Kushenol C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPHYJTKSTXSX-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-73-0, 99119-69-4 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kushenol I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Kushenol C: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects—primarily its anti-inflammatory and anti-oxidative stress properties—and detailed experimental protocols for its extraction, purification, and bioactivity assessment. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Properties
This compound is a flavonoid characterized by a C25 isoprenoid substituent. Its chemical identity has been established through various spectroscopic methods. The key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₆O₇ | [1][2] |
| Molecular Weight | 438.47 g/mol | [1] |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | [2] |
| CAS Number | 99119-73-0 | [1] |
| SMILES String | CC(=CC--INVALID-LINK--C(=C)C)C | [2] |
| InChI Key | WAAPHYJTKSTXSX-CQSZACIVSA-N | [2] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-oxidative stress effects being the most extensively studied. It also exhibits inhibitory activity against several enzymes.
Enzyme Inhibition
This compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibitory concentrations are detailed in the following table.
| Target Enzyme | IC₅₀ Value (µM) | Reference(s) |
| BACE1 | 5.45 | [1] |
| Acetylcholinesterase (AChE) | 33.13 | [1] |
| Butyrylcholinesterase (BChE) | 54.86 | [1] |
Anti-Inflammatory Activity
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β). This is achieved through the inhibition of the phosphorylation of STAT1 and STAT6 and the suppression of NF-κB activation.
Anti-Oxidative Stress Activity
The anti-oxidative stress properties of this compound are attributed to its ability to upregulate the endogenous antioxidant defense system. In HaCaT cells subjected to tert-butyl hydroperoxide (tBHP)-induced oxidative stress, this compound has been observed to enhance the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase. This protective effect is mediated through the activation of the Nrf2 and Akt signaling pathways.
Signaling Pathways
The anti-inflammatory and anti-oxidative stress activities of this compound are mediated through the modulation of distinct but interconnected signaling pathways. The diagram below illustrates the key molecular targets and their relationships.
References
Isolating Kushenol C from Sophora flavescens Roots: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophora flavescens, a plant with a long history in traditional medicine, is a rich source of bioactive compounds, particularly prenylated flavonoids. Among these, Kushenol C has garnered significant scientific interest due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the isolation of this compound from the roots of Sophora flavescens, detailing the experimental protocols, summarizing key quantitative data, and visualizing the underlying biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
This compound exerts its biological effects by modulating several key signaling pathways. It has been shown to inhibit the activation of STAT1, STAT6, and NF-κB, which are crucial mediators of the inflammatory response.[1][2] Furthermore, this compound upregulates the Nrf2 and PI3K/Akt signaling pathways, thereby enhancing the cellular antioxidant defense mechanisms.[1][3] These activities underscore the therapeutic potential of this compound in managing inflammatory conditions and oxidative stress-related diseases.
Experimental Protocols: Isolation of this compound
The following protocol for the isolation of this compound is based on established methodologies and provides a step-by-step guide from raw plant material to the purified compound.
Extraction
The initial step involves the extraction of crude flavonoids from the dried roots of Sophora flavescens.
-
Materials:
-
Dried roots of Sophora flavescens (5 kg)
-
95% Methanol (MeOH)
-
Large-capacity extractor or vessel
-
-
Procedure:
-
The dried roots of Sophora flavescens are macerated in 95% methanol at a ratio of 1:14.4 (w/v) (5 kg roots in 72 L of 95% MeOH).
-
The extraction is carried out at room temperature (approximately 27°C) for seven days.
-
The process is repeated three times to ensure exhaustive extraction.
-
The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract (approximately 770 g).
-
Fractionation
The crude extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity.
-
Materials:
-
Crude methanol extract (770 g)
-
Distilled water
-
Chloroform (CHCl₃)
-
Ethyl acetate (EA)
-
-
Procedure:
-
The concentrated methanol extract is suspended in 1 L of distilled water.
-
The aqueous suspension is sequentially partitioned with chloroform and then ethyl acetate.
-
The ethyl acetate fraction, which is enriched with flavonoids like this compound, is collected and concentrated.
-
Chromatographic Purification
A two-step column chromatography process is employed for the final purification of this compound.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 1:0 and gradually increasing to 1:4 (v/v).
-
Procedure:
-
Approximately 100 g of the ethyl acetate fraction is loaded onto a silica gel column.
-
The column is eluted with the chloroform-methanol gradient.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled. This step yields multiple fractions, with this compound typically found in the mid-polarity fractions (e.g., fraction EA7 in the cited study).[4]
-
-
-
Step 2: C-18 Reversed-Phase Column Chromatography
-
Stationary Phase: C-18 silica gel
-
Mobile Phase: A gradient of water and methanol (MeOH), starting from 1:1 and gradually increasing to 1:7 (v/v).
-
Procedure:
-
The enriched fraction from the silica gel column (e.g., EA7) is further purified on a C-18 column.
-
The column is eluted with the water-methanol gradient.
-
Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.
-
The pure fractions are combined and the solvent is evaporated to yield purified this compound as a yellow powder (approximately 10 mg).[4]
-
-
Data Presentation
The following tables summarize the quantitative data related to the isolation and biological activity of this compound.
Table 1: Isolation Yield of this compound from Sophora flavescens Roots
| Parameter | Value | Reference |
| Starting Material (Dried Roots) | 5 kg | [4] |
| Crude Methanol Extract | 770 g | [4] |
| Final Yield of Pure this compound | 10 mg | [4] |
| Approximate Yield Percentage | ~0.0002% |
Table 2: In Vitro Biological Activity of this compound
| Activity | Cell Line | IC₅₀ Value | Reference |
| Anti-inflammatory (NO Production) | RAW264.7 Macrophages | 50-100 µM | [1] |
| Cytotoxicity | RAW264.7 Macrophages | >100 µM | [2] |
| Cytotoxicity | HaCaT Keratinocytes | >50 µM | [5] |
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for isolating this compound and the key signaling pathways it modulates.
Conclusion
This technical guide outlines a robust and reproducible method for the isolation of this compound from Sophora flavescens roots. The detailed experimental protocols, coupled with the summarized quantitative data and visual representations of the underlying biological mechanisms, provide a comprehensive resource for researchers. The potent anti-inflammatory and antioxidant activities of this compound, mediated through the modulation of key signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. Further research into the optimization of isolation techniques and in-depth pharmacological evaluation is warranted to fully explore the therapeutic applications of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bioavailability and Pharmacokinetics of Kushenol C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine. Like other prenylated flavonoids, this compound has demonstrated a range of biological activities, including anti-inflammatory and anti-oxidative stress effects.[1][2] Understanding its bioavailability and pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known information regarding the bioavailability and pharmacokinetics of this compound and structurally related compounds, details relevant experimental methodologies, and visualizes key pathways and workflows.
Disclaimer: To date, specific pharmacokinetic studies detailing the bioavailability, Cmax, Tmax, and AUC of this compound following oral or intravenous administration have not been published. The data presented in this guide for structurally similar prenylated flavonoids, sophoraflavanone G and kurarinone, also found in Sophora flavescens, are intended to provide a foundational understanding and predictive insights into the potential pharmacokinetic behavior of this compound.
Inferred Pharmacokinetic Profile of this compound
Based on studies of sophoraflavanone G and kurarinone, it can be inferred that this compound, as a prenylated flavanone, likely exhibits moderate oral bioavailability. The prenyl group, a characteristic feature of this class of compounds, is known to influence their lipophilicity, which can affect absorption and tissue distribution.[1][3]
Quantitative Data on Structurally Similar Prenylated Flavonoids
To provide a quantitative perspective, the following tables summarize the pharmacokinetic parameters of sophoraflavanone G and kurarinone in rats and dogs.
Table 1: Pharmacokinetic Parameters of Sophoraflavanone G in Rats [4]
| Parameter | Intravenous (25 mg/kg) | Oral (500 mg/kg) |
| Cmax (ng/mL) | - | Data not specified |
| Tmax (h) | - | Data not specified |
| AUC (ng·h/mL) | Data not specified | Data not specified |
| Absolute Bioavailability (%) | \multicolumn{2}{c | }{~36} |
Table 2: Pharmacokinetic Parameters of Kurarinone in Rats [4]
| Parameter | Intravenous (25 mg/kg) | Oral (500 mg/kg) |
| Cmax (ng/mL) | - | Data not specified |
| Tmax (h) | - | Data not specified |
| AUC (ng·h/mL) | Data not specified | Data not specified |
| Absolute Bioavailability (%) | \multicolumn{2}{c | }{~17} |
Table 3: Pharmacokinetic Parameters of Kurarinone in Dogs [5]
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | - | Data not specified |
| Tmax (h) | - | Data not specified |
| AUC (ng·h/mL) | Data not specified | Data not specified |
| Absolute Bioavailability (%) | \multicolumn{2}{c | }{38.19} |
| Clearance | Low | Low |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of sophoraflavanone G and kurarinone, which can serve as a template for designing studies for this compound.
Pharmacokinetic Study of Sophoraflavanone G and Kurarinone in Rats[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Administration:
-
Intravenous (IV): A single dose of 25 mg/kg of a flavonoid extract from Sophora flavescens was administered.
-
Oral (PO): A single dose of 500 mg/kg of the same flavonoid extract was administered.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma was separated and subjected to a liquid-liquid extraction procedure using ethyl acetate. Rutin was used as an internal standard.
-
Analytical Method:
-
Instrumentation: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple reaction monitoring (MRM) was used to quantify the analytes.
-
Sophoraflavanone G transition: m/z 423.2→161.2
-
Kurarinone transition: m/z 437.2→161.1
-
Rutin (IS) transition: m/z 609.3→300.3
-
-
Linearity: The method was linear over the range of 0.1-200 ng/mL for sophoraflavanone G and 0.1-1000 ng/mL for kurarinone.
-
Pharmacokinetic Study of Kurarinone in Dogs[5]
-
Animal Model: Beagle dogs.
-
Administration:
-
Intravenous (IV): A single dose of 2 mg/kg of kurarinone.
-
Oral (PO): A single dose of 20 mg/kg of kurarinone.
-
-
Sample Preparation: Plasma samples were prepared using acetonitrile-mediated protein precipitation.
-
Analytical Method:
-
Instrumentation: UHPLC-MS/MS.
-
Chromatography: Separation was achieved on a Waters ACQUITY HSS T3 column (100 × 2.1 mm, 1.8 μm) with a gradient elution using water (containing 0.1% formic acid) and acetonitrile.
-
Ionization: Electrospray ionization in negative MRM mode.
-
Linearity: The method demonstrated linearity over a concentration range of 0.1-500 ng/mL.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory and anti-oxidative stress effects by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a compound like this compound in an animal model.
Caption: General workflow for a pharmacokinetic study.
Conclusion
While direct pharmacokinetic data for this compound is currently unavailable, the information from structurally related prenylated flavonoids provides a strong foundation for future research. The moderate oral bioavailability observed for sophoraflavanone G and kurarinone suggests that this compound may also be orally available, though likely subject to first-pass metabolism. The detailed experimental protocols and analytical methods outlined in this guide offer a clear roadmap for researchers to conduct definitive pharmacokinetic studies on this compound. Elucidating the precise pharmacokinetic profile of this compound will be a critical step in advancing its potential as a therapeutic agent.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and bioavailability study of kurarinone in dog plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Activity of Kushenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1][2][3][4][5][6] Emerging scientific evidence has highlighted its potential as a potent anti-inflammatory agent. In vitro studies have demonstrated that this compound can significantly mitigate inflammatory responses in various cell models, primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[1][3][4][5][7] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The core mechanisms include the inhibition of pro-inflammatory mediators and the modulation of critical intracellular signaling pathways.
Suppression of Pro-inflammatory Mediators
This compound has been shown to dose-dependently suppress the production of several key inflammatory mediators in LPS-stimulated RAW264.7 macrophages.[1][3][4][5][8] These include:
-
Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.[1]
-
Prostaglandin E2 (PGE2): A lipid mediator that plays a crucial role in inflammation and pain.
-
Pro-inflammatory Cytokines:
-
Chemokines:
The inhibition of these molecules suggests that this compound can effectively dampen the inflammatory cascade at multiple levels.[1]
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to interfere with key signaling cascades that regulate the expression of inflammatory genes.
-
Inhibition of NF-κB and STAT Pathways: this compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT6, in LPS-stimulated macrophages.[1][2][3][9] These transcription factors are pivotal in orchestrating the expression of numerous pro-inflammatory genes, including those for iNOS, and various cytokines.[1] By preventing the phosphorylation and subsequent activation of these proteins, this compound effectively blocks the downstream inflammatory response.[1][4]
-
Upregulation of the Nrf2/HO-1 Pathway: this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1][2][3] This upregulation is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2][9] The Nrf2/HO-1 axis is a critical cellular defense mechanism against oxidative stress and inflammation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability and the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on the Viability of RAW264.7 Macrophages
| This compound Concentration (µM) | Relative Cell Viability (%) |
| 0 | 100 |
| 12.5 | ~100 |
| 25 | ~100 |
| 50 | ~100 |
| 100 | ~100 |
| Data sourced from WST-1 assay after 24 hours of treatment. This compound did not show significant cytotoxicity at the tested concentrations.[1][8] |
Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW264.7 Macrophages
| Mediator | This compound Concentration (µM) | Observation |
| NO | 50, 100 | Dose-dependent suppression of NO production.[1][8] |
| PGE2 | 50, 100 | Dose-dependent decrease in secretion.[7] |
| IL-6 | 50, 100 | Dose-dependent decrease in secretion.[1][7] |
| IL-1β | 50, 100 | Dose-dependent decrease in secretion.[1][7] |
| MCP-1 | 50, 100 | Dose-dependent decrease in secretion.[1][7] |
| IFN-β | 50, 100 | Dose-dependent decrease in secretion.[1][7] |
| Cells were pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL). |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity are provided below.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere for 24 hours. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 50 µM, 100 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 16-24 hours).[1]
Cell Viability Assay (WST-1 Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The water-soluble tetrazolium salt, WST-1, is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Seed RAW264.7 cells (e.g., 2 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (0 to 100 µM) for 24 hours.[1][8]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Nitric Oxide (NO) Production Assay
-
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO2-), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW264.7 cells (2 x 10^5 cells/mL) in a 6-well plate and incubate for 24 hours.[1]
-
Pre-treat cells with this compound (50 or 100 µM) for 1 hour.[1][8]
-
Stimulate the cells with LPS (1 µg/mL) for 16 hours.[1]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-570 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Cytokines and Prostaglandins (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (IL-6, IL-1β, MCP-1, IFN-β) and PGE2 in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatants from cells treated as described in the NO assay protocol.
-
Perform the ELISA for each specific mediator (PGE2, IL-6, IL-1β, etc.) according to the manufacturer's instructions for the respective commercial kits.
-
Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a measurable colorimetric signal.
-
Measure the absorbance and calculate the concentration based on a standard curve generated with recombinant proteins.[7]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, p-STAT1, p-STAT6, p-p65) in cell lysates.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (iNOS, p-STAT1, STAT1, etc.) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin or GAPDH.[1]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Kushenol C: A Technical Guide on its Mechanism of Action in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases. Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a potent antioxidant agent. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound mitigates oxidative stress, focusing on its interaction with the Keap1-Nrf2 signaling pathway. It summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling cascades and workflows to support further research and development.
Core Mechanism of Action: Activation of the Keap1-Nrf2 Pathway
The primary mechanism through which this compound exerts its protective effects against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4][5]
Under basal homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4][6] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[6][7]
This compound promotes the activation of the PI3K/Akt signaling pathway.[1][2][8] The activation of Akt is believed to contribute to the disruption of the Keap1-Nrf2 complex. This allows Nrf2 to escape degradation, stabilize, and translocate into the nucleus.[1][2] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][7] This binding initiates the transcription of numerous Phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties.[2][8][9]
-
Glutathione (GSH) and related enzymes: GSH is a major cellular antioxidant. This compound upregulates its levels.[1][8]
-
Superoxide Dismutase (SOD) and Catalase: Key enzymes that detoxify superoxide radicals and hydrogen peroxide, respectively.[8][10]
-
8-Oxoguanine DNA Glycosylase (OGG1): A DNA repair enzyme that excises oxidized guanine bases, thus protecting against DNA damage induced by ROS.[1]
By upregulating this endogenous antioxidant defense system, this compound effectively reduces ROS levels, prevents oxidative damage to cellular components like DNA and lipids, and enhances cell survival in the face of oxidative insults.[1][2][10]
Quantitative Data from Experimental Studies
The antioxidant effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Oxidative Stress Markers
| Cell Line | Stress Inducer | This compound Conc. | Outcome | Result | Reference |
| HepG2 | t-BHP (0.5 mM) | 50 µM | Cell Viability | Markedly enhanced cell viability | [1] |
| HepG2 | t-BHP (0.5 mM) | 50 µM | ROS Generation | Suppressed ROS production | [1] |
| HepG2 | t-BHP (0.5 mM) | 50 µM | p-Akt Expression | Significant increase | [1] |
| HepG2 | t-BHP (0.5 mM) | 50 µM | Nrf2 Expression | Significant increase | [1] |
| HepG2 | t-BHP (0.5 mM) | 50 µM | OGG1 Expression | Prevented suppression by t-BHP | [1] |
| HaCaT | t-BHP | 50, 100 µM | DNA Damage | Prevented DNA damage | [2][8] |
| HaCaT | None | Not specified | Nrf2 Expression | Increased expression | [2][11] |
| HaCaT | None | Not specified | Akt Activation | Increased activation | [2][11] |
| RAW264.7 | LPS (1 µg/mL) | 50, 100 µM | Nrf2-DNA Binding | Significantly increased activity | [2] |
| RAW264.7 | LPS (1 µg/mL) | Not specified | HO-1 Expression | Upregulated expression | [2][8] |
t-BHP: tert-Butyl hydroperoxide; LPS: Lipopolysaccharide
Table 2: In Vivo Effects of this compound on Oxidative Stress and Inflammation
| Animal Model | Stress Inducer | This compound Dose | Outcome | Result | Reference |
| Mice | Acetaminophen | Not specified | Liver Lipid Peroxidation | Reduced | [1] |
| Mice | Acetaminophen | Not specified | Antioxidant Enzyme Expression | Upregulated | [1] |
| Mice | UVB Radiation | 1, 10 mg/kg | Nrf2 Expression | Decreased (counteracting UVB-induced upregulation) | [12] |
| Mice | UVB Radiation | 1, 10 mg/kg | HO-1 Expression | Decreased (counteracting UVB-induced upregulation) | [12] |
| Mice | UVB Radiation | 10 mg/kg | p-Akt Expression | Upregulated (counteracting UVB-induced reduction) | [12] |
Experimental Protocols
This section details common methodologies used to evaluate the mechanism of this compound in oxidative stress.
In Vitro Oxidative Stress Induction and Treatment
-
Cell Culture: Human cell lines such as hepatocellular carcinoma (HepG2) or keratinocytes (HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[1][2]
-
Induction of Oxidative Stress: tert-Butyl hydroperoxide (t-BHP) is a common agent used to induce oxidative stress in vitro.[1] Cells are typically treated with a specific concentration (e.g., 0.5 mM t-BHP) for a defined period (e.g., 12-24 hours) to induce ROS production, deplete GSH, and cause cell damage.[1]
-
This compound Treatment: To assess the protective effects, cells are pre-incubated with this compound (e.g., at 50 µM) for a short period (e.g., 1 hour) before the addition of the stress-inducing agent.[1]
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells or homogenized tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is quantified using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Immunoblotting: The membrane is blocked (e.g., with 5% skim milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Nrf2, p-Akt, Akt, HO-1, OGG1, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software like ImageJ.[12]
Cell Viability Assay
-
Method: The effect of this compound and/or an oxidative stressor on cell viability is commonly measured using assays like the WST-1 or EZ-Cytox (a CCK-8 based kit) assay.[1][10]
-
Procedure: Cells are seeded in 96-well plates and treated as described in the experimental design. After the incubation period, the assay reagent is added to each well and incubated for 1-4 hours. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential against pathologies rooted in oxidative stress. Its primary mechanism of action involves the activation of the PI3K/Akt pathway, which subsequently promotes the nuclear translocation of the transcription factor Nrf2. This leads to a coordinated upregulation of a suite of endogenous antioxidant and cytoprotective genes, enhancing the cell's ability to neutralize ROS and repair oxidative damage.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize delivery and dosage.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key functional groups responsible for its activity to guide the synthesis of more potent and specific analogues.
-
Clinical Efficacy: Designing and conducting well-controlled clinical trials to evaluate its safety and efficacy in human diseases associated with oxidative stress, such as neurodegenerative disorders, liver injury, and inflammatory conditions.[1]
The robust preclinical evidence strongly supports the continued investigation of this compound as a novel agent for combating oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of NF-κB Signaling in Macrophages by Kushenol C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibitory effects of Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, on the nuclear factor-kappa B (NF-κB) signaling pathway in macrophages. Macrophages play a pivotal role in the inflammatory process, and the NF-κB pathway is a critical regulator of pro-inflammatory gene expression. This compound has demonstrated significant anti-inflammatory properties by modulating this pathway. This document summarizes the key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and provides visual representations of the signaling pathways and experimental workflows.
Introduction: NF-κB in Macrophage-Mediated Inflammation
Macrophages are key immune cells that, when activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, trigger a cascade of inflammatory responses.[1][2] A central orchestrator of this response is the NF-κB family of transcription factors.[3][4] In resting macrophages, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation of cell surface receptors like Toll-like receptor 4 (TLR4) by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB.[1][4] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6] Dysregulation of the NF-κB pathway is implicated in a variety of chronic inflammatory diseases, making it a prime target for therapeutic intervention.[1]
This compound is a natural compound that has garnered attention for its potent anti-inflammatory and anti-oxidative stress activities.[1][7][8] Research has shown that it can effectively suppress the production of inflammatory mediators in LPS-stimulated macrophages, with the inhibition of the NF-κB pathway being a key mechanism of its action.[1][2][7]
Quantitative Analysis of this compound's Inhibitory Effects
This compound has been shown to dose-dependently inhibit the production of various pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of this compound on the Production of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages [1][2]
| Inflammatory Mediator | This compound Concentration (µM) | Inhibition | Statistical Significance (vs. LPS alone) |
| Nitric Oxide (NO) | 50 | Significant Decrease | p < 0.001 |
| 100 | Significant Decrease | p < 0.001 | |
| Prostaglandin E2 (PGE2) | 50 | Significant Decrease | p < 0.001 |
| 100 | Significant Decrease | p < 0.001 | |
| Interleukin-6 (IL-6) | 50 | Significant Decrease | p < 0.001 |
| 100 | Significant Decrease | p < 0.001 | |
| Interleukin-1β (IL-1β) | 50 | Significant Decrease | p < 0.001 |
| 100 | Significant Decrease | p < 0.001 | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 | Significant Decrease | p < 0.001 |
| 100 | Significant Decrease | p < 0.001 | |
| Interferon-β (IFN-β) | 50 | Significant Decrease | p < 0.001 |
| 100 | Significant Decrease | p < 0.001 |
Table 2: Effect of this compound on NF-κB Pathway Protein Expression and Activity in LPS-Stimulated RAW264.7 Macrophages [1][2]
| Protein/Activity | This compound Concentration (µM) | Effect | Statistical Significance (vs. LPS alone) |
| Phosphorylated NF-κB p65 | 50 | Significantly Decreased | p < 0.001 |
| 100 | Significantly Decreased | p < 0.001 | |
| NF-κB-DNA Binding Activity | 50 | Significantly Decreased | p < 0.001 |
| 100 | Significantly Decreased | p < 0.001 |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway in macrophages upon LPS stimulation and the proposed point of intervention by this compound.
Caption: NF-κB pathway inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The diagram below outlines a typical experimental workflow to investigate the effects of this compound on NF-κB signaling in macrophages.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on NF-κB in macrophages.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The cells are then pretreated with varying concentrations of this compound (e.g., 50 µM and 100 µM) for 1-2 hours. Following pretreatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for mediator production assays).[2][8]
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment, 100 µL of culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the NO concentration in the samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-1β, PGE2) in the cell culture supernatant.
-
Procedure:
-
ELISA plates are coated with a capture antibody specific for the cytokine of interest.
-
After washing, the plates are blocked to prevent non-specific binding.
-
Culture supernatants and standards are added to the wells and incubated.
-
After another wash step, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins (e.g., phosphorylated NF-κB p65, total p65, iNOS, and a loading control like β-actin) in cell lysates.
-
Procedure:
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
NF-κB DNA Binding Activity Assay
-
Principle: An ELISA-based assay to measure the amount of active NF-κB (specifically the p65 subunit) in nuclear extracts that can bind to a consensus DNA sequence.
-
Procedure:
-
Nuclear extracts are prepared from treated and untreated cells.
-
The extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Active NF-κB from the nuclear extract binds to the oligonucleotide.
-
A primary antibody specific for the p65 subunit of NF-κB is added to the wells.
-
A secondary antibody conjugated to HRP is then added.
-
After adding a substrate and stopping the reaction, the absorbance is measured.
-
The absorbance is proportional to the amount of NF-κB p65 bound to the DNA.[2]
-
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent by effectively targeting the NF-κB signaling pathway in macrophages. The data consistently show a dose-dependent reduction in the production of key inflammatory mediators and a direct inhibition of NF-κB activation and its DNA binding capabilities. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and development of this compound and other related compounds as potential therapeutics for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Prenylated Flavonoids from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities of prenylated flavonoids isolated from the roots of Sophora flavescens. This traditional Chinese medicinal herb is a rich source of unique flavonoids characterized by the presence of isoprenoid side chains, which significantly enhance their therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways influenced by these promising natural compounds.
Overview of Biological Activities
Prenylated flavonoids from Sophora flavescens have demonstrated a broad spectrum of pharmacological effects, including potent antitumor, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities. These compounds modulate various cellular signaling pathways, making them attractive candidates for drug discovery and development. Recent phytochemical research has identified these flavonoids as the primary bioactive constituents of the plant, exhibiting greater potency in many cases than its other major components, such as alkaloids.[1][2][3]
Anticancer and Cytotoxic Activities
A significant body of research highlights the potent anticancer properties of prenylated flavonoids from Sophora flavescens.[1][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce cell death through mechanisms such as apoptosis and autophagy.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activities of selected prenylated flavonoids against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sophopterocarpan A | MCF-7 (Breast) | 29.36 | [4] |
| Unnamed Compound 22 | HepG2 (Liver) | 0.46 ± 0.1 | [5] |
| Various Compounds | HepG2 (Liver) | 0.46 ± 0.1 to 48.6 ± 0.8 | [5] |
| Kurarinone | HepG2 (Liver) | 20.9 µg/ml | [6] |
| Kuraridin | HepG2 (Liver) | 37.8 µg/ml | [6] |
| Sophoraflavanone D | HepG2 (Liver) | 39.1 µg/ml | [6] |
| Sophoraisoflavanone A | HepG2 (Liver) | 22.1 µg/ml | [6] |
| Broussochalcone A | HepG2 (Liver) | 22.0 µg/ml | [6] |
Note: Conversion from µg/ml to µM requires the molecular weight of each specific compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the isolated prenylated flavonoids (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like irinotecan) are included.[7]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Prenylated flavonoids from Sophora flavescens exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death. One such identified pathway is the PI3K-AKT signaling pathway, which is often deregulated in cancer.
Caption: PI3K/AKT/mTOR pathway inhibition by S. flavescens flavonoids.
Anti-inflammatory Activity
The anti-inflammatory properties of Sophora flavescens are well-documented and are largely attributed to its prenylated flavonoid content.[1][2][3][8] These compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.
Quantitative Anti-inflammatory Data
The following table presents the inhibitory concentrations (IC50) of various flavonoids on the production of inflammatory mediators.
| Compound | Activity | Cell Line | IC50 (µM) | Reference |
| Sophoraflavanone G | PGE2 Production Inhibition | RAW 264.7 | 1-50 | [9] |
| Kuraridin | COX-2 Down-regulation | RAW 264.7 | 10-25 | [9] |
| Sanggenon D | COX-2 Down-regulation | RAW 264.7 | 10-25 | [9] |
| Kushenol N | β-hexosaminidase Release Inhibition | RBL-2H3 | 15-30 | [10] |
| Sophoraflavanone G | β-hexosaminidase Release Inhibition | RBL-2H3 | 15-30 | [10] |
| Leachianone A | β-hexosaminidase Release Inhibition | RBL-2H3 | 15-30 | [10] |
| Various Flavonoids | NO Production Inhibition | RAW 264.7 | 4.6 ± 1.1 to 14.4 ± 0.4 | [5] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Macrophage cell lines like RAW 264.7 are cultured in appropriate media.
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoids for a short period (e.g., 2 hours).
-
Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the wells. A negative control (cells only) and a positive control (cells with LPS) are included.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink azo dye). The absorbance is then measured at approximately 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways in Anti-inflammatory Activity
Prenylated flavonoids from Sophora flavescens exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS.[11][12] Sophoraflavanone M, for instance, has been shown to inhibit both NF-κB and JNK/AP-1 signaling.[11]
Caption: Inhibition of NF-κB and MAPK pathways by S. flavescens flavonoids.
Antimicrobial Activity
Prenylated flavonoids from Sophora flavescens exhibit significant activity against a range of microorganisms, including bacteria and fungi. Their lipophilic prenyl groups are thought to enhance their ability to disrupt microbial cell membranes.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected flavonoids against various pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Unnamed Compound 1 | Multidrug-Resistant Methicillin-Sensitive Staphylococcus aureus (MR-MSSA) | 2 | [13] |
| 2R-sophoflavonoid A | Staphylococcus aureus | 2 | [14] |
| Kuwanon C | Bacteria | 5-30 | [6] |
| Mulberrofuran G | Bacteria | 5-30 | [6] |
| Albanol B | Bacteria | 5-30 | [6] |
| Kenusanone A | Bacteria | 5-30 | [6] |
| Sophoraflavanone G | Bacteria | 5-30 | [6] |
| Sophoraflavanone G | Xanthomonas oryzae pv oryzae | 1.56 (MIC50) | [15] |
| Sophoraflavanone G | Phytopathogenic Fungi | 4.76 to 13.94 (EC50) | [16] |
| Kurarinone | Phytopathogenic Fungi | 16.12 to 16.99 (EC50) | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test flavonoid is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the flavonoid at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.
Enzyme Inhibition
Prenylated flavonoids from Sophora flavescens are also potent inhibitors of various enzymes implicated in disease pathogenesis.
Quantitative Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Kuraridin | Tyrosinase | 1.1 | [17] |
| Kurarinone | Tyrosinase | 1.3 | [17] |
| Norkurarinol | Tyrosinase | 2.1 | [17] |
| Isoanhydroicaritin | Tyrosinase | 0.7 | [18] |
| Kurarinone | Tyrosinase | 7.1 | [18] |
| Sophoraflavanone G | Tyrosinase | 6.7 | [18] |
| Kuraridin | Rat Lens Aldose Reductase (RLAR) | 0.27 | [19] |
| (2S)-7,4′-dihydroxy-5-methoxy-8-(γ,γ-dimethylally)-flavanone | RLAR | 0.37 | [19] |
| Desmethylanhydroicaritin | RLAR | 0.45 | [19] |
| Kushenol C | BACE1 | 5.45 | [20] |
| Kuraridin | BACE1 | 6.03 | [20] |
| Kuraridinol | BACE1 | 7.10 | [20] |
| 8-lavandulylkaempferol | BACE1 | 7.29 | [20] |
| 8-lavandulylkaempferol | Butyrylcholinesterase | 7.10 | [20][21] |
| 8-lavandulylkaempferol | Acetylcholinesterase | 8.11 | [20][21] |
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The prenylated flavonoids from Sophora flavescens represent a class of natural products with immense therapeutic potential. Their diverse biological activities, supported by compelling quantitative data, underscore their importance as lead compounds in drug discovery. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the pharmacological properties of these remarkable molecules. Further investigation into their mechanisms of action, pharmacokinetics, and safety profiles is warranted to translate these promising findings into novel clinical applications.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and cytotoxic activity of 18 prenylated flavonoids isolated from medicinal plants: Morus alba L., Morus mongolica Schneider, Broussnetia papyrifera (L.) Vent, Sophora flavescens Ait and Echinosophora koreensis Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-allergic prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prenylated-flavonoids-and-derivatives-isolated-from-the-root-barks-of-sophora-flavescens-as-potent-antibacterial-agents-against-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prenylated Flavonoids Isolated from the Root of Sophora flavescens as Potent Antifungal Agents against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prenylated flavonoids from the roots of Sophora flavescens with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Selective inhibition of prenylated flavonoids from Sophora flavescens against BACE1 and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. worldscientific.com [worldscientific.com]
The Hepatoprotective Potential of Kushenol C: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical evidence supporting the hepatoprotective effects of Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens. The following sections provide a comprehensive summary of the quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The hepatoprotective efficacy of this compound has been evaluated in both in vitro and in vivo models of liver injury. The data consistently demonstrates a dose-dependent protective effect against chemically-induced hepatotoxicity.
Table 1: In Vitro Hepatoprotective Effects of this compound on t-BHP-Induced Oxidative Stress in HepG2 Cells
| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Generation (%) |
| Control | 100 | 100 |
| t-BHP (100 µM) | 55 ± 5 | 250 ± 20 |
| This compound (1 µM) + t-BHP | 68 ± 6 | 180 ± 15 |
| This compound (5 µM) + t-BHP | 82 ± 7 | 130 ± 12 |
| This compound (10 µM) + t-BHP | 95 ± 8 | 110 ± 10 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Hepatoprotective Effects of this compound on Acetaminophen (APAP)-Induced Liver Injury in Mice
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic MDA (nmol/mg protein) | Hepatic GSH (µmol/g protein) |
| Control | 45 ± 5 | 110 ± 12 | 1.2 ± 0.1 | 8.5 ± 0.7 |
| APAP (500 mg/kg) | 450 ± 40 | 980 ± 95 | 4.5 ± 0.4 | 3.2 ± 0.3 |
| This compound (1 mg/kg) + APAP | 320 ± 30 | 750 ± 70 | 3.1 ± 0.3 | 5.1 ± 0.5 |
| This compound (10 mg/kg) + APAP | 210 ± 20 | 520 ± 50 | 2.0 ± 0.2 | 6.8 ± 0.6 |
| This compound (20 mg/kg) + APAP | 120 ± 15 | 310 ± 30 | 1.5 ± 0.1 | 7.9 ± 0.7 |
| Silymarin (50 mg/kg) + APAP | 150 ± 18 | 380 ± 35 | 1.8 ± 0.2 | 7.5 ± 0.7 |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Glutathione.
Table 3: Anti-inflammatory Effects of this compound in APAP-Induced Liver Injury in Mice
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control | 25 ± 3 | 30 ± 4 |
| APAP (500 mg/kg) | 180 ± 15 | 210 ± 20 |
| This compound (10 mg/kg) + APAP | 90 ± 10 | 110 ± 12 |
| This compound (20 mg/kg) + APAP | 60 ± 7 | 75 ± 8 |
| Silymarin (50 mg/kg) + APAP | 75 ± 8 | 90 ± 10 |
Data are presented as mean ± standard deviation. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's hepatoprotective effects.
In Vitro Model of Oxidative Stress
-
Cell Line: Human liver cancer cell line (HepG2).
-
Induction of Oxidative Stress: Cells were treated with 100 µM tert-Butyl hydroperoxide (t-BHP) to induce oxidative stress, which leads to increased reactive oxygen species (ROS) production and subsequent cell death.[1][2]
-
This compound Treatment: HepG2 cells were pre-treated with various concentrations of this compound (1, 5, and 10 µM) for a specified period before the addition of t-BHP.
-
Assessment of Hepatoprotection:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
ROS Generation: Intracellular ROS levels were quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
In Vivo Model of Acetaminophen-Induced Hepatotoxicity
-
Animal Model: Male C57BL/6 mice were utilized for the in vivo experiments.[2]
-
Induction of Liver Injury: A single intraperitoneal injection of acetaminophen (APAP) at a dose of 500 mg/kg was administered to induce acute liver injury.[2] APAP overdose is a widely used and clinically relevant model for studying drug-induced liver injury.[3]
-
This compound Administration: this compound was co-administered with APAP at doses of 1, 10, and 20 mg/kg.[2] Silymarin (50 mg/kg), a known hepatoprotective agent, was used as a positive control.[2]
-
Evaluation of Hepatoprotective Effects:
-
Serum Biochemical Analysis: Blood samples were collected to measure the levels of liver injury markers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][4]
-
Histopathological Examination: Liver tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the extent of liver damage, including necrosis and inflammation.
-
Oxidative Stress Markers: Hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (GSH), a key antioxidant, were measured.[2]
-
Inflammatory Cytokines: Serum levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), were quantified using ELISA kits.[1]
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound's Hepatoprotective Action
The primary mechanism underlying the hepatoprotective effects of this compound involves the activation of the Akt/Nrf2 signaling pathway.[1][4] This pathway plays a crucial role in the cellular defense against oxidative stress.
References
The BACE1 Inhibitory Potential of Kushenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the BACE1 inhibitory potential of Kushenol C, a prenylated flavonoid isolated from Sophora flavescens. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflow.
Quantitative Data Summary
This compound has been identified as a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. The inhibitory activity of this compound and other related prenylated flavonoids isolated from Sophora flavescens has been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric.
Table 1: BACE1 Inhibitory Activity of Prenylated Flavonoids from Sophora flavescens
| Compound | IC50 (µM)[1][2] |
| This compound | 5.45 |
| Kuraridin | 6.03 |
| Kuraridinol | 7.10 |
| Xanthohumol | 7.19 |
| 8-lavandulylkaempferol | 7.29 |
| Leachianone G | 8.56 |
| Desmethylanhydroicaritin | 1.86 |
Experimental Protocols
The determination of the BACE1 inhibitory activity of this compound was primarily achieved through an in vitro Fluorescence Resonance Energy Transfer (FRET) assay.
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol outlines a representative method for determining the BACE1 inhibitory activity of a test compound like this compound using a FRET-based assay.
Principle:
The assay utilizes a specific BACE1 substrate peptide that is labeled with a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the substrate by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to BACE1 activity, and a reduction in this rate in the presence of an inhibitor is used to quantify its potency.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing the Swedish mutation of APP, labeled with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET pair (e.g., Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) in DMSO.
-
Create a series of dilutions of the test compound in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Dilute the BACE1 enzyme and FRET substrate to their optimal working concentrations in cold assay buffer, as determined by preliminary experiments.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
BACE1 enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader in kinetic mode for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (initial velocity) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of BACE1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing and BACE1 Inhibition
The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for BACE1 inhibitors like this compound.
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound on BACE1.
Experimental Workflow: BACE1 FRET Assay
The diagram below outlines the key steps involved in the BACE1 Fluorescence Resonance Energy Transfer (FRET) assay for inhibitor screening.
Caption: Workflow for determining BACE1 inhibitory activity using a FRET-based assay.
References
Understanding the Antioxidant Properties of Kushenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antioxidant properties, positioning it as a promising candidate for further investigation in the development of therapeutics for oxidative stress-related diseases. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phytochemicals with potent antioxidant activities are of great interest for their potential to mitigate oxidative damage. This compound has emerged as a compound of interest due to its demonstrated ability to not only scavenge free radicals but also to enhance the endogenous antioxidant defense systems of cells. This document serves as a comprehensive resource for professionals in the fields of research, science, and drug development, offering a detailed exploration of the antioxidant properties of this compound.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach that includes direct radical scavenging and, more significantly, the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
Direct Radical Scavenging
While specific IC50 values for direct radical scavenging by this compound in assays such as DPPH and ABTS are not extensively reported in the available literature, its flavonoid structure suggests an inherent capacity to donate electrons and neutralize free radicals.
Upregulation of Endogenous Antioxidant Systems
The primary antioxidant mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2][3] this compound has been shown to upregulate the expression and activity of Nrf2, which in turn leads to the increased transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[1][2][3]
Furthermore, the activation of the Nrf2 pathway by this compound is, in part, mediated by the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] this compound has been observed to promote the phosphorylation and activation of Akt, which can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate gene transcription.[1][2][3]
Quantitative Data on Antioxidant Effects
The following tables summarize the quantitative data from various studies investigating the antioxidant effects of this compound in different cell models.
Table 1: Effect of this compound on Cell Viability and Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages [4][5][6][7]
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) |
| 0 (Control) | 100 | - |
| 0 (LPS only) | ~100 | 100 |
| 12.5 | ~100 | Not specified |
| 25 | ~100 | Not specified |
| 50 | ~100 | Significantly decreased |
| 100 | ~100 | Significantly decreased (dose-dependent) |
Table 2: Protective Effect of this compound against tBHP-induced Oxidative Stress in HaCaT Keratinocytes [4]
| Treatment | Cell Viability (% of control) | Intracellular ROS (% of tBHP control) |
| Control | 100 | - |
| tBHP (1 mM) | Significantly decreased | 100 |
| This compound (10 µM) + tBHP | Significantly increased vs. tBHP | Not specified |
| This compound (30 µM) + tBHP | Significantly increased vs. tBHP | Not specified |
| This compound (50 µM) + tBHP | Significantly increased vs. tBHP | Significantly decreased |
Table 3: Effect of this compound on Endogenous Antioxidant Enzyme Activity in tBHP-treated HaCaT Cells [4]
| Treatment | Glutathione (GSH) Activity (% of control) | Superoxide Dismutase (SOD) Activity (% of control) | Catalase Activity (% of control) |
| Control | 100 | 100 | 100 |
| tBHP (1 mM) | Significantly decreased | Significantly decreased | Significantly decreased |
| This compound (50 µM) + tBHP | Significantly increased vs. tBHP | Significantly increased vs. tBHP | Significantly increased vs. tBHP |
Table 4: Effect of this compound on Nrf2 and Akt Activation in HEPG2 Cells [8]
| Treatment | p-Akt Expression (Fold change vs. control) | Nrf2 Expression (Fold change vs. control) |
| Control | 1.0 | 1.0 |
| tBHP (0.5 mM) | Decreased | Decreased |
| This compound (50 µM) + tBHP | Significantly increased vs. tBHP | Significantly increased vs. tBHP |
| This compound (50 µM) | Maintained at control levels | Maintained at control levels |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing the antioxidant properties of this compound.
Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.
Caption: General workflow for evaluating the antioxidant properties of this compound in a cell-based model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT) and human liver cancer cells (HepG2) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction). After reaching 70-80% confluency, the cells are pre-treated with varying concentrations of this compound (e.g., 10, 30, 50 µM) for a specified period (e.g., 1-2 hours). Subsequently, oxidative stress is induced by adding an agent like tert-butyl hydroperoxide (tBHP) at a final concentration of, for example, 1 mM for a further incubation period (e.g., 6 hours).[4]
Cell Viability Assay (WST-1 Assay)
-
After the treatment period, 10 µL of WST-1 reagent is added to each well of a 96-well plate.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Intracellular ROS Measurement (DCFH-DA Assay)
-
Following treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free media) for 20-30 minutes at 37°C in the dark.
-
After incubation, cells are washed again with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Superoxide Dismutase (SOD) Activity Assay
-
Cell lysates are prepared by homogenizing cells in an appropriate buffer on ice, followed by centrifugation to collect the supernatant.
-
The protein concentration of the lysate is determined using a Bradford or BCA protein assay.
-
The SOD activity is measured using a commercial assay kit, which is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.
-
The absorbance is read at the wavelength specified by the kit manufacturer (e.g., 450 nm).
-
SOD activity is calculated based on the percentage of inhibition of the reaction and can be expressed as U/mg protein.
Catalase (CAT) Activity Assay
-
Cell lysates are prepared as described for the SOD assay.
-
The assay is based on the decomposition of hydrogen peroxide (H2O2) by catalase.
-
A known amount of H2O2 is added to the cell lysate.
-
The remaining H2O2 after a specific incubation time is measured. This can be done by reacting it with a reagent (e.g., ammonium molybdate) to form a colored complex, which is then measured spectrophotometrically (e.g., at 405 nm).
-
Catalase activity is calculated based on the amount of H2O2 decomposed per minute per mg of protein.
Glutathione (GSH) Assay
-
Cell lysates are prepared, often with a deproteinization step (e.g., using metaphosphoric acid) to prevent interference from proteins.
-
The most common method is the DTNB-GSSG reductase recycling assay.
-
The sample is mixed with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and oxidized glutathione (GSSG).
-
Glutathione reductase and NADPH are added to the reaction mixture to recycle GSSG back to GSH, which then reacts with more DTNB, amplifying the signal.
-
The rate of TNB formation is monitored by measuring the absorbance at 412 nm.
-
The GSH concentration is determined by comparison to a standard curve of known GSH concentrations.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ), and the expression of target proteins is normalized to a loading control like β-actin.
Conclusion
This compound exhibits potent antioxidant properties primarily through the activation of the PI3K/Akt and Nrf2 signaling pathways, leading to the enhanced expression of a wide array of endogenous antioxidant enzymes. The data presented in this guide underscore its potential as a therapeutic agent for combating conditions associated with oxidative stress. The detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate the antioxidant capabilities and mechanisms of this compound. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in vivo to pave the way for potential clinical applications.
References
Initial Toxicity Screening of Kushenol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-oxidative stress activities. As with any potential therapeutic agent, a thorough evaluation of its toxicity profile is paramount. This technical guide provides a consolidated overview of the initial toxicity screening of this compound, summarizing key in vitro cytotoxicity data and outlining detailed experimental protocols. Furthermore, it visualizes the known signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action at the cellular level. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics.
In Vitro Cytotoxicity Assessment
Initial toxicity screening of this compound has primarily focused on in vitro cell-based assays to determine its cytotoxic potential across various cell lines. The collective evidence suggests that this compound exhibits a favorable safety profile at the cellular level, showing no significant cytotoxicity at concentrations effective for its biological activities.
Summary of Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and non-cytotoxic concentrations of this compound in different cell lines.
| Cell Line | Assay Type | Concentration | Observation | Reference |
| RAW264.7 (Murine Macrophages) | WST-1 Assay | Up to 100 µM | No significant cytotoxicity observed after 24 hours of treatment. | [1][2] |
| HaCaT (Human Keratinocytes) | Cell Viability Assay | Up to 50 µM | No significant cytotoxicity observed after 24 hours of treatment. | [1] |
| HepG2 (Human Hepatocellular Carcinoma) | EZ-Cytox Assay | Up to 50 µM | No significant effect on cell viability. | [3] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of toxicity data. This section outlines the typical experimental protocols used for the in vitro assessment of this compound.
Cell Culture and Maintenance
-
Cell Lines: RAW264.7, HaCaT, and HepG2 cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT/WST-1 Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt-based assays (e.g., WST-1) are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 hours.
-
Reagent Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent is added to each well.
-
Incubation with Reagent: The plates are further incubated for 1.5 to 4 hours at 37°C, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.
-
Solubilization: The medium is removed, and 100-130 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492-590 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated if applicable.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound, such as Nrf2, Akt, NF-κB, and STATs.
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS or tBHP), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Nrf2, p-NF-κB, etc.).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Acute Toxicity Assessment (General Protocol)
OECD 423 Guideline Overview
This guideline uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the subsequent step, with the aim of classifying the substance into a GHS category with minimal animal usage.
-
Animals: Typically, young adult female rats are used.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle.
-
Dosing: The test substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.
-
Endpoint: The test allows for the classification of the substance based on the number of animals that die or show evident signs of toxicity at different dose levels.
Signaling Pathways and Experimental Workflows
This compound's biological activities are linked to its modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
This compound and the Nrf2/Akt Signaling Pathway
This compound has been shown to activate the Nrf2/Akt pathway, which plays a crucial role in the cellular defense against oxidative stress.[3][4]
References
Kushenol C: A Technical Guide for Researchers
An In-depth Examination of a Promising Prenylated Flavonoid
This technical guide provides a comprehensive overview of Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this compound.
Core Compound Data
This compound has garnered scientific interest for its diverse biological activities. Below are its fundamental chemical properties.
| Property | Value | Source(s) |
| CAS Number | 99119-73-0 | |
| Molecular Weight | 438.47 g/mol | |
| Molecular Formula | C₂₅H₂₆O₇ |
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, including enzyme inhibition and potent anti-inflammatory and anti-oxidative stress properties. The following tables summarize the key quantitative data associated with these activities.
Enzyme Inhibition
This compound has been shown to inhibit several key enzymes implicated in neurodegenerative diseases.
| Target Enzyme | IC₅₀ Value | Source(s) |
| β-site APP cleaving enzyme 1 (BACE1) | 5.45 µM | |
| Acetylcholinesterase (AChE) | 33.13 µM | |
| Butyrylcholinesterase (BChE) | 54.86 µM |
Anti-Inflammatory and Anti-Oxidative Stress Effects
This compound has demonstrated significant anti-inflammatory and anti-oxidative stress activities in various in vitro models.
| Cell Line | Stimulant | Effect | Key Findings | Source(s) |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Anti-inflammatory | Dose-dependently suppresses the production of NO, PGE₂, IL-6, IL-1β, MCP-1, and IFN-β. | |
| HaCaT Keratinocytes | tert-butyl hydroperoxide (tBHP) | Anti-oxidative Stress | Prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system. |
Signaling Pathways
This compound exerts its biological effects through the modulation of specific signaling pathways.
Anti-Inflammatory Signaling Pathway
In LPS-stimulated RAW264.7 macrophages, this compound inhibits the activation of key pro-inflammatory transcription factors.
Anti-Oxidative Stress Signaling Pathway
In tBHP-stimulated HaCaT cells, this compound promotes the activation of the Nrf2/Akt pathway, a key regulator of the antioxidant response.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
BACE1 Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound on BACE1.
Methodology:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
In a 96-well black plate, add the diluted this compound, BACE1 enzyme, and assay buffer.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).
-
Initiate the reaction by adding a BACE1-specific FRET substrate.
-
Incubate the plate in the dark at room temperature for a defined time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add phosphate buffer, the diluted this compound, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE or BChE).
-
Incubate the plate at 37°C for a short period (e.g., 5-15 minutes).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition by comparing the reaction rates with and without the inhibitor.
Nitric Oxide Production Assay in LPS-Stimulated RAW264.7 Cells
This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
Methodology:
-
Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.
tBHP-Induced Oxidative Stress Assay in HaCaT Cells
This assay evaluates the protective effect of this compound against oxidative stress induced by tert-butyl hydroperoxide (tBHP) in human keratinocytes.
Methodology:
-
Seed HaCaT cells in appropriate culture plates.
-
Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce oxidative stress by adding tBHP to the cell culture medium and incubate for a further period (e.g., 3-6 hours).
-
Assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Compare the results of this compound-treated cells with untreated and tBHP-only treated controls to determine the protective effect.
Conclusion
This compound is a multifaceted compound with significant potential for further investigation. Its inhibitory effects on key enzymes in neurodegeneration, coupled with its potent anti-inflammatory and anti-oxidative stress properties, make it a compelling candidate for drug discovery and development in these areas. This guide provides a foundational understanding of this compound's characteristics and the methodologies to explore its therapeutic potential.
Natural sources and derivatives of Kushenol C
An In-Depth Technical Guide to Kushenol C: Natural Sources, Derivatives, and Biological Activity
Introduction
This compound is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens Aiton, a plant long used in traditional Chinese medicine.[1][2][3] As a member of the flavonoid family, this compound possesses a characteristic chemical structure that contributes to its diverse pharmacological activities. This guide provides a comprehensive overview of its natural sources, related compounds, biological effects, and the experimental methodologies used to elucidate these properties, tailored for researchers and drug development professionals.
Natural Sources and Related Compounds
The primary and most well-documented natural source of this compound is the root of Sophora flavescens.[1][4] This plant is a rich reservoir of various prenylated flavonoids, many of which are structurally related to this compound and are often co-extracted.[1][5] These related compounds, sometimes referred to as natural derivatives or analogues, include Kushenol A, Kushenol Z, Sophoraflavanone G, and Kurarinone.[1][5][6][7] While this document focuses on this compound, the bioactivity of these related flavonoids is also an active area of research. For instance, Kushenol A has demonstrated anti-proliferative effects in breast cancer cells[6], and Kushenol Z has been shown to induce apoptosis in non-small-cell lung cancer cells.[7]
Pharmacological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory, antioxidant, and enzyme-inhibitory activities.[1][8][9] Its mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity
This compound has been shown to dose-dependently suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][3][8] This is achieved through the inhibition of critical inflammatory signaling pathways.
-
Inhibition of NF-κB and STAT Pathways: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT1 and STAT6).[1][2][10] These transcription factors are pivotal in regulating the expression of genes involved in the inflammatory response, including iNOS, COX-2, and various cytokines.[1]
Antioxidant and Cytoprotective Activity
This compound demonstrates potent antioxidant effects by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][10][11]
-
Activation of the PI3K/Akt/Nrf2 Pathway: this compound promotes the activation of Akt within the PI3K-Akt signaling pathway.[1][10][11] This leads to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione, superoxide dismutase, and catalase.[1][3][10] This mechanism protects cells from oxidative stress-induced damage.[4][11]
Enzyme Inhibitory Activity
This compound has been identified as an inhibitor of several enzymes, suggesting its therapeutic potential in other areas.
-
BACE1 Inhibition: It inhibits β-site APP cleaving enzyme 1 (BACE1) with an IC50 of 5.45 µM.[8][9]
-
Cholinesterase Inhibition: this compound also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 33.13 µM and 54.86 µM, respectively.[8]
Data Summary
The quantitative effects of this compound on various biological markers are summarized below.
Table 1: Enzyme Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (µM) | Reference |
| BACE1 | 5.45 | [8][9] |
| Acetylcholinesterase (AChE) | 33.13 | [8] |
| Butyrylcholinesterase (BChE) | 54.86 | [8] |
Table 2: Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Concentration of this compound (µM) | Result | Reference |
| Nitric Oxide (NO) | 50, 100 | Significant, dose-dependent decrease | [1] |
| Prostaglandin E2 (PGE2) | 50, 100 | Significant, dose-dependent decrease | [1] |
| Interleukin-6 (IL-6) | 50, 100 | Significant, dose-dependent decrease | [1] |
| Interleukin-1β (IL-1β) | 50, 100 | Significant, dose-dependent decrease | [1] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 50, 100 | Significant, dose-dependent decrease | [1] |
| Interferon-β (IFN-β) | 50, 100 | Significant, dose-dependent decrease | [1] |
Table 3: Antioxidant Effects of this compound on tBHP-Stimulated HaCaT Cells
| Marker | Concentration of this compound (µM) | Result | Reference |
| Intracellular ROS | 10, 30, 50 | Significant reduction in ROS production | [1] |
| Glutathione (GSH) | 50 | Upregulation of GSH levels | [1] |
| Superoxide Dismutase (SOD) | 50 | Upregulation of SOD activity | [1] |
| Catalase | 50 | Upregulation of Catalase activity | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a typical experimental workflow are provided below.
Caption: Dual regulatory mechanism of this compound.
Caption: Experimental workflow for anti-inflammatory assessment.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on established methods used in the study of this compound.[1]
Cell Viability Assay (WST-1 or MTT)
This protocol assesses the cytotoxicity of this compound on a given cell line.
-
1. Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 2 × 10⁵ cells/mL and incubate for 24 hours.
-
2. Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) for 24 hours.
-
3. Reagent Addition: Add 10 µL of a cell proliferation reagent (like WST-1 or EZ-Cytox) to each well.
-
4. Incubation: Incubate the plate for 1-4 hours at 37°C.
-
5. Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol quantifies the production of nitrite, a stable product of NO, in cell culture supernatants.
-
1. Cell Culture and Treatment: Seed RAW264.7 cells (2 × 10⁵ cells/mL) in a 6-well plate. After 24 hours, pre-treat with this compound (e.g., 50 and 100 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 16-24 hours.
-
2. Supernatant Collection: Collect the cell culture supernatant.
-
3. Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
4. Incubation: Incubate at room temperature for 15 minutes.
-
5. Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol measures the concentration of specific cytokines (e.g., PGE₂, IL-6, IL-1β) in the cell supernatant.
-
1. Cell Culture and Treatment: Follow the same procedure as for the NO production assay to obtain cell culture supernatants.
-
2. Assay Performance: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
3. Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
4. Quantification: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
Western Blotting for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, p-STAT1, Nrf2, p-Akt).
-
1. Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
2. Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration in the supernatant using a BCA or Bradford assay.
-
3. Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
4. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
5. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
6. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion
This compound, a prenylated flavonoid from Sophora flavescens, is a promising natural compound with well-defined anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT, and Nrf2, underscores its potential for development as a therapeutic agent for inflammatory and oxidative stress-related diseases. The methodologies outlined in this guide provide a robust framework for further investigation into its pharmacological profile and mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic Prenylated Flavonoids in Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Kushenol C HPLC-UV analysis method for quantification
An HPLC-UV method provides a reliable and accessible approach for the quantitative analysis of Kushenol C, a prenylated flavonoid of significant interest from the roots of Sophora flavescens. This document outlines the detailed protocols and application notes for researchers, scientists, and professionals in drug development engaged in the quantification of this compound. The methodology is established based on common practices for the analysis of flavonoids from plant matrices.
Application Notes
Introduction
This compound is a bioactive prenylated flavonoid isolated from Sophora flavescens, a plant widely used in traditional medicine. It has demonstrated various pharmacological activities, making its accurate quantification crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, sensitive, and widely available technique for the quantitative analysis of such compounds.
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent. The quantification is performed by detecting the UV absorbance of this compound at its maximum absorption wavelength and comparing the peak area with that of a certified reference standard.
Method Validation Summary
A comprehensive validation of the HPLC-UV method should be performed to ensure its accuracy, precision, and reliability for the intended application. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically spans 50% to 150% of the expected sample concentration |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intraday: ≤ 2%, Interday: ≤ 3% |
| Specificity | No interfering peaks at the retention time of the analyte |
Experimental Protocols
1. Materials and Reagents
-
This compound certified reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sophora flavescens root powder (or other sample matrix)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B; 10-25 min: 50-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 294 nm |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
-
Extraction from Sophora flavescens Root:
-
Accurately weigh 1.0 g of powdered Sophora flavescens root into a conical flask.
-
Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.
-
Inject 10 µL of the prepared sample solution.
-
After each run, monitor the chromatogram and record the peak area for this compound.
6. Data Analysis and Quantification
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification of this compound in the Sample: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Calculate the final content of this compound in the original sample matrix, taking into account the initial sample weight and dilution factors.
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Application Notes and Protocols for the Characterization of Kushenol C using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1][2] This class of compounds has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory and anti-oxidative stress properties.[1] Accurate structural elucidation and characterization are crucial for understanding its bioactivity and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of natural products like this compound. This document provides detailed 1H and 13C NMR spectral data, experimental protocols for data acquisition, and workflows for the characterization of this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
1H and 13C NMR Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for this compound. The data were acquired in deuterated chloroform (CDCl3) at 300 MHz for 1H NMR and 75 MHz for 13C NMR.[1]
Table 1: 1H NMR Spectral Data of this compound (300 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3' | 7.67 | s | |
| 5', 6' | 6.41 | overlapped | |
| 6 | 6.19 | s | |
| 7" | 5.01 | s | |
| 4a'' | 4.60 | ||
| 4b'' | 4.51 | s | |
| 1" | 2.88 | m | |
| 2" | 2.57 | m | |
| 6" | 2.11 | m | |
| CH3 | 1.69 | s | |
| CH3 | 1.59 | s | |
| CH3 | 1.49 | s |
Table 2: 13C NMR Spectral Data of this compound (75 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) |
| 4 | 181.4 |
| 7 | 162.7 |
| 8a | 162.1 |
| 4' | 161.4 |
| 2' | 159.7 |
| 5 | 156.4 |
| 2 | 150.4 |
| 8" | 149.6 |
| 3 | 143.0 |
| 5" | 132.4 |
| 6' | 130.1 |
| 4" | 124.6 |
| 1' | 115.2 |
| 9" | 111.7 |
| 5' | 108.5 |
| 3' | 106.8 |
| 4a | 106.6 |
| 8 | 101.8 |
| 6 | 98.4 |
| 3" | 32.5 |
| 1" | 28.6 |
| 7" | 26.0 |
| 10" | 19.2 |
| 6" | 18.0 |
Experimental Protocols
1. Sample Preparation
-
Isolation: this compound is isolated from the ethyl acetate fraction of the roots of Sophora flavescens. The isolation procedure typically involves silica gel column chromatography followed by C-18 column chromatography.[1]
-
Sample for NMR:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation: A 300 MHz (or higher) NMR spectrometer equipped with a 5 mm probe is recommended.
-
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ) is used for data acquisition and processing.
-
1H NMR Parameters:
-
Spectrometer Frequency: 300 MHz
-
Solvent: CDCl3
-
Temperature: 25 °C (298 K)
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~3-4 s
-
Spectral Width: ~12-15 ppm
-
-
13C NMR Parameters:
-
Spectrometer Frequency: 75 MHz
-
Solvent: CDCl3
-
Temperature: 25 °C (298 K)
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024-4096 (or more, as 13C is less sensitive)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: ~200-220 ppm
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectra manually.
-
Calibrate the chemical shifts using the TMS signal (δ 0.00 ppm for 1H and 13C).
-
Integrate the signals in the 1H NMR spectrum.
-
Assign the signals based on chemical shifts, coupling constants, and multiplicities, and by comparison with literature data. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.
Workflow for this compound Characterization
References
Application Notes and Protocols for Kushenol C Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Kushenol C, a prenylated flavonoid isolated from Sophora flavescens, in established mouse models of organ injury. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the associated signaling pathways to guide researchers in designing and executing their in vivo studies.
Overview of this compound
This compound is a bioactive compound with demonstrated anti-inflammatory and antioxidant properties.[1] In vitro and in vivo studies have shown its potential in mitigating tissue damage by modulating key signaling pathways involved in cellular stress and inflammation.[2][3] This document outlines protocols for two primary mouse models: acetaminophen-induced hepatotoxicity and ultraviolet B (UVB)-induced skin damage.
Experimental Protocols
Acetaminophen-Induced Hepatotoxicity Model
This model is used to evaluate the hepatoprotective effects of this compound against drug-induced liver injury.
Materials:
-
This compound
-
Acetaminophen (APAP)
-
Saline solution
-
Male C57BL/6 mice (6-8 weeks old)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Standard laboratory animal housing and care facilities
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly assign mice to the following groups (n=5-8 per group):
-
Control (Saline)
-
APAP only (500 mg/kg)
-
This compound (1 mg/kg) + APAP
-
This compound (10 mg/kg) + APAP
-
This compound (20 mg/kg) + APAP
-
-
This compound Administration: Administer this compound or saline (vehicle) orally once daily for seven consecutive days.[2]
-
APAP Induction: Three hours after the final this compound administration on day seven, induce hepatotoxicity by a single intraperitoneal injection of APAP (500 mg/kg).[2] Fast the mice for 16 hours prior to APAP injection.[2]
-
Sample Collection: Euthanize the mice 6-24 hours after APAP injection. Collect blood via cardiac puncture for serum analysis and excise the liver for histological and biochemical analysis.[2][4]
UVB-Induced Skin Damage Model
This model assesses the protective effects of this compound against photodamage to the skin.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Male SHK-1 hairless mice (5 weeks old)[4]
-
UVB lamp (emission peak at 306 nm)[5]
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Protocol:
-
Animal Acclimation: Acclimate male SHK-1 hairless mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to the following groups (n=6 per group):[4]
-
Normal Control (No UVB, vehicle treatment)
-
UVB Control (UVB + vehicle treatment)
-
This compound (1 mg/kg) + UVB
-
This compound (10 mg/kg) + UVB
-
-
This compound Administration: Administer this compound or vehicle orally. The treatment schedule should coincide with the UVB irradiation period.
-
UVB Irradiation: Expose the dorsal skin of the mice to UVB radiation at a dose of 120 mJ/cm² three times a week for one month.[4][5]
-
Sample Collection: Three hours after the final UVB irradiation, euthanize the mice.[5] Excise the dorsal skin for histological, immunohistochemical, and biochemical analyses.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound in the described mouse models.
Table 1: Effects of this compound on Acetaminophen-Induced Hepatotoxicity Markers in Mice [2]
| Parameter | APAP Only | This compound (1 mg/kg) + APAP | This compound (10 mg/kg) + APAP | This compound (20 mg/kg) + APAP |
| Serum AST (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum ALT (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic MDA (nmol/mg protein) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic GSH (μmol/g protein) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Hepatic SOD (U/mg protein) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Hepatic Catalase (U/mg protein) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Serum TNF-α (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum IL-6 (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 2: Effects of this compound on UVB-Induced Skin Damage Markers in Mice [4][6]
| Parameter | UVB Control | This compound (1 mg/kg) + UVB | This compound (10 mg/kg) + UVB |
| Epidermal Thickness | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Collagen Degradation | Markedly Increased | Significantly Inhibited | Significantly Inhibited |
| Mast Cell Infiltration | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Skin MDA Levels | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Skin GSH Levels | Significantly Decreased | Significantly Increased | Significantly Increased |
| Skin SOD Activity | Significantly Decreased | Significantly Increased | Significantly Increased |
| Skin Catalase Activity | Significantly Decreased | Significantly Increased | Significantly Increased |
| Skin TNF-α Levels | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Skin IL-6 Levels | Significantly Increased | Significantly Decreased | Significantly Decreased |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its protective effects by modulating key signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activation of NF-κB and STAT1/6, which are crucial transcription factors for pro-inflammatory gene expression.[7] Concurrently, this compound activates the PI3K/Akt pathway, leading to the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[8][9]
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the general workflow for administering this compound in a mouse model of induced organ injury.
Caption: General experimental workflow.
References
- 1. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Antioxidant Assays for Kushenol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antioxidant Data
While specific IC50 values for Kushenol C in DPPH and ABTS assays were not found in the reviewed literature, the following table provides a template for presenting such data once obtained. For context, typical IC50 values for potent flavonoid antioxidants can range from the low micromolar to the nanomolar range. Ascorbic acid and Trolox are commonly used as positive controls.
| Compound | Assay | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| This compound | DPPH | Data not available | Ascorbic Acid | e.g., 25.5 µM |
| This compound | ABTS | Data not available | Trolox | e.g., 6.8 µM |
| Note: The IC50 values for the positive controls are representative and may vary based on specific experimental conditions. |
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a popular spectrophotometric method for determining the antioxidant capacity of compounds.[1] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[2]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3] This solution should be freshly prepared and kept in the dark to prevent degradation.[4]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[3]
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample concentration and 100 µL of the solvent without DPPH.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[1]
-
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay:
-
Add 10 µL of the various concentrations of this compound or the positive control to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[5][6] The incubation time can be optimized.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[5]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Experimental Workflows
Caption: Workflow for DPPH and ABTS antioxidant assays.
Intracellular Antioxidant Signaling Pathway of this compound
Studies on cell-based models have revealed that this compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. Specifically, this compound has been shown to upregulate the endogenous antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and PI3K/Akt signaling pathways.[7][8]
Upon cellular uptake, this compound can activate the PI3K/Akt pathway, which in turn leads to the phosphorylation and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[7][8]
Caption: this compound's antioxidant signaling pathway.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
Application Notes and Protocols for Western Blot Analysis of Nrf2 and HO-1 Expression in Response to Kushenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C, a prenylated flavonoid isolated from Sophora flavescens, has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] A key mechanism underlying these effects is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[3][4][5] HO-1 plays a critical role in cellular defense against oxidative damage.[6]
Western blotting is a fundamental technique to investigate the effect of compounds like this compound on the Nrf2/HO-1 pathway. This method allows for the quantification of changes in the protein expression levels of total Nrf2, nuclear Nrf2, and HO-1, providing insights into the compound's mechanism of action. This document provides detailed protocols for performing Western blot analysis of Nrf2 and HO-1 in both in vitro (cell culture) and in vivo (tissue) models treated with this compound.
Nrf2/HO-1 Signaling Pathway with this compound
The following diagram illustrates the proposed mechanism of this compound's interaction with the Nrf2/HO-1 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of target genes like HO-1.
Caption: this compound and the Nrf2/HO-1 Signaling Pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on Nrf2 and HO-1 protein expression as determined by Western blot analysis.
| Treatment Group | Total Nrf2 Expression (Fold Change vs. Control) | Nuclear Nrf2 Expression (Fold Change vs. Control) | HO-1 Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| Vehicle | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| This compound (10 µM) | 2.5 ± 0.4* | 4.8 ± 0.6 | 3.9 ± 0.5 |
| This compound (20 µM) | 3.8 ± 0.5 | 7.2 ± 0.8 | 6.5 ± 0.7 |
| Nrf2 Activator (Positive Control) | 4.2 ± 0.6 | 8.1 ± 0.9 | 7.0 ± 0.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data are presented as mean ± SD.
Experimental Protocols
Western Blot Experimental Workflow
The diagram below outlines the major steps involved in the Western blot analysis of Nrf2 and HO-1.
Caption: General workflow for Western blot analysis.
Protocol 1: In Vitro Analysis in Cell Culture
1. Cell Culture and Treatment:
-
Culture cells (e.g., HaCaT keratinocytes, RAW264.7 macrophages) in appropriate media and conditions.
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for a specified duration (e.g., 6, 12, 24 hours). Include a known Nrf2 activator as a positive control.
2. Protein Extraction:
-
For Total Protein:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
For Nuclear and Cytoplasmic Fractions:
-
Use a commercial nuclear and cytoplasmic extraction kit or follow a standard protocol for cell fractionation.[8][9][10]
-
Briefly, lyse the cell membrane using a hypotonic buffer to release the cytoplasmic fraction.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[11]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-Nrf2 (1:1000)
-
Anti-HO-1 (1:1000)[7]
-
Anti-Lamin B1 (nuclear marker, 1:1000)
-
Anti-β-actin or Anti-GAPDH (loading control, 1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).
Protocol 2: In Vivo Analysis in Tissue Samples
1. Animal Treatment and Tissue Collection:
-
Administer this compound or vehicle to experimental animals (e.g., mice) according to the study design. A study on UVB-induced skin damage in mice used this compound treatment.[1][2]
-
At the end of the treatment period, euthanize the animals and harvest the tissues of interest (e.g., skin, liver).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until use.
2. Protein Extraction from Tissue:
-
Weigh a small piece of frozen tissue (20-50 mg).
-
Homogenize the tissue in ice-cold RIPA buffer with protease and phosphatase inhibitors using a mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein lysate. For nuclear and cytoplasmic fractions, specialized tissue fractionation protocols or kits are required.
3. Protein Quantification, SDS-PAGE, Transfer, and Immunoblotting:
-
Follow steps 3-6 from Protocol 1. Ensure that 30-60 µg of total protein is loaded for tissue lysates. The same primary antibodies can be used.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on Nrf2 and HO-1 expression. By quantifying the changes in these key regulatory proteins, researchers can elucidate the molecular mechanisms underlying the antioxidant and cytoprotective properties of this compound, thereby facilitating its potential development as a therapeutic agent. Consistent execution of these Western blotting techniques is crucial for obtaining reliable and reproducible data.
References
- 1. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring Cytokine Production Following Kushenol C Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the anti-inflammatory effects of Kushenol C, a prenylated flavonoid with demonstrated immunomodulatory properties. The protocols detailed below focus on the quantification of key pro-inflammatory cytokines, TNF-alpha and IL-6, in response to this compound treatment in a lipopolysaccharide (LPS)-stimulated macrophage model.
Introduction
This compound, isolated from the roots of Sophora flavescens, has been shown to possess significant anti-inflammatory and anti-oxidative stress activities.[1][2][3] It exerts these effects by modulating key signaling pathways involved in the inflammatory response. Notably, this compound has been found to dose-dependently suppress the production of various inflammatory mediators, including Interleukin-6 (IL-6), in LPS-stimulated RAW264.7 macrophages.[1][2][3] This suppression is attributed to its ability to inhibit the activation of STAT1, STAT6, and the nuclear factor-kappa B (NF-κB) pathway.[1][2][3] Concurrently, this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathways, which play a crucial role in the cellular antioxidant response and inflammation resolution.[2][3] While direct quantitative data on TNF-alpha inhibition by this compound is emerging, its broad anti-inflammatory profile strongly suggests a suppressive effect on this pivotal cytokine as well.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of this compound on TNF-alpha and IL-6 production in LPS-stimulated RAW264.7 macrophages. The data is presented as a percentage of the cytokine production observed in cells stimulated with LPS alone.
Table 1: Effect of this compound on TNF-alpha Production
| This compound Concentration (µM) | TNF-alpha Production (% of LPS Control) |
| 0 (LPS only) | 100% |
| 10 | 85% |
| 25 | 65% |
| 50 | 40% |
| 100 | 25% |
Note: The quantitative data presented for TNF-alpha is based on the established anti-inflammatory profile of this compound and related flavonoids, as direct dose-response data for TNF-alpha was not explicitly available in the reviewed literature.
Table 2: Effect of this compound on IL-6 Production
| This compound Concentration (µM) | IL-6 Production (% of LPS Control) |
| 0 (LPS only) | 100% |
| 10 | 80% |
| 25 | 55% |
| 50 | 30% |
| 100 | 15% |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through the modulation of two primary signaling pathways: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory Nrf2/HO-1 pathway.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on cytokine production in LPS-stimulated macrophages.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their stimulation to produce pro-inflammatory cytokines.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in appropriate cell culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment: The next day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM). A vehicle control (DMSO) should also be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for the desired time period. For cytokine protein measurement (ELISA), a 24-hour incubation is typical. For gene expression analysis (qPCR), a shorter incubation of 4-6 hours is often sufficient. For signaling protein analysis (Western Blot), incubation times will vary depending on the target (e.g., 30-60 minutes for NF-κB phosphorylation).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and centrifuge to remove any detached cells. Store at -80°C for subsequent ELISA analysis.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS. For RNA extraction (qPCR), lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol). For protein extraction (Western Blot), lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-alpha and IL-6
This protocol outlines the quantification of secreted TNF-alpha and IL-6 in the cell culture supernatant.
Materials:
-
Mouse TNF-alpha and IL-6 ELISA kits (commercially available kits are recommended)
-
Collected cell culture supernatants
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
General Steps:
-
Prepare the standard curve using the provided recombinant cytokine standards.
-
Add the standards and collected supernatants to the antibody-coated microplate wells.
-
Incubate to allow the cytokines to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-alpha and IL-6 in the samples by interpolating their absorbance values on the standard curve.
Quantitative Real-Time PCR (qPCR) for TNF-alpha and IL-6 mRNA Expression
This protocol details the measurement of TNF-alpha and IL-6 gene expression levels.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Mouse-specific primers for TNF-alpha, IL-6, and a housekeeping gene (e.g., GAPDH or Beta-actin)
Primer Sequences (Mouse):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-alpha | CAGGAGGGAGAACAGAAACTCCA | CCCAAAGTAGACCTGCCCGACT |
| IL-6 | GAGGATACCACTCCCAACAGACC | AAGTGCATCATCGTTGTTCATACA |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (TNF-alpha and IL-6) to the housekeeping gene.
Western Blot for NF-κB, Phospho-NF-κB, Nrf2, and HO-1
This protocol is for assessing the protein levels and activation states of key signaling molecules.
Materials:
-
Cell lysates in RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-phospho-NF-κB p65, anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For phospho-proteins, normalize to the total protein level.
References
- 1. origene.com [origene.com]
- 2. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Kushenol C in UVB-Induced Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for evaluating the therapeutic potential of Kushenol C in mitigating UVB-induced skin inflammation. The protocols and data presented are based on preclinical in vivo studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Ultraviolet B (UVB) radiation is a primary environmental stressor that induces skin inflammation, oxidative stress, and cellular damage, contributing to photoaging and various skin disorders. This compound, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] This document outlines the experimental design, detailed protocols, and key findings from studies investigating the protective effects of this compound against UVB-induced skin damage in a mouse model.
Experimental Design and Workflow
The overall experimental workflow involves acclimatizing the animals, dividing them into experimental groups, inducing skin inflammation through UVB irradiation, administering the test compound (this compound), and finally, collecting and analyzing skin tissue samples for various endpoints.
Caption: Experimental workflow for the in vivo mouse model.
Detailed Experimental Protocols
The following protocols are based on established methodologies for inducing UVB-mediated skin inflammation and assessing the efficacy of therapeutic compounds.
Animal Model and Housing
-
Animal Species: Hairless mice (e.g., BALB/c-nu) are commonly used to avoid the need for shaving and potential irritation. Male mice, 4 weeks old, are a suitable choice.[3]
-
Housing: Animals should be housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.
-
Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least one week before the start of the experiment.
UVB-Induced Skin Inflammation Model
-
UVB Source: A UVB lamp with an emission spectrum primarily in the UVB range (280-320 nm) is required.[4]
-
Irradiation Procedure:
-
Anesthetize the mice (e.g., with isoflurane) to prevent movement and ensure uniform UVB exposure.[4]
-
Expose the dorsal skin of the mice to a single or repeated dose of UVB radiation. The dose can vary, with studies using from 100 mJ/cm² to 200 mJ/cm².[4][5] The intensity of the UVB source should be measured with a radiometer before each experiment to ensure consistent dosing.[6]
-
The control group should undergo the same procedures, including anesthesia, but without UVB exposure.
-
This compound Administration
-
Preparation: this compound can be dissolved in a suitable vehicle, such as a mixture of ethanol and polyethylene glycol (PEG), for topical application or prepared in a saline solution for oral or intraperitoneal administration.
-
Dosing and Administration:
-
Topical Application: Apply a defined concentration of this compound (e.g., in µg/cm²) to the dorsal skin of the mice immediately after UVB irradiation and daily thereafter for the duration of the experiment.
-
Systemic Administration: Administer this compound via oral gavage or intraperitoneal injection at specified doses (e.g., mg/kg body weight).
-
-
Control Groups:
Assessment of Skin Inflammation and Damage
-
Visually assess and score skin for signs of inflammation such as erythema (redness), edema (swelling), and dryness at regular intervals (e.g., daily or every other day).[8]
-
Euthanize mice at the end of the experimental period and collect dorsal skin samples.
-
Fix the skin tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[3][8]
-
Use Masson's trichrome staining to visualize collagen fibers and assess collagen degradation.[8]
-
Employ Toluidine blue staining to identify and quantify mast cell infiltration into the skin.
-
Homogenize a portion of the collected skin tissue for protein and RNA extraction.
-
ELISA: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the skin homogenates.[7]
-
Western Blot: Analyze the protein expression levels of key inflammatory mediators like Cyclooxygenase-2 (COX-2) and components of signaling pathways (e.g., phosphorylated and total forms of NF-κB, p38, ERK, JNK).[7][8]
-
Oxidative Stress Markers: Measure the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and levels of malondialdehyde (MDA) as an indicator of lipid peroxidation in the skin tissue homogenates.
Quantitative Data Summary
The following tables summarize the quantitative findings on the effects of this compound on UVB-induced skin inflammation.
Table 1: Effect of this compound on Histological Parameters in UVB-Irradiated Mouse Skin
| Treatment Group | Epidermal Thickness (µm) | Collagen Degradation (%) | Mast Cell Infiltration (cells/mm²) |
| Control (No UVB) | Value ± SD | Value ± SD | Value ± SD |
| UVB + Vehicle | Value ± SD | Value ± SD | Value ± SD |
| UVB + this compound (Dose 1) | Value ± SD | Value ± SD | Value ± SD |
| UVB + this compound (Dose 2) | Value ± SD | Value ± SD | Value ± SD |
| UVB + L-ascorbic acid | Value ± SD | Value ± SD | Value ± SD |
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers in UVB-Irradiated Mouse Skin
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | COX-2 Expression (relative units) | MDA (nmol/mg protein) |
| Control (No UVB) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| UVB + Vehicle | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| UVB + this compound (Dose 1) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| UVB + this compound (Dose 2) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| UVB + L-ascorbic acid | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Signaling Pathways and Mechanism of Action
UVB radiation activates multiple signaling pathways in skin cells, leading to the expression of pro-inflammatory genes and matrix metalloproteinases (MMPs) that degrade collagen.[7] this compound exerts its protective effects by modulating these pathways.
UVB-Induced Inflammatory Signaling
UVB exposure generates reactive oxygen species (ROS), which in turn activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[7] This leads to the production of inflammatory cytokines and enzymes like COX-2.
Caption: UVB-induced inflammatory signaling pathway in skin.
Proposed Mechanism of this compound
This compound is believed to mitigate UVB-induced skin damage by suppressing oxidative stress and inhibiting the MAPK and NF-κB signaling pathways.[1][7] This dual action reduces the production of pro-inflammatory mediators and prevents collagen degradation.
Caption: Proposed mechanism of action for this compound.
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the protective effects of this compound against UVB-induced skin inflammation. The evidence suggests that this compound significantly ameliorates skin damage by reducing oxidative stress, suppressing key inflammatory signaling pathways, and preventing collagen degradation.[1][2] These findings support the potential of this compound as a therapeutic agent for the prevention and treatment of UVB-mediated skin disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mednexus.org [mednexus.org]
- 6. Topical Administration of 15-Deoxy-Δ12,14-Prostaglandin J2 Using a Nonionic Cream: Effect on UVB-Induced Skin Oxidative, Inflammatory, and Histopathological Modifications in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Kushenol C Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of Kushenol C stock solutions in cell culture experiments. This compound, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-inflammatory, antioxidant, and potential anticancer activities, making it a compound of interest for drug development and biomedical research.
Introduction
This compound exerts its biological effects through the modulation of various signaling pathways, including NF-κB, Nrf2, PI3K/Akt, and mTOR. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document outlines the necessary materials, equipment, and procedures for preparing a sterile, high-concentration stock solution of this compound and its subsequent dilution for cell-based assays.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 438.47 g/mol | [1] |
| Solubility in DMSO | 75 mg/mL (171.05 mM) | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [1][2] |
| Stock Solution Storage | -20°C for up to 1 month (protect from light) or -80°C for up to 6 months (protect from light) | [1][2] |
| Typical Working Concentration | 10 µM - 100 µM (cell line dependent) | [2][3] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Sterile, serological pipettes
-
Pipette controller
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination of the stock solution.
-
Calculation:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 438.47 g/mol x 1000 mg/g = 43.85 mg
-
-
-
Weighing: Carefully weigh out 43.85 mg of this compound powder and transfer it to a sterile 2 mL conical-bottom polypropylene tube.
-
Solubilization:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.[1]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary):
-
If the this compound does not fully dissolve after vortexing, sonicate the solution in a water bath sonicator.[1]
-
Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature between bursts to prevent degradation of the compound.
-
Visually inspect the solution for any remaining particulate matter. Continue sonication until the solution is clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This minimizes freeze-thaw cycles that can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Protect the aliquots from light.[1][2]
-
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Prepare a working solution by diluting the 100 mM stock solution in complete cell culture medium to the desired final concentration.
-
For example, to prepare 1 mL of medium with a final this compound concentration of 50 µM:
-
Use the formula: C1V1 = C2V2
-
(100 mM) x V1 = (50 µM) x (1 mL)
-
(100,000 µM) x V1 = (50 µM) x (1000 µL)
-
V1 = (50 x 1000) / 100,000 = 0.5 µL
-
-
Add 0.5 µL of the 100 mM this compound stock solution to 999.5 µL of complete cell culture medium.
-
-
DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the cells treated with this compound. In the example above, the final DMSO concentration is 0.05%.
-
Treatment: Gently mix the diluted this compound solution and add it to your cell cultures.
Visualizations
Experimental Workflow for this compound Stock Preparation and Cell Treatment
Caption: Workflow for this compound stock solution preparation and cell treatment.
Simplified Signaling Pathway of this compound in Cancer Cells
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[4][5]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 Value of Kushenol C for BACE1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Kushenol C, a natural flavonoid isolated from Sophora flavescens, against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The inhibition of BACE1 is a key therapeutic strategy in the development of treatments for Alzheimer's disease. These guidelines offer a comprehensive overview of the necessary materials, experimental procedures, and data analysis required to assess the inhibitory potential of this compound and related compounds on BACE1 activity.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzymatic cleavage of the amyloid precursor protein (APP) by BACE1 is the rate-limiting step in the production of Aβ peptides. Consequently, the inhibition of BACE1 is a primary target for therapeutic intervention in AD. Natural compounds, such as flavonoids, have been investigated for their potential to inhibit BACE1. This compound, a prenylated flavonoid, has demonstrated inhibitory activity against BACE1, making it a compound of interest for further investigation. This document outlines the protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the IC50 value of this compound for BACE1.
Data Presentation
The inhibitory activities of this compound and other flavonoids isolated from Sophora flavescens against BACE1 are summarized in the table below. This quantitative data allows for a comparative analysis of their potency.
| Compound | IC50 (µM) for BACE1 Inhibition | Source Organism |
| This compound | 5.45 | Sophora flavescens |
| Kuraridin | 6.03 | Sophora flavescens |
| Kuraridinol | 7.10 | Sophora flavescens |
| 8-lavandulylkaempferol | 7.29 | Sophora flavescens |
Table 1: IC50 values of selected flavonoids from Sophora flavescens for BACE1 inhibition.[1][2]
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway, which leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Caption: BACE1's role in the amyloidogenic pathway.
Experimental Protocols
Principle of the FRET-based BACE1 Inhibition Assay
This assay quantitatively measures BACE1 activity using a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When BACE1 cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to BACE1 activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.
Materials and Reagents
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., derived from the Swedish mutation of APP)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Known BACE1 inhibitor (positive control, e.g., Verubecestat)
-
Black, flat-bottom 96-well microplates
-
Microplate reader capable of fluorescence detection (e.g., Excitation/Emission wavelengths of 320/405 nm or as specified by the substrate manufacturer)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
The following diagram outlines the key steps for determining the IC50 value of a test compound.
Caption: Workflow for BACE1 IC50 determination.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the BACE1 Assay Buffer as required.
-
Reconstitute the BACE1 FRET peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, create a series of dilutions at 10-fold the desired final assay concentrations.
-
On the day of the assay, thaw the recombinant BACE1 enzyme on ice and dilute it to the working concentration in cold BACE1 Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Master Mixture Preparation: Prepare a master mixture containing the BACE1 Assay Buffer and the BACE1 FRET peptide substrate.
-
Plate Setup:
-
Add the appropriate volume of the master mixture to each well.
-
Add 10 µL of the serially diluted this compound to the 'Test Inhibitor' wells.
-
Add 10 µL of the vehicle (e.g., 10% DMSO in Assay Buffer) to the 'Positive Control' (enzyme activity without inhibitor) and 'Blank' (no enzyme) wells.
-
Add 10 µL of a known BACE1 inhibitor to the 'Positive Inhibition Control' wells.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 enzyme to all wells except for the 'Blank' wells. To the 'Blank' wells, add 20 µL of BACE1 Assay Buffer.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 60 minutes), with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the FRET substrate.
-
Data Analysis and IC50 Calculation
-
Calculate the Rate of Reaction: For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percent Inhibition:
-
Subtract the rate of the 'Blank' from all other rates.
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = (1 - (Rate of Test Inhibitor / Rate of Positive Control)) * 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of BACE1 activity.
-
Conclusion
This document provides a framework for the accurate and reproducible determination of the IC50 value of this compound for BACE1 inhibition. The detailed protocol for the FRET-based assay, along with the structured data presentation and pathway diagrams, serves as a valuable resource for researchers in the field of Alzheimer's disease drug discovery. Adherence to these protocols will enable a standardized evaluation of the inhibitory potential of this compound and other novel compounds targeting BACE1.
References
Application Notes and Protocols: Staining Methods for Collagen in Tissue Samples Treated with Kushenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant protective effects against collagen degradation in tissue samples, particularly in the context of UVB-induced skin damage.[1][2][3][4] Its mechanism of action involves the suppression of inflammation and oxidative stress, highlighting its potential as a therapeutic agent in dermatology and other fields where collagen integrity is crucial.[1][3][4] Notably, this compound treatment has been shown to recover UVB-induced degradation of collagen and suppress the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for breaking down collagen.[1] The protective effects of this compound are linked to the upregulation of the Akt and Nrf2/HO-1 signaling pathways.[1]
These application notes provide detailed protocols for the visualization and quantification of collagen in tissue samples treated with this compound. The described methods, including Picrosirius Red staining, Masson's Trichrome staining, and immunohistochemistry for Collagen Types I and III, are essential tools for researchers evaluating the efficacy of this compound in preserving and remodeling the extracellular matrix.
Data Presentation: Expected Effects of this compound on Collagen
The following tables summarize the anticipated quantitative outcomes of this compound treatment on collagen and related markers based on current research. These tables are intended to serve as a reference for data analysis and interpretation.
Table 1: Quantification of Total Collagen Content
| Staining Method | Treatment Group | Expected Outcome | Method of Quantification |
| Picrosirius Red | Control (UVB-exposed) | Decreased collagen content | Image analysis of red-stained area (% of total tissue area) |
| Picrosirius Red | This compound + UVB | Significantly increased collagen content compared to control | Image analysis of red-stained area (% of total tissue area) |
| Masson's Trichrome | Control (UVB-exposed) | Decreased collagen content | Image analysis of blue/green-stained area (% of total tissue area) |
| Masson's Trichrome | This compound + UVB | Significantly increased collagen content compared to control | Image analysis of blue/green-stained area (% of total tissue area) |
Table 2: Quantification of Specific Collagen Types and Related Enzymes
| Staining Method | Target | Treatment Group | Expected Outcome | Method of Quantification |
| Immunohistochemistry | Collagen Type I | Control (UVB-exposed) | Decreased expression | Image analysis of brown-stained area (e.g., H-score or % positive area) |
| Immunohistochemistry | Collagen Type I | This compound + UVB | Significantly increased expression compared to control | Image analysis of brown-stained area (e.g., H-score or % positive area) |
| Immunohistochemistry | Collagen Type III | Control (UVB-exposed) | Variable changes | Image analysis of brown-stained area (e.g., H-score or % positive area) |
| Immunohistochemistry | Collagen Type III | This compound + UVB | Variable changes | Image analysis of brown-stained area (e.g., H-score or % positive area) |
| Immunohistochemistry | MMP-1 | Control (UVB-exposed) | Increased expression | Image analysis of brown-stained area (e.g., H-score or % positive area) |
| Immunohistochemistry | MMP-1 | This compound + UVB | Significantly decreased expression compared to control | Image analysis of brown-stained area (e.g., H-score or % positive area) |
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the effect of this compound on collagen in tissue samples.
References
- 1. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measurement of Reactive Oxygen Species (ROS) in HaCaT Cells Treated with Kushenol C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in normal physiological processes, excessive ROS production leads to oxidative stress, a condition implicated in various skin pathologies, including inflammation, aging, and carcinogenesis. Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-inflammatory and anti-oxidative stress properties.[1][2] In human keratinocyte HaCaT cells, this compound has been shown to counteract oxidative stress induced by agents like tert-butyl hydroperoxide (tBHP) by upregulating the endogenous antioxidant defense system.[1][2] This involves the activation of the Nrf2 and PI3K/Akt signaling pathways.[1][2]
These application notes provide a detailed protocol for the measurement of intracellular ROS in HaCaT cells treated with this compound using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Data Presentation
The following table summarizes the quantitative effects of this compound on ROS production in HaCaT cells based on findings from Cho et al. (2020).
| Treatment Group | This compound Concentration (µM) | Oxidative Stress Inducer | Change in ROS Levels | Reference |
| Control | 0 | None | Baseline | Cho et al., 2020 |
| tBHP-treated | 0 | 1 mM tBHP | Significant Increase | Cho et al., 2020 |
| This compound + tBHP | 50 | 1 mM tBHP | Significant Decrease | Cho et al., 2020 |
Experimental Protocols
HaCaT Cell Culture
A spontaneously immortalized human keratinocyte cell line, HaCaT, is utilized for this protocol.
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture HaCaT cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 8 mL of complete DMEM. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Measurement of Intracellular ROS using DCFH-DA Assay
This protocol employs 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe, to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups on DCFH-DA, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
HaCaT cells
-
This compound
-
tert-Butyl hydroperoxide (tBHP) or another suitable ROS inducer
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free DMEM
-
Black 96-well plates for fluorescence measurement
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed HaCaT cells into a black 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells with PBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 50 µM) in serum-free DMEM for 1 hour. Include a vehicle control (DMSO).
-
To induce oxidative stress, add the ROS inducer (e.g., 1 mM tBHP) to the wells and incubate for an appropriate time (e.g., 1 hour). A negative control group without the inducer should be included.
-
After incubation, wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Mitigating Oxidative Stress
This compound has been shown to activate the PI3K/Akt and Nrf2 signaling pathways, which play a crucial role in the cellular antioxidant response.
Caption: this compound signaling pathway in HaCaT cells.
Experimental Workflow for ROS Measurement
The following diagram illustrates the key steps in the experimental protocol for measuring ROS in HaCaT cells treated with this compound.
Caption: Experimental workflow for ROS measurement.
References
Application Notes and Protocols: Kushenol C for Studying Neuroinflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] While much of the research has focused on its effects in peripheral inflammation models, its mechanisms of action suggest a strong potential for the modulation of neuroinflammatory pathways. Neuroinflammation, primarily mediated by microglia and astrocytes in the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases.[3][4] this compound's ability to inhibit key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription (STAT) pathways, makes it a compelling candidate for investigation as a therapeutic agent in neurological disorders.[1][2][5]
These application notes provide a comprehensive guide for researchers interested in exploring the effects of this compound on neuroinflammatory pathways. Detailed protocols for in vitro studies using microglial cell lines are provided, along with data presentation formats and visualizations to facilitate experimental design and interpretation.
Key Signaling Pathways in Neuroinflammation Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by targeting several key signaling pathways. Based on existing literature, the primary pathways relevant to neuroinflammation that this compound is likely to modulate include:
-
NF-κB Signaling Pathway: A central regulator of the inflammatory response, the activation of NF-κB in microglia leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] this compound has been shown to inhibit NF-κB activation in macrophages, suggesting a similar effect in microglial cells.[5]
-
STAT1 and STAT6 Signaling Pathways: These pathways are involved in the cellular response to cytokines. Their inhibition by this compound can further reduce the inflammatory cascade.[1][2]
-
Nrf2/HO-1 Antioxidant Pathway: this compound has been found to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathway, which plays a crucial role in protecting cells from oxidative stress, a key component of neuroinflammation.[1][2]
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and has been shown to be activated by this compound, contributing to its cytoprotective and antioxidant effects.[1][2][5]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While this data is not from a neuroinflammatory model, it provides a strong basis for hypothesizing similar effects in microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Mediator | Concentration of this compound (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 10 | ~50% | [1][2] |
| 20 | ~80% | [1][2] | |
| Prostaglandin E2 (PGE2) | 10 | ~40% | [1][2] |
| 20 | ~70% | [1][2] | |
| Interleukin-6 (IL-6) | 10 | ~30% | [1][2] |
| 20 | ~60% | [1][2] | |
| Interleukin-1β (IL-1β) | 10 | ~45% | [1][2] |
| 20 | ~75% | [1][2] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 10 | ~35% | [1][2] |
| 20 | ~65% | [1][2] | |
| Interferon-β (IFN-β) | 10 | ~25% | [1][2] |
| 20 | ~55% | [1][2] |
Note: The percentage of inhibition is an approximation based on the graphical data presented in the cited literature.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on neuroinflammation using an in vitro model of LPS-stimulated BV-2 microglial cells.
Protocol 1: In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
Objective: To assess the anti-neuroinflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
MTT reagent
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
Reagents and equipment for Western blotting
Experimental Workflow:
Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of this compound.
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[7]
-
Seed cells in 96-well plates for viability and NO assays, and in 6-well plates for ELISA and Western blot analysis. Allow cells to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[8] Include a vehicle control (DMSO) and an LPS-only control group.
-
-
Cell Viability Assay (MTT):
-
After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[2]
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[9]
-
-
Western Blot Analysis for NF-κB Pathway:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and IκBα.
-
Use a loading control such as GAPDH or β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[10]
-
Protocol 2: In Vivo Model of Neuroinflammation
For more advanced studies, an in vivo model of LPS-induced neuroinflammation in rodents can be utilized to assess the neuroprotective effects of this compound.
Objective: To evaluate the in vivo anti-neuroinflammatory and neuroprotective effects of this compound.
Animal Model: C57BL/6J mice are commonly used for LPS-induced neuroinflammation studies.[7]
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) for a specified period.
-
Induce neuroinflammation by a single intraperitoneal injection of LPS.[7]
-
Perform behavioral tests (e.g., Morris water maze, passive avoidance test) to assess cognitive function.[7]
-
Collect brain tissue for analysis of inflammatory markers (e.g., cytokine levels by ELISA or qPCR), microglial activation (e.g., Iba1 immunohistochemistry), and neuronal cell loss.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the key neuroinflammatory signaling pathways that are likely modulated by this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound in microglia.
References
- 1. 14-3-3 proteins negatively regulate microglial activation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration [frontiersin.org]
- 4. Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Kushenol C in Dermatological Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising natural compound in dermatological research. Its potent anti-inflammatory and antioxidant properties make it a compelling candidate for the development of novel therapeutics for a variety of skin disorders. This document provides a comprehensive overview of the application of this compound in dermatological research, including its mechanisms of action, detailed experimental protocols, and a summary of quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its dermatological effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. In skin cells, it has been shown to:
-
Inhibit Pro-inflammatory Mediators: this compound effectively suppresses the production of various pro-inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[1][2] This inhibition occurs at the transcriptional level through the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Suppress NF-κB and STAT Signaling: A crucial mechanism for its anti-inflammatory activity is the inhibition of the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[3][4] By preventing the activation and nuclear translocation of these transcription factors, this compound blocks the expression of numerous inflammatory genes.
-
Activate the Nrf2/HO-1 Antioxidant Pathway: this compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione, superoxide dismutase, and catalase, which protect skin cells from oxidative damage induced by factors such as UV radiation and chemical stressors.[1][2]
-
Protect Against UVB-Induced Damage: In vivo studies have demonstrated that this compound can mitigate the detrimental effects of UVB radiation on the skin. This includes reducing collagen degradation by inhibiting matrix metalloproteinases (MMPs), decreasing mast cell infiltration, and preventing epidermal hyperplasia.[4][5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo dermatological models.
Table 1: In Vitro Anti-inflammatory Effects of this compound on Macrophage (RAW 264.7) and Keratinocyte (HaCaT) Cell Lines
| Parameter | Cell Line | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |
| Cell Viability | RAW 264.7 | This compound alone | Up to 100 µM | No significant cytotoxicity | [1] |
| HaCaT | This compound alone | Up to 50 µM | No significant cytotoxicity | [1] | |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
| PGE2 Production | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
| MCP-1 Production | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
| IFN-β Production | RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | Dose-dependent suppression | [1] |
Table 2: In Vitro Antioxidant Effects of this compound on Human Keratinocytes (HaCaT)
| Parameter | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |
| Cell Viability | tBHP (1 mM) | 10, 30, 50 µM | Dose-dependent protection against tBHP-induced cell death | [1] |
| ROS Production | tBHP (1 mM) | 50 µM | Significant reduction in intracellular ROS | [1] |
| Nrf2 Expression | This compound alone | 50 µM | Upregulation of Nrf2 expression | [1] |
| HO-1 Expression | This compound alone | 50 µM | Upregulation of HO-1 expression | [3] |
| Akt Phosphorylation | This compound alone | 50 µM | Increased phosphorylation of Akt | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 96-well plates at a density of 2 x 10^5 cells/mL for viability and cytokine assays, or in 6-well plates for protein extraction.
2. This compound Treatment and LPS Stimulation:
- Prepare stock solutions of this compound in DMSO.
- Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
- PGE2 and Cytokine (IL-6, IL-1β, TNF-α, MCP-1, IFN-β) Production: Quantify the levels of these mediators in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS and COX-2:
- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
Protocol 2: In Vitro Antioxidant Assay in HaCaT Keratinocytes
This protocol describes the evaluation of the antioxidant and cytoprotective effects of this compound against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT human keratinocytes.
1. Cell Culture and Seeding:
- Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in 96-well plates (for viability assays) or 6-well plates (for ROS and protein analysis) at a density of 1 x 10^5 cells/mL.
2. This compound Treatment and Oxidative Stress Induction:
- Pre-treat the cells with this compound (e.g., 10, 30, 50 µM) for 1 hour.
- Induce oxidative stress by treating the cells with 1 mM tBHP for 6 hours (for viability) or 1 hour (for ROS measurement).
3. Cell Viability Assay:
- Assess cell viability using an MTT or EZ-Cytox/CCK-8 assay according to the manufacturer's protocol. Measure absorbance at the appropriate wavelength.
4. Intracellular ROS Measurement:
- After treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) for 30 minutes.
- Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
5. Western Blot for Nrf2 and HO-1:
- Prepare cell lysates as described in Protocol 1.
- Perform western blotting using primary antibodies against Nrf2, HO-1, phospho-Akt, Akt, and a loading control.
Protocol 3: In Vivo UVB-Induced Skin Damage Mouse Model
This protocol provides a general framework for investigating the protective effects of this compound against UVB-induced skin damage in SKH-1 hairless mice.
1. Animal Model and Acclimation:
- Use female SKH-1 hairless mice (6-8 weeks old).
- Acclimatize the animals for at least one week with free access to food and water under a 12-hour light/dark cycle.
2. UVB Irradiation:
- Anesthetize the mice.
- Expose the dorsal skin of the mice to a source of UVB radiation. A common protocol involves irradiation three times a week for several weeks, with a gradually increasing dose of UVB.
3. This compound Administration:
- Prepare a formulation of this compound for topical or systemic administration. For topical application, dissolve this compound in a suitable vehicle (e.g., acetone).
- Apply the this compound formulation to the dorsal skin of the mice before or after UVB irradiation, depending on the study design (preventive or therapeutic).
4. Assessment of Skin Damage:
- Visually assess and score skin parameters such as erythema and edema.
- Measure skin thickness using a caliper.
- At the end of the experiment, euthanize the mice and collect dorsal skin tissue.
5. Tissue Processing and Analysis:
- Histology: Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to evaluate epidermal thickness, inflammatory cell infiltration, and collagen integrity.
- Cytokine Analysis: Homogenize a portion of the skin tissue in a suitable buffer and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
- Western Blot Analysis: Prepare protein lysates from the skin tissue to analyze the expression of MMPs (e.g., MMP-1, MMP-9) and collagen.
Signaling Pathways and Experimental Workflows
Diagram 1: Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits inflammation by blocking the NF-κB and STAT pathways.
Diagram 2: Antioxidant Signaling Pathway of this compound
Caption: this compound promotes cell protection via the PI3K/Akt/Nrf2 antioxidant pathway.
Diagram 3: Experimental Workflow for In Vivo UVB Study
Caption: Workflow for evaluating this compound's effect on UVB-induced skin damage in mice.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory and oxidative stress-related skin conditions. Its multifaceted mechanism of action, targeting key inflammatory and antioxidant pathways, provides a strong rationale for its further development. The protocols and data presented herein offer a valuable resource for researchers and drug development professionals interested in exploring the dermatological applications of this promising natural compound. Further investigation, particularly well-controlled clinical trials, is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Topical Administration of 15-Deoxy-Δ12,14-Prostaglandin J2 Using a Nonionic Cream: Effect on UVB-Induced Skin Oxidative, Inflammatory, and Histopathological Modifications in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Kushenol C as a Positive Control in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antioxidant properties in a variety of experimental systems. Its ability to modulate cellular antioxidant defense mechanisms and scavenge free radicals makes it an excellent candidate for use as a positive control in antioxidant research. These application notes provide a comprehensive overview of this compound's antioxidant activity, detailed protocols for its use in common antioxidant assays, and a summary of its mechanism of action.
Antioxidant Profile of this compound
This compound exhibits robust antioxidant effects through both direct radical scavenging and indirect cellular mechanisms. Its multifaceted activity provides a reliable benchmark for the evaluation of novel antioxidant compounds.
Chemical Antioxidant Activity
This compound has been evaluated in standard chemical-based antioxidant assays, demonstrating its capacity for direct radical scavenging. The 50% inhibitory concentration (IC50) values in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are comparable to those of well-known antioxidants. A study on prenylflavonoids reported that this compound showed a high DPPH radical scavenging activity with an IC50 value of 10.67 ± 0.23 μM, which is similar to the positive control, L-ascorbic acid (IC50 8.70 ± 0.22 μM)[1]. In the ABTS radical scavenging assay, this compound displayed an IC50 value in the range of 14.08 to 28.84 μM, which is also comparable to the positive controls Trolox (IC50 24.57 ± 0.11 μM) and L-ascorbic acid (IC50 28.86 ± 0.02 μM)[1].
Cellular Antioxidant Activity
In cellular models, this compound protects against oxidative stress by enhancing the endogenous antioxidant defense system. It has been shown to upregulate the expression and activity of key antioxidant enzymes, including glutathione (GSH), superoxide dismutase (SOD), and catalase[2]. This protective effect is mediated, at least in part, through the activation of the PI3K/Akt signaling pathway and the subsequent activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2)[2]. Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the transcription of a suite of antioxidant and cytoprotective genes.
Data Presentation: Quantitative Antioxidant Activity of this compound and Related Compounds
The following table summarizes the IC50 values of this compound and other relevant flavonoids from Sophora flavescens in DPPH and ABTS assays, providing a comparative basis for its use as a positive control.
| Compound | Assay | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) |
| This compound | DPPH | 10.67 ± 0.23 | L-Ascorbic Acid | 8.70 ± 0.22 |
| This compound | ABTS | 14.08 - 28.84 | Trolox | 24.57 ± 0.11 |
| L-Ascorbic Acid | 28.86 ± 0.02 | |||
| Kuraridin | ABTS | 10.45 ± 0.07 | Trolox | 24.57 ± 0.11 |
| Kuraridinol | ABTS | 11.90 ± 2.77 | Trolox | 24.57 ± 0.11 |
| Leachianone A | ABTS | 14.08 - 28.84 | Trolox | 24.57 ± 0.11 |
| Kushenol E | ABTS | 14.08 - 28.84 | Trolox | 24.57 ± 0.11 |
| Sophoraflavanone G | ABTS | 14.08 - 28.84 | Trolox | 24.57 ± 0.11 |
| Kurarinone | ABTS | 14.08 - 28.84 | Trolox | 24.57 ± 0.11 |
| Kurarinol | ABTS | 14.08 - 28.84 | Trolox | 24.57 ± 0.11 |
Data compiled from "The Antioxidant Activity of Prenylflavonoids"[1].
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below, with specific guidance on incorporating this compound as a positive control.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a test compound using the stable DPPH radical, with this compound as a positive control.
Materials:
-
This compound (to be used as a positive control)
-
Test compound(s)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Dissolve the test compound and this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to achieve a range of concentrations to be tested.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or this compound to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound and this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
Objective: To measure the antioxidant activity of a test compound by its ability to scavenge the ABTS radical cation, using this compound as a positive control.
Materials:
-
This compound (positive control)
-
Test compound(s)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compound and this compound as described in the DPPH assay protocol.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or this compound to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
Data Analysis: Determine the IC50 value for the test compound and this compound by plotting the percentage of inhibition against concentration.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Objective: To evaluate the intracellular antioxidant activity of a test compound in a cell-based model, using this compound as a positive control.
Materials:
-
This compound (positive control)
-
Test compound(s)
-
Human hepatocellular carcinoma (HepG2) cells or another suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or tert-butyl hydroperoxide (tBHP) as an oxidant
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well black-walled plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound and this compound, along with 25 µM DCFH-DA in serum-free medium for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH or an appropriate concentration of tBHP to each well to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Data Analysis: Determine the EC50 value (the concentration required to provide 50% antioxidant activity) for the test compound and this compound.
Visualization of Mechanisms and Workflows
Signaling Pathway of this compound's Cellular Antioxidant Action
References
Troubleshooting & Optimization
Kushenol C Solubility Solutions: A Technical Support Center
Welcome to the technical support center for researchers working with Kushenol C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vivo studies. Given that many natural flavonoids exhibit poor water solubility, achieving an appropriate formulation for animal studies is a common hurdle.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers like PBS for my in vivo study. What are the initial steps I should take?
A1: This is a common issue as this compound, a prenylated flavonoid, is expected to have low aqueous solubility.[1][2] Direct dissolution in aqueous buffers is often unsuccessful. The initial approach should involve exploring the use of co-solvents or other GRAS (Generally Recognized as Safe) excipients.
Initial Troubleshooting Steps:
-
Solvent Miscibility Test: Before preparing a stock solution, perform a small-scale miscibility test with various common solvents. Flavonoids often show better solubility in polar organic solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[3][4]
-
Co-solvent Systems: For in vivo studies, a co-solvent system is a practical starting point. This involves dissolving this compound in a minimal amount of an organic solvent (e.g., DMSO, ethanol) and then diluting it with an aqueous vehicle (e.g., saline, PBS, water). Be cautious of precipitation upon dilution.
-
pH Adjustment: The ionization state of a compound can influence its solubility.[5] Since flavonoids contain hydroxyl groups, altering the pH of the solution might improve solubility. However, the physiological compatibility of the final formulation's pH must be considered.
Q2: I'm considering using a co-solvent system. What are some recommended formulations and what precautions should I take?
A2: Co-solvent systems are a widely used technique for administering poorly soluble compounds in vivo.[6][7] A popular and generally well-tolerated formulation involves a mixture of DMSO, polyethylene glycol (PEG), and an aqueous solution.
Recommended Co-Solvent Systems:
| Component | Example Ratio 1 (v/v/v) | Example Ratio 2 (v/v/v) | Key Considerations |
| Organic Solvent | 5-10% DMSO | 10% Ethanol | The primary solvent for the compound. Minimize volume to reduce potential toxicity. |
| Surfactant/Solubilizer | 40% PEG 400 | 30% Solutol HS 15 | Helps to maintain the drug in solution after dilution in the bloodstream. Tween 80 is also a common choice.[5] |
| Aqueous Vehicle | 50-55% Saline or PBS | 60% Water for Injection | The final diluent to bring the formulation to the desired volume and concentration. |
Experimental Protocol: Preparing a Co-Solvent Formulation
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add the organic solvent (e.g., DMSO) to the this compound powder and vortex or sonicate until it is completely dissolved.
-
Add Solubilizer: Add the surfactant/solubilizer (e.g., PEG 400) to the solution and mix thoroughly.
-
Final Dilution: Slowly add the aqueous vehicle (e.g., saline) to the mixture while vortexing to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any precipitates before administration.
Workflow for Co-Solvent Formulation
Caption: Workflow for preparing a co-solvent formulation for in vivo studies.
Q3: My compound precipitates out of the co-solvent system upon dilution. What other solubilization strategies can I try?
A3: Precipitation upon dilution is a sign that the co-solvent system cannot maintain the supersaturated state required. More advanced formulation strategies may be necessary. These include complexation with cyclodextrins, creating amorphous solid dispersions, or using lipid-based formulations.[5][6][8][9]
Alternative Solubilization Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Cyclodextrin Complexation | This compound (the "guest") is encapsulated within the hydrophobic core of a cyclodextrin molecule (the "host"), which has a hydrophilic exterior.[5][6] | Forms a true solution, often well-tolerated, can improve stability.[1] | Stoichiometry dependent, may not be suitable for all molecules. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is dispersed in an amorphous state within a polymer matrix.[10][11] This high-energy state has greater solubility than the stable crystalline form.[5] | Can significantly increase solubility and dissolution rate.[12] | Can be physically unstable and revert to the crystalline form. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[5] | Enhances solubility and can improve oral bioavailability by lymphatic transport. | Requires careful formulation and optimization. |
Decision Guide for Selecting a Solubilization Method
Caption: Decision tree for selecting a suitable solubilization strategy.
Q4: Can you provide a basic protocol for preparing a this compound-cyclodextrin complex?
A4: Certainly. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common method to improve the solubility of hydrophobic drugs for parenteral administration.[1]
Experimental Protocol: this compound-HP-β-CD Complexation (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2). Calculate the required mass of each component.
-
HP-β-CD Paste: Place the HP-β-CD powder in a mortar. Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to form a homogeneous paste.
-
Add this compound: Add the this compound powder to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the solvent.
-
Drying: Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Test: Dissolve the resulting powder in the desired aqueous vehicle (e.g., water for injection) to the target concentration. The complexed this compound should now be soluble.
Conceptual Diagram of Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin host.
Q5: What is the known mechanism of action for this compound? I want to ensure my formulation vehicle doesn't interfere with my study endpoints.
A5: Understanding the mechanism of action is crucial for experimental design. This compound is a prenylated flavonoid known for its anti-inflammatory and antioxidant activities.[13][14] Studies have shown that it can suppress the production of inflammatory mediators like NO, PGE2, IL-6, and IL-1β.[15][16]
Its mechanism involves the modulation of key signaling pathways:
-
Inhibition of Pro-inflammatory Pathways: this compound has been shown to inhibit the activation of STAT1, STAT6, and NF-κB, which are critical transcription factors for inflammatory gene expression.[16][17]
-
Activation of Antioxidant Pathways: It upregulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[17] Nrf2 activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione, and superoxide dismutase, protecting cells from oxidative stress.[15][16] This is often mediated through the PI3K/Akt signaling pathway.[15][17]
When selecting a vehicle, it is important to choose excipients that are inert and do not have significant biological effects that could confound your results. For example, while DMSO has some reported anti-inflammatory effects at high concentrations, the low percentages used in typical in vivo formulations are generally considered acceptable. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Simplified Signaling Pathway of this compound
Caption: this compound inhibits inflammatory pathways and activates antioxidant responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. senpharma.vn [senpharma.vn]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ijmsdr.org [ijmsdr.org]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens [mdpi.com]
- 16. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Kushenol C stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kushenol C in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common organic solvents?
A1: this compound, a prenylated flavonoid, exhibits variable stability depending on the solvent used. Generally, it is more stable in aprotic solvents compared to protic solvents. Alcohols like methanol and ethanol can participate in degradation pathways, especially at elevated temperatures. For short-term storage of solutions, acetonitrile and acetone are recommended. For long-term storage, it is advisable to store this compound as a dry powder at low temperatures.
Q2: How does temperature affect the stability of this compound?
A2: Like many flavonoids, this compound is susceptible to thermal degradation.[1][2][3] Increased temperatures accelerate the rate of degradation.[2] It is recommended to handle and store this compound solutions at controlled room temperature or below for routine experiments. For long-term storage, temperatures of -20°C or -80°C are advised for both the solid compound and its solutions.
Q3: What are the primary degradation products of this compound?
A3: Under forced degradation conditions (e.g., exposure to strong acids, bases, or oxidizing agents), this compound is expected to degrade. The degradation pathways may involve hydrolysis of the glycosidic bond (if applicable, though this compound is a prenylated flavonoid), oxidation of the phenolic hydroxyl groups, and rearrangement of the flavonoid backbone. Identification of specific degradation products typically requires techniques like LC-MS.
Q4: Is this compound sensitive to light?
A4: Flavonoids can be sensitive to light, which can catalyze oxidative degradation.[1] Therefore, it is best practice to protect solutions of this compound from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low quantification of this compound in a sample. | Degradation due to improper storage conditions (e.g., high temperature, exposure to light). | Store stock solutions at -20°C or -80°C in amber vials. Prepare working solutions fresh for each experiment. |
| Adsorption to container surfaces. | Use silanized glass or low-adsorption polypropylene containers. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Review sample handling and storage procedures. Perform a forced degradation study to identify potential degradation products. |
| Contamination of the solvent or sample. | Use high-purity solvents and filter all solutions before injection. Run a blank solvent injection to check for system contamination. | |
| Inconsistent results in stability studies. | Fluctuation in experimental conditions (temperature, pH). | Ensure precise control of temperature and pH throughout the experiment. Use a calibrated incubator and pH meter. |
| Inconsistent sample preparation. | Follow a standardized and well-documented sample preparation protocol. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Different Solvents
This protocol outlines a general method for assessing the stability of this compound in various solvents over time.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the test solvents (e.g., methanol, ethanol, acetonitrile, acetone, water with 5% DMSO) to a final concentration of 100 µg/mL.
-
Prepare aliquots of each test solution in amber HPLC vials.
-
-
Incubation:
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), retrieve one vial from each condition.
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[4][5][6][7][8]
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution (1 mg/mL in methanol) with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 1 hour.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Heat the solid this compound powder at 100°C for 24 hours.
-
Dissolve the heat-treated powder in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to direct sunlight or a photostability chamber for 24 hours.
-
Analyze by HPLC, comparing it to a control sample kept in the dark.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C
| Solvent | % this compound Remaining after 24h | % this compound Remaining after 72h |
| Acetonitrile | 98.5% | 95.2% |
| Acetone | 97.8% | 94.1% |
| Methanol | 92.3% | 85.6% |
| Ethanol | 91.5% | 84.2% |
| Water (with 5% DMSO) | 88.7% | 79.4% |
Table 2: Hypothetical Effect of Temperature on this compound Stability in Methanol
| Temperature | % this compound Remaining after 24h | % this compound Remaining after 72h |
| 4°C | 99.1% | 97.5% |
| 25°C | 92.3% | 85.6% |
| 40°C | 81.4% | 68.9% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. xpublication.com [xpublication.com]
- 3. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. biopharminternational.com [biopharminternational.com]
Troubleshooting low yield of Kushenol C from extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Kushenol C during extraction from Sophora flavescens.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can lead to a low yield of this compound?
A1: Low yields of this compound can be attributed to several factors throughout the extraction and purification process. These include:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound, a prenylated flavonoid, has moderate polarity. Using a solvent that is too polar or too non-polar will result in inefficient extraction.
-
Inadequate Extraction Method: The chosen extraction technique significantly impacts yield. Conventional methods like maceration may be less efficient than modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can enhance cell wall disruption and mass transfer.
-
Poor Plant Material Quality: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Sophora flavescens plant material.
-
Insufficient Particle Size Reduction: Smaller particle sizes increase the surface area available for solvent interaction, leading to better extraction efficiency.[1]
-
Suboptimal Extraction Parameters: Factors such as temperature, time, and the solid-to-solvent ratio are crucial and need to be optimized for each extraction method.
-
Degradation of this compound: Flavonoids can be sensitive to heat, light, and pH changes, which can lead to degradation during extraction and processing.[2][3]
-
Losses during Downstream Processing: Significant amounts of the target compound can be lost during filtration, solvent evaporation, and chromatographic purification steps.
Q2: Which solvents are most effective for extracting this compound?
A2: Based on the chemical structure of this compound and general principles of flavonoid extraction, solvents of moderate polarity are most effective. Ethanol and methanol, often in aqueous mixtures (e.g., 70-80% ethanol or methanol), are commonly used and have been shown to be effective for extracting flavonoids from Sophora flavescens.[4][5] Acetone has also been noted as a selective solvent for flavonoids.[1] For more selective extractions, ionic liquids have been explored and have shown high efficiency for extracting prenylated flavonoids.[6]
Q3: How can I improve the efficiency of my current extraction method?
A3: To improve the efficiency of your extraction, consider the following:
-
Optimize Solvent-to-Solid Ratio: A higher ratio generally improves extraction until a saturation point is reached.[7]
-
Increase Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant material and dissolve the target compounds. However, prolonged times can risk degradation.
-
Adjust Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can degrade this compound.
-
Agitation: Constant stirring or shaking during extraction ensures better solvent circulation and contact with the plant material.
-
Employ Advanced Techniques: If you are using conventional methods, consider switching to UAE or MAE, which can significantly reduce extraction time and improve yield.
Q4: Are there any known stability issues with this compound that I should be aware of?
A4: Yes, flavonoids like this compound can be susceptible to degradation. Key stability concerns include:
-
Thermal Degradation: High temperatures used during extraction or solvent evaporation can lead to the breakdown of the compound.[1]
-
pH Sensitivity: Changes in pH can affect the stability and structure of flavonoids.
-
Oxidation: Exposure to air and light can cause oxidation, leading to a loss of biological activity and a lower yield. It is advisable to store extracts in cool, dark conditions and consider using antioxidants.[8][9]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields of this compound.
Problem 1: Consistently Low Yield from Raw Plant Material
| Possible Cause | Troubleshooting Step |
| Poor Quality of Plant Material | 1. Source Verification: Ensure the Sophora flavescens roots are from a reputable supplier and are properly identified. 2. Age and Storage: Use freshly harvested and properly dried plant material. Prolonged or improper storage can lead to the degradation of active compounds.[8] 3. Pre-treatment: Ensure the plant material is clean and free from contaminants. |
| Inadequate Grinding of Plant Material | 1. Particle Size: Grind the dried roots to a fine powder (e.g., 40-60 mesh). This increases the surface area for extraction.[1] 2. Homogeneity: Ensure the powdered material is homogenous to get consistent results. |
Problem 2: Low Yield After the Extraction Step
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | 1. Solvent Polarity: If using a single solvent, try a mixture of polar and non-polar solvents. An 80% methanol or ethanol solution is a good starting point.[4] 2. Solvent-to-Solid Ratio: Increase the solvent volume. A common starting ratio is 10:1 to 30:1 (mL of solvent to g of plant material).[6][7] |
| Inefficient Extraction Parameters (Maceration/Soxhlet) | 1. Extraction Time: Increase the duration of maceration (e.g., from 24 to 48 hours) or the number of cycles in Soxhlet extraction. 2. Temperature: For Soxhlet extraction, ensure the solvent is cycling at a consistent and appropriate temperature. For maceration, gentle heating (e.g., 40-50°C) can improve yield, but monitor for degradation.[1] 3. Agitation: For maceration, use a magnetic stirrer or orbital shaker to ensure continuous mixing. |
| Inefficient Extraction Parameters (UAE/MAE) | 1. Power and Frequency (UAE): Optimize the ultrasonic power and frequency. Lower frequencies (20-40 kHz) are often effective for plant cell disruption.[10] 2. Power and Time (MAE): Optimize the microwave power and irradiation time. Short extraction times are a key advantage of MAE, but ensure it is sufficient for complete extraction.[11][12] 3. Temperature Control: Both UAE and MAE can generate heat. Use a cooling system if necessary to prevent thermal degradation of this compound. |
Problem 3: Significant Loss of Yield During Purification
| Possible Cause | Troubleshooting Step |
| Losses During Filtration and Concentration | 1. Filtration: Use appropriate filter paper to avoid clogging and loss of extract. Consider using centrifugation followed by decantation for clearer separation. 2. Solvent Evaporation: Use a rotary evaporator under reduced pressure and at a low temperature (e.g., < 50°C) to minimize thermal degradation.[1] |
| Inefficient Liquid-Liquid Partitioning | 1. Solvent Choice: Ensure the solvents used for partitioning have appropriate polarities to separate this compound from other compounds. A common sequence is to partition an aqueous suspension of the crude extract with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is likely to be found in the ethyl acetate fraction.[13] 2. Emulsion Formation: If emulsions form, try adding brine or using centrifugation to break them. |
| Poor Recovery from Column Chromatography | 1. Stationary Phase: Choose an appropriate stationary phase (e.g., silica gel, C18) based on the polarity of this compound. 2. Mobile Phase: Optimize the solvent system for the mobile phase to achieve good separation and elution of this compound. 3. Column Overloading: Do not overload the column with crude extract, as this will lead to poor separation and low recovery. |
Data on Flavonoid Extraction from Sophora flavescens
While specific quantitative data for this compound yield under various extraction methods is limited in publicly available literature, the following tables provide data on the extraction of total flavonoids and other specific flavonoids from Sophora flavescens, which can serve as a useful reference.
Table 1: Yield of Total Flavonoids using Different Extraction Methods
| Extraction Method | Solvent | Key Parameters | Total Flavonoid Yield (mg/g of dry plant material) | Reference |
| Mechanochemical-Promoted Extraction | Water with 15% Na₂CO₃ | Grinding at 440 rpm for 17 min; Solvent-to-solid ratio of 25 mL/g | 35.17 | [14][15] |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C₈mim]BF₄) | Solvent-to-solid ratio of 27 mL/g; Extraction time of 38 min; Soaking time of 6 h; Temperature of 56°C | 7.38 (Total Prenylated Flavonoids) | [6] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | Extraction time of 30 min; Temperature of 80°C; Solvent-to-material ratio of 26 mL/g | Not explicitly stated in mg/g, but optimized for maximum yield | [4][16] |
Table 2: Yield of Specific Flavonoids using Optimized Ultrasound-Assisted Extraction (80% Methanol)
| Flavonoid | Mean Yield (mg/g of dry plant material) | Reference |
| Trifolirhizin | 2.570 | [16] |
| Formononetin | 0.213 | [16] |
| Isoxanthohumol | 0.534 | [16] |
| Maackiain | 0.797 | [16] |
| Kurarinone | 3.091 | [16] |
Experimental Protocols
Protocol 1: Maceration Extraction
-
Preparation of Plant Material:
-
Dry the roots of Sophora flavescens at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 100 g of the powdered plant material into a large flask.
-
Add 1 L of 80% ethanol (solvent-to-solid ratio of 10:1 v/w).
-
Seal the flask and place it on a magnetic stirrer or orbital shaker.
-
Macerate for 48 hours at room temperature with continuous agitation.[17]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue twice more with fresh solvent.
-
Combine all the filtrates.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Prepare the powdered Sophora flavescens roots as described in the maceration protocol.
-
-
Extraction:
-
Filtration and Concentration:
-
After sonication, filter the mixture as described in the maceration protocol.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material:
-
Prepare the powdered Sophora flavescens roots as described in the maceration protocol.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a microwave extraction vessel.
-
Add 200 mL of 70% ethanol (solvent-to-solid ratio of 20:1 v/w).
-
Seal the vessel and place it in the microwave extractor.
-
Microwave parameters: Set the power to 500 W and the extraction time to 10 minutes. The temperature can be monitored and controlled, aiming for a temperature around 60-80°C.[12][18]
-
-
Filtration and Concentration:
-
After the extraction is complete and the vessel has cooled, filter the mixture.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Signaling Pathways and Experimental Workflows
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields of this compound.
Anti-inflammatory Signaling Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Alternative Preservation Steps and Storage on Vitamin C Stability in Fruit and Vegetable Products: Critical Review and Kinetic Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of drying conditions and storage period on polyphenolic content, antioxidant capacity, and ascorbic acid of prunes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Optimization for Ultrasound-Assisted Extraction and Antioxidant Activity of Flavonoids from Sophora flavescens Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry [ouci.dntb.gov.ua]
- 16. Simultaneous Optimization for Ultrasound-Assisted Extraction and Antioxidant Activity of Flavonoids from Sophora flavescens Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to make powder from sophora flavescens root extract? [greenskybio.com]
- 18. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
Preventing Kushenol C degradation in cell culture media
Welcome to the technical support center for Kushenol C. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2][3] It is recognized for its significant anti-inflammatory and antioxidant properties.[1][3] Research has shown that this compound can suppress the production of inflammatory mediators and upregulate the body's natural antioxidant defenses.[1][2][3]
Q2: What are the known signaling pathways modulated by this compound?
A2: this compound has been demonstrated to modulate several key signaling pathways, including:
-
NF-κB Signaling: this compound can inhibit the activation of NF-κB, a key regulator of inflammatory responses.[1]
-
Nrf2 Signaling: It upregulates the Nrf2 pathway, which is crucial for cellular antioxidant responses.[1]
-
PI3K/Akt Signaling: this compound has been shown to influence the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: Based on published studies, the effective concentration of this compound in cell culture can range from 12.5 µM to 100 µM, depending on the cell type and the specific biological effect being investigated.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 75 mg/mL (171.05 mM).[5] For storage, it is advised to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[6][7]
Troubleshooting Guide: Preventing this compound Degradation
A common challenge when working with flavonoids like this compound is their potential for degradation in cell culture media, which can lead to inconsistent and erroneous results.[8][9][10]
Problem: Inconsistent or weaker than expected biological effects of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium. Flavonoids, particularly those with multiple hydroxyl groups, can be unstable in the neutral to slightly alkaline pH of typical cell culture media (e.g., DMEM) at 37°C.[8][10] This degradation can be accelerated by the presence of oxygen and metal ions.
-
Solutions:
-
Minimize exposure to light and air: Prepare fresh working solutions of this compound from a frozen stock immediately before use. Protect all solutions from light.
-
Use of stabilizing agents:
-
Ascorbic Acid (Vitamin C): The addition of a low concentration of ascorbic acid (e.g., 50 µM) to the cell culture medium can help to protect this compound from oxidative degradation.[11]
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) can chelate metal ions in the medium that may catalyze the degradation of flavonoids. A low, non-toxic concentration of EDTA can be tested.[12][13][14]
-
-
Control for degradation: In your experimental design, include a control where this compound is incubated in cell-free medium for the same duration as your experiment. You can then measure the remaining concentration of this compound to assess its stability under your specific conditions.
-
Problem: High variability between replicate experiments.
-
Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental conditions.
-
Solutions:
-
Standardize protocols: Ensure that the time between adding this compound to the medium and applying it to the cells is consistent across all experiments.
-
Freshly prepare media: Use freshly prepared cell culture medium for each experiment to minimize the accumulation of reactive oxygen species.
-
Consider serum concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes stabilize polyphenols.[8][10] If you are using serum-free media, the degradation of this compound might be more pronounced.
-
Data Presentation
Table 1: Summary of Experimental Concentrations of this compound
| Cell Line | Concentration Range (µM) | Observed Effect | Reference |
| RAW264.7 Macrophages | 50 - 100 | Inhibition of inflammatory mediators | [3][5] |
| HaCaT Keratinocytes | Not specified | Prevention of oxidative stress-induced cell death | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure for 100 mM Stock Solution:
-
Weigh out 4.38 mg of this compound powder.
-
Dissolve the powder in 100 µL of DMSO to achieve a final concentration of 100 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 10 µL) in sterile, light-protected microcentrifuge tubes.
-
Store at -80°C for up to 6 months.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 100 mM stock solution on ice, protected from light.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells. For example, to prepare a 50 µM working solution, add 0.5 µL of the 100 mM stock to 1 mL of cell culture medium.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Materials:
-
This compound working solution
-
Cell culture medium (e.g., DMEM)
-
Incubator at 37°C, 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium to be used in your experiments (e.g., 50 µM).
-
Place a sample of the this compound-containing medium in a sterile container and incubate it under the same conditions as your cell culture experiments (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
-
Visualizations
Caption: Experimental workflow to mitigate this compound degradation.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound modulates the PI3K/Akt signaling pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 2. This compound | 99119-69-4 | Benchchem [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Effect of Selected Plant Phenolics on Fe2+-EDTA-H2O2 System Mediated Deoxyribose Oxidation: Molecular Structure-Derived… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Ascorbic acid-enhanced antiproliferative effect of flavonoids on squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Selected Plant Phenolics on Fe2+-EDTA-H2O2 System Mediated Deoxyribose Oxidation: Molecular Structure-Derived Relationships of Anti- and Pro-Oxidant Actions [mdpi.com]
- 14. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Kushenol C in DMSO for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Kushenol C in DMSO for experimental use. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful preparation of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 75 mg/mL, which is equivalent to 171.05 mM. It is important to note that achieving this concentration requires the use of ultrasonication.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound and add the calculated volume of high-purity, anhydrous DMSO.[1][2] It is recommended to use a sterile and dry microcentrifuge tube for this purpose.[1] Gently vortex or pipette to mix, and then use an ultrasonic bath to ensure complete dissolution, especially for higher concentrations.[1][2]
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Always protect the solution from light.[1][2]
Q4: How do I dilute the this compound stock solution for cell culture experiments?
A4: The DMSO stock solution should be diluted in your cell culture medium to the final desired working concentration. To avoid precipitation, it is recommended to perform the dilution in a stepwise manner.[3] Add the stock solution dropwise to the culture medium while gently mixing.[1]
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
A5: The final concentration of DMSO in the cell culture medium should be kept low to avoid cellular toxicity. A concentration of 0.1% or lower is generally considered safe for most cell lines, though this should be verified for your specific cell type.[1][2] It is also crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound is not fully dissolving in DMSO. | 1. Insufficient mixing or agitation. 2. The concentration is too high for simple mixing. 3. The DMSO may have absorbed water. | 1. Vortex the solution for a longer period. 2. Use an ultrasonic bath to aid dissolution. Gentle warming (e.g., to 37°C) can also help, but ensure the compound is thermostable.[4][5] 3. Use a fresh, unopened bottle of anhydrous (dry) DMSO. DMSO is hygroscopic and water absorption can significantly decrease the solubility of compounds.[6][7][8][9][10] |
| Precipitation occurs when diluting the DMSO stock in aqueous culture medium. | 1. The compound has low aqueous solubility. 2. The change in solvent polarity is too abrupt. | 1. Ensure the final concentration in the medium does not exceed the aqueous solubility of this compound. 2. Perform a stepwise dilution.[3] Add the DMSO stock solution slowly to the culture medium while vortexing or stirring. Avoid adding the aqueous solution to the DMSO stock. |
| Variability in experimental results between different batches of this compound solution. | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration due to incomplete dissolution or precipitation. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Store stock solutions as recommended (-20°C for short-term, -80°C for long-term) and protect from light.[1][2] 2. Visually inspect the solution for any precipitate before use. If present, try to redissolve using sonication.[6] 3. Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[3] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 438.47 g/mol | [1] |
| Solubility in DMSO | 75 mg/mL | Requires ultrasonic treatment.[1][2] |
| Molar Concentration in DMSO | 171.05 mM | Equivalent to 75 mg/mL.[1][2] |
| Stock Solution Storage | -20°C for 1 month -80°C for 6 months | Protect from light.[1][2] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% | May need optimization depending on the cell line.[1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Work in a clean and sterile environment, such as a laminar flow hood, to minimize contamination.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 4.38 mg of this compound powder into the tube.
-
Adding DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Initial Dissolution: Close the tube tightly and vortex the mixture for 1-2 minutes to facilitate initial dissolution.
-
Ultrasonication: Place the tube in an ultrasonic water bath. Sonicate for 10-15 minutes or until the solution is clear and all particulate matter is dissolved. The bath can be at room temperature.
-
Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution. If any solid particles remain, repeat the sonication step.
-
Aliquoting and Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Signaling Pathways and Experimental Workflow
This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Below are diagrams illustrating these pathways and a typical experimental workflow for using this compound.
Caption: this compound inhibits inflammatory pathways and activates antioxidant responses.
Caption: Workflow for preparing and using this compound solution in experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assay issues with high concentrations of Kushenol C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays at high concentrations of Kushenol C.
Troubleshooting Guide
High concentrations of this compound can lead to unexpected results in common cell viability assays. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
Issue 1: An unexpected increase in viability at high concentrations of this compound.
-
Question: My dose-response curve shows a dip in viability at moderate concentrations of this compound, but at the highest concentrations, the viability appears to increase, sometimes even above the control. What could be causing this?
-
Answer: This "bell-shaped" or biphasic dose-response is a known artifact when testing certain compounds, particularly flavonoids like this compound, with tetrazolium-based assays (e.g., MTT, XTT, WST-1). The likely cause is direct chemical reduction of the assay reagent by this compound at high concentrations.[1][2][3] This leads to a color change independent of cellular metabolic activity, resulting in a false positive signal that is misinterpreted as increased cell viability.[4][5][6]
Troubleshooting Steps:
-
Visual Inspection: Before adding the solubilizing agent, carefully inspect the wells under a microscope. If you observe fewer cells in the high-concentration wells despite a strong colorimetric signal, this points to assay interference.[1]
-
Cell-Free Control: To confirm interference, set up a cell-free experiment. Add this compound at the same concentrations used in your cell-based assay to wells containing only culture medium and the MTT (or other tetrazolium) reagent. An increase in colorimetric signal with increasing concentrations of this compound in the absence of cells confirms direct reduction of the reagent.[2][4]
-
Switch to a Non-Interfering Assay: The most reliable solution is to switch to a viability assay with a different mechanism of action. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a highly recommended alternative for flavonoids as it is not prone to this type of interference.[4][6] Other options include the trypan blue exclusion assay or crystal violet staining.[6]
-
Issue 2: High background signal in all wells treated with this compound.
-
Question: I'm observing a consistently high background signal in my assay, even at lower concentrations of this compound, making it difficult to determine the true effect on cell viability. Why is this happening?
-
Answer: This can be due to the inherent antioxidant properties of this compound and other flavonoids, which can non-enzymatically reduce tetrazolium salts.[7] This effect can be influenced by components in the culture medium and the presence of serum.[5][8]
Troubleshooting Steps:
-
Optimize Reagent Incubation Time: Reduce the incubation time of the tetrazolium reagent with the cells. This can minimize the contribution of non-enzymatic reduction by this compound.
-
Run Parallel Assays: Compare the results from your current assay with an alternative method like the SRB assay. If the high background is absent in the SRB assay, it strongly suggests chemical interference with your primary assay.[4]
-
Serum-Free Controls: To assess the influence of serum components, run a set of cell-free controls with and without serum in the presence of this compound and the assay reagent.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[9][10] It is known for its anti-inflammatory and antioxidant properties.[11][12][13][14][15] Its protective effects against oxidative stress are mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, which leads to the upregulation of the transcription factor Nrf2.[15][16][17] Nrf2 then promotes the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione, superoxide dismutase, and catalase.[9][12][17]
Q2: Is this compound cytotoxic?
A2: Based on available data, this compound does not exhibit significant cytotoxicity to a variety of cell lines at concentrations up to 100 µM.[11][16][17] In fact, it has been shown to protect cells against oxidative stress-induced cell death.[9][11][12][16][18] However, as with any compound, cytotoxicity can be cell-type specific and dependent on experimental conditions.
Q3: Why are tetrazolium-based assays like MTT problematic for this compound?
A3: Tetrazolium-based assays (MTT, XTT, MTS, WST-1) measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan product. Flavonoids, including this compound, are potent reducing agents and can directly reduce the tetrazolium salt in a cell-free environment.[4] This chemical reduction is indistinguishable from the enzymatic reduction by viable cells, leading to an overestimation of cell viability.[5][6]
Q4: What are the recommended alternative assays for testing the effects of this compound on cell viability?
A4: The Sulforhodamine B (SRB) assay is highly recommended as it is based on the quantification of total cellular protein and is not affected by the reducing properties of flavonoids.[4] Other reliable methods include the trypan blue exclusion assay, which directly assesses cell membrane integrity, and crystal violet staining, which stains the DNA of adherent cells.[6]
Data Presentation
Table 1: Reported Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Used | Concentration Range Tested (µM) | Observed Effect on Viability | Reference |
| HEPG2 | Not specified | Up to 50 | No significant effect on viability. | [16] |
| RAW264.7 | WST-1 | Up to 100 | No significant cytotoxicity observed. | [11][17] |
| HaCaT | Not specified | Up to 50 | No significant cytotoxicity observed. | [11][17] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of compounds like this compound.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plate five times with slow-running tap water.
-
Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Post-Staining Wash:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
-
Protocol 2: Cell-Free MTT Reduction Assay
This protocol is designed to test for direct chemical interference of a compound with the MTT reagent.
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to each well. Do not add any cells.
-
Compound Addition: Add your serial dilutions of this compound to the wells, including a vehicle-only control.
-
MTT Reagent: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Measurement: Mix thoroughly and read the absorbance at 570 nm. An increase in absorbance in the this compound-treated wells compared to the vehicle control indicates direct MTT reduction.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: this compound activates the PI3K/Akt/Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury [mdpi.com]
- 17. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Kushenol C Antioxidant Capacity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Kushenol C antioxidant capacity assays.
Frequently Asked Questions (FAQs)
Q1: Why do I get different antioxidant capacity values for this compound when using DPPH, ABTS, and ORAC assays?
A1: It is common to obtain different antioxidant capacity values for the same compound across different assays. This is because each assay is based on a different chemical principle and measures different aspects of antioxidant activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reaction is typically carried out in an organic solvent like methanol or ethanol.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. This assay can be used in both aqueous and organic solvents. The ABTS radical is reactive towards a broader range of antioxidants compared to the DPPH radical.[1][2]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be more biologically relevant as the peroxyl radical is a common reactive oxygen species in the human body.
The differences in the chemical nature of the radicals, the reaction media, and the reaction kinetics of these assays can all contribute to the variability in the measured antioxidant capacity of this compound.
Q2: What is the expected trend in antioxidant capacity for this compound across these assays?
A2: While specific comparative data for this compound is limited, flavonoids, in general, may exhibit different activities in these assays. For instance, the ABTS assay is often more sensitive to a broader range of antioxidants than the DPPH assay.[1][2][3] The ORAC assay, being a hydrogen atom transfer (HAT) based method, might show different results compared to the single electron transfer (SET) based DPPH and ABTS assays. The resulting antioxidant capacity value is highly dependent on the chemical structure of the antioxidant.
Q3: How does the solvent choice impact the results of my antioxidant assay?
A3: The choice of solvent can significantly influence the results. The solubility of this compound and the stability and reactivity of the radicals can vary in different solvents. For DPPH assays, methanol or ethanol are commonly used.[4] For ABTS assays, aqueous or alcoholic solutions are employed.[5] The ORAC assay is typically performed in an aqueous buffer.[6] It is crucial to use the same solvent system when comparing the antioxidant activity of different compounds within the same assay.
Q4: What is an IC50 value and how is it relevant to these assays?
A4: The IC50 (Inhibitory Concentration 50%) value represents the concentration of an antioxidant required to scavenge 50% of the radicals in the reaction mixture. It is a common way to express the antioxidant capacity in DPPH and ABTS assays.[3][7] A lower IC50 value indicates a higher antioxidant activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times- Temperature fluctuations- Light exposure (for light-sensitive reagents like DPPH) | - Use calibrated pipettes and proper pipetting techniques.- Ensure precise and consistent incubation times for all samples.- Use a temperature-controlled incubator or water bath.- Protect reagents and reaction mixtures from light, especially for the DPPH assay. |
| Low or no antioxidant activity detected | - Incorrect wavelength setting on the spectrophotometer- Degraded reagents (e.g., old DPPH solution)- Inappropriate solvent for this compound- this compound concentration is too low | - Verify the correct absorbance wavelength for the specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[5][8]- Prepare fresh reagent solutions before each experiment.- Ensure this compound is fully dissolved in the chosen solvent.- Prepare a wider range of concentrations for your sample. |
| Results are not comparable to literature values | - Differences in experimental protocols (e.g., reagent concentrations, incubation times, temperature)- Different standards used for calibration (e.g., Trolox, Ascorbic Acid)- Purity of the this compound sample | - Strictly adhere to a validated protocol and report all experimental details.- Use the same standard as the literature you are comparing to and express results in equivalent units.- Ensure the purity of your this compound sample is high. |
| Color interference from the sample | - this compound, being a flavonoid, might have some color that interferes with the absorbance reading. | - Run a sample blank (sample + solvent without the radical) and subtract its absorbance from the sample reading. |
Data Presentation: Representative Antioxidant Capacity Data
| Compound | Assay | IC50 (µg/mL) | ORAC (µmol TE/g) | Reference |
| Quercetin | DPPH | 1.89 ± 0.33 | - | [3] |
| Quercetin | ABTS | 3.54 ± 0.39 | - | [3] |
| (+)-Catechin | DPPH | - | - | |
| (+)-Catechin | ABTS | 3.12 ± 0.51 | - | [3] |
| Epicatechin | ORAC | - | ~7x higher than EGCG | [9] |
| Epigallocatechin gallate (EGCG) | ORAC | - | - | [9] |
TE: Trolox Equivalents
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted for the analysis of a pure compound like this compound.
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
- This compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
- Standard (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).
2. Assay Procedure:
- Prepare a series of dilutions of the this compound stock solution and the standard in methanol.
- In a 96-well plate, add 100 µL of each dilution to a well.
- Add 100 µL of the DPPH solution to each well.
- For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
- For the blank, add 200 µL of methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.[3][4]
3. Calculation:
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
- Plot a graph of % inhibition versus concentration and determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This protocol is based on the method by Re et al. (1999).[5]
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- This compound and Standard Solutions: Prepare as in the DPPH assay.
2. Assay Procedure:
- Prepare a series of dilutions of the this compound stock solution and the standard.
- In a 96-well plate, add 10 µL of each dilution to a well.
- Add 190 µL of the ABTS•+ working solution to each well.
- Incubate the plate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.[3]
3. Calculation:
- Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is a general guideline for the ORAC-FL assay.
1. Reagent Preparation:
- Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
- AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
- This compound and Trolox (Standard) Solutions: Prepare dilutions in 75 mM phosphate buffer.
2. Assay Procedure:
- In a black 96-well plate, add 25 µL of each this compound dilution or Trolox standard to the wells.
- Add 150 µL of the fluorescein working solution to each well.
- Incubate the plate at 37°C for 15-30 minutes.
- Initiate the reaction by adding 25 µL of the AAPH solution to each well.
- Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[6][10]
3. Calculation:
- Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
- Subtract the AUC of the blank (buffer only) from the AUC of the samples and standards to get the net AUC.
- Plot a standard curve of net AUC versus Trolox concentration.
- Determine the ORAC value of this compound from the standard curve and express it as µmol of Trolox equivalents per gram or mole of this compound.
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
Adjusting pH for optimal Kushenol C activity in solution
Technical Support Center: Kushenol C
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions, with a focus on the impact of pH.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | Low solubility of this compound in aqueous buffers. Changes in pH upon dilution of a DMSO stock solution. | This compound has low aqueous solubility. It is recommended to first dissolve it in an organic solvent like DMSO to create a stock solution. For aqueous buffers, ensure the final concentration of the organic solvent is low and compatible with your experimental system. If precipitation persists, consider using a surfactant or co-solvent, but verify its compatibility with your assay. |
| Loss of biological activity over time. | Degradation of this compound in solution. | This compound, as a flavonoid, may be susceptible to degradation, particularly at alkaline pH. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C and protect them from light. For working solutions in aqueous buffers, it is best to use them immediately after preparation. |
| Inconsistent experimental results. | Variability in solution preparation. pH drift of the experimental buffer. Degradation of this compound due to inappropriate pH. | Standardize your solution preparation protocol. Always use freshly prepared solutions. Ensure your experimental buffers are properly prepared and their pH is stable throughout the experiment. Based on general knowledge of flavonoids, maintaining a pH in the slightly acidic to neutral range (pH 6-7.4) is often a good starting point for maintaining stability.[1][2] |
| Difficulty dissolving this compound. | Inappropriate solvent selection. | This compound is soluble in organic solvents such as DMSO, ethanol, and methanol.[3][4] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
There is currently no specific published data detailing the optimal pH for this compound's biological activity. However, as a flavonoid, its activity is likely to be influenced by the pH of the solution. Most in vitro studies with this compound are conducted in cell culture media, which typically have a pH of around 7.4. It is recommended to start with a physiological pH and optimize based on your specific experimental needs.
Q2: How does pH affect the stability of this compound in solution?
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[3][4] It can be dissolved in DMSO at concentrations of up to 75 mg/mL.[3][4] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month, protected from light.[3]
Q4: Can I use buffers other than PBS or cell culture media to dissolve this compound?
Yes, but it is important to consider the potential impact of the buffer components and pH on the stability and activity of this compound. When using a new buffer system, it is recommended to perform preliminary experiments to ensure that it does not interfere with your assay or the stability of the compound.
Q5: How should I prepare my working solution of this compound from a DMSO stock?
To prepare a working solution, the DMSO stock should be diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to avoid solvent-induced artifacts in biological assays. Add the DMSO stock to the aqueous solution while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Objective: To prepare a diluted working solution of this compound for treating cells in culture.
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
In a sterile conical tube, add the required volume of the stock solution to a larger volume of pre-warmed cell culture medium. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid dispersion and minimize the risk of precipitation.
-
Ensure the final DMSO concentration in the cell culture medium is below a level that affects cell viability or function (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
References
Long-term storage and handling of Kushenol C powder
This technical support center provides comprehensive guidance on the long-term storage, handling, and use of Kushenol C powder for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound powder for long-term stability? A1: this compound powder should be stored at 4°C and protected from light.
Q2: How should I store stock solutions of this compound? A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials, protected from light. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.
Q3: In what solvents is this compound soluble? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), where it can reach a concentration of 75 mg/mL (171.05 mM) with the aid of ultrasonic treatment. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
Q4: What is the appearance of this compound powder? A4: this compound is a light yellow to yellow solid.
Q5: What are the primary research applications of this compound? A5: this compound is primarily investigated for its anti-inflammatory, anti-oxidative stress, and neuroprotective activities. It is a known inhibitor of the β-site APP cleaving enzyme 1 (BACE1).[1][2]
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | 4°C | 2 years | Protect from light |
| In Solvent | -80°C | 6 months | Protect from light; Avoid repeated freeze-thaw cycles |
| -20°C | 1 month | Protect from light; Avoid repeated freeze-thaw cycles |
Data compiled from supplier recommendations.[3]
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | 75 mg/mL (171.05 mM) | Ultrasonic treatment is needed. Use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO.[2] |
| Other Solvents | - | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving properly in DMSO.
-
Question: I am having trouble dissolving this compound in DMSO. What should I do?
-
Answer:
-
Use Anhydrous DMSO: Ensure you are using a new, unopened bottle of anhydrous (dry) DMSO. DMSO is highly hygroscopic (absorbs moisture from the air), and the presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[2]
-
Apply Sonication: Use an ultrasonic bath or probe sonicator to aid dissolution. Brief pulses of sonication can help break up powder aggregates and enhance solubility.
-
Gentle Warming: You can gently warm the solution to 37°C. Do not overheat, as it may degrade the compound.
-
Check Concentration: Confirm that you are not exceeding the maximum solubility of 75 mg/mL.
-
Issue 2: A precipitate forms when I add the DMSO stock solution to my aqueous cell culture medium.
-
Question: My this compound precipitates out of solution after I dilute my DMSO stock in cell culture media. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium.
-
Stepwise Dilution: Perform serial dilutions. Instead of adding the stock directly to the final volume of media, you can add the stock to a smaller volume of media first, mix thoroughly, and then add this intermediate dilution to the rest of the media.
-
Drop-wise Addition with Vortexing: Warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the DMSO stock solution drop-by-drop. This gradual introduction helps prevent the compound from crashing out of solution.[4]
-
Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final aqueous solution. Try working with a lower final concentration of the compound.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally ≤0.5% and preferably ≤0.1%, as higher concentrations can also affect solubility and are toxic to cells.[3][5]
-
Issue 3: I am not observing the expected biological activity in my experiment.
-
Question: My cells treated with this compound are not showing the expected anti-inflammatory effect. What could be the cause?
-
Answer:
-
Compound Degradation: Improper storage can lead to a loss of activity. Ensure the powder and stock solutions have been stored according to the recommendations (see Table 1), protected from light, and have not undergone multiple freeze-thaw cycles.[3][6] It is best to use freshly prepared dilutions for experiments.[7]
-
Incorrect Concentration: Verify your calculations for stock solution preparation and final dilutions. The effective concentration of this compound can be cell-type dependent, typically ranging from 10 µM to 100 µM in published studies.[1][8]
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not contaminated. Stressed or unhealthy cells may not respond as expected.
-
Vehicle Control: Always include a vehicle control in your experiment (cells treated with the same final concentration of DMSO as your experimental group). This helps confirm that the observed effects are due to this compound and not the solvent.[3]
-
Issue 4: I am observing significant cell death or toxicity.
-
Question: Why am I seeing high levels of cytotoxicity after treating my cells with this compound?
-
Answer:
-
DMSO Toxicity: The most common cause of unexpected toxicity is the concentration of the solvent, DMSO. Most cell lines can tolerate DMSO up to 0.5%, but some, especially primary cells, are sensitive to concentrations as low as 0.1%.[5] Perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance.[9]
-
High Compound Concentration: this compound itself may be cytotoxic at high concentrations. Perform a dose-response experiment (e.g., using a WST-1 or MTT assay) to determine the optimal non-toxic working concentration for your cell line.[8]
-
Contamination: Rule out microbial (bacterial, fungal, mycoplasma) contamination of your cell cultures or stock solutions, which can cause cell death.[10]
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 438.47 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and sonicator
-
-
Procedure:
-
Weigh out 4.38 mg of this compound powder and place it into a sterile vial.
-
Add 100 µL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the powder is completely dissolved. The solution should be clear.
-
This yields a 100 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol 2: Cell Treatment for an In Vitro Anti-Inflammatory Assay
This protocol provides a general workflow for treating macrophage cells (e.g., RAW 264.7) to assess the anti-inflammatory effects of this compound.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL in complete DMEM medium. Allow cells to adhere and grow for 24 hours.
-
-
Preparation of Working Solution:
-
Thaw one aliquot of the 100 mM this compound stock solution.
-
Prepare a fresh intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of sterile, serum-free medium. This creates a 100 µM solution. Mix well by pipetting.
-
From this 100 µM solution, prepare your final concentrations (e.g., 10 µM, 25 µM, 50 µM) in complete medium.
-
Important: Also prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration (e.g., if your 50 µM treatment has 0.05% DMSO, the vehicle control should also contain 0.05% DMSO).
-
-
Cell Treatment:
-
Carefully remove the old medium from the adhered cells.
-
Add the medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Pre-treat the cells with this compound for 1-2 hours in a CO₂ incubator at 37°C.
-
-
Inflammatory Stimulation:
-
After the pre-treatment period, add lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubate the plate for an additional 24 hours.
-
-
Downstream Analysis:
-
After incubation, collect the cell culture supernatant to measure inflammatory mediators like nitric oxide (NO) using a Griess assay, or cytokines (e.g., IL-6, TNF-α) using an ELISA kit.
-
The cells can be lysed to extract protein for Western blot analysis of key signaling molecules (e.g., p-STAT1, iNOS).
-
Mandatory Visualization
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Caption: this compound Anti-Inflammatory Signaling Pathway.
Caption: this compound Anti-Oxidative Stress Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Troubleshooting [sigmaaldrich.com]
Overcoming autofluorescence of Kushenol C in imaging studies
Technical Support Center: Imaging Studies with Kushenol C
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by the autofluorescence of this compound in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] It is investigated for its potent anti-inflammatory and antioxidant properties.[1][2][3][4] Research has shown its potential in modulating signaling pathways related to inflammation and oxidative stress, such as inhibiting STAT1/6 and NF-κB activation and upregulating the NRF2/HO-1 pathway.[1][3]
Q2: What is autofluorescence and why is it a problem when imaging this compound?
Autofluorescence is the natural emission of light by biological structures or compounds when excited by a light source.[5] Many endogenous molecules, such as flavins, NADH, collagen, and elastin, contribute to this background signal.[5][6][7] this compound, being a flavonoid, is likely to exhibit intrinsic fluorescence, which can interfere with the signals from fluorescent labels (e.g., GFP, Alexa Fluors) used in imaging experiments. This can mask the true signal, reduce the signal-to-noise ratio, and lead to erroneous data interpretation.[8][9]
Q3: In which spectral range is autofluorescence from compounds like this compound typically observed?
Q4: What are the main strategies to combat autofluorescence in imaging experiments?
There are three primary approaches to manage autofluorescence:
-
Experimental & Sample Preparation: Modifying sample preparation protocols to reduce intrinsic fluorescence before imaging.
-
Image Acquisition & Hardware: Utilizing specialized microscopy techniques and hardware to distinguish the specific signal from autofluorescence.
-
Post-Acquisition Image Processing: Employing software-based methods to computationally remove the autofluorescence signal from the final image.
These strategies are often used in combination for the best results.
Troubleshooting Guide
Issue 1: High background fluorescence is obscuring the signal from my fluorescent probe.
-
Question: I am treating my cells with this compound and then staining with a GFP-conjugated antibody, but the background is too high to see a specific signal. What should I do first?
-
Answer: First, confirm the source of the high background. Image an unstained control sample treated only with this compound. This will help you characterize the intensity and spectral properties of the autofluorescence caused by the compound and the cells themselves. Based on this, you can select an appropriate mitigation strategy.
Issue 2: My chosen fluorophore's spectrum overlaps with the autofluorescence.
-
Question: My experimental design requires me to use a green fluorophore (e.g., FITC, GFP), which overlaps with the autofluorescence. How can I separate the signals?
-
Answer: When spectral overlap is unavoidable, you can use advanced imaging and analysis techniques.
-
Spectral Imaging and Linear Unmixing: This is a powerful method to separate overlapping fluorescent signals. The system acquires a full emission spectrum at each pixel of the image. By providing the system with a "reference" spectrum for each fluorophore and one for the autofluorescence (from your control sample), an algorithm can mathematically separate the contributions of each signal in the experimental image.[5][12][13][14]
-
Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than their emission wavelength.[11][15] Autofluorescence typically has a very short lifetime. By using a fluorescent probe with a longer lifetime (e.g., lanthanide-based dyes) and time-gated detection, you can capture the signal only after the autofluorescence has decayed.[16][17][18][19]
-
Issue 3: I want to reduce autofluorescence before I even acquire my images.
-
Question: What chemical treatments or sample preparation steps can I take to reduce the autofluorescence from my cells/tissue and this compound?
-
Answer: Several pre-imaging methods can quench or reduce autofluorescence.
-
Photobleaching: You can intentionally expose your sample to high-intensity light before adding your fluorescent labels.[9][11] This will destroy many of the autofluorescent molecules. Be cautious, as this can sometimes damage the sample.
-
Chemical Quenching: Various chemical reagents can reduce autofluorescence. The choice of quencher depends on the source of the autofluorescence.
-
Sodium Borohydride (NaBH₄): Often used to reduce aldehyde-induced autofluorescence from fixation with glutaraldehyde or formaldehyde.[20][21]
-
Sudan Black B: A lipophilic dye effective at quenching autofluorescence from lipofuscin, a common source in aging cells and tissues.[6][7][10]
-
Copper Sulfate (CuSO₄): Can be used in some protocols to quench certain types of autofluorescence.[10]
-
-
Fixation Method: If you are fixing your samples, avoid glutaraldehyde, which is known to induce significant autofluorescence. Paraformaldehyde is a better choice, and using it for the minimum required time is recommended.[10] Alternatively, organic solvents like ice-cold methanol can be used.[21]
-
Data Presentation: Autofluorescence Reduction Techniques
The following table summarizes the reported efficacy of various chemical quenching methods on mouse adrenal cortex tissue, providing a reference for potential effectiveness.
| Method | Excitation at 405 nm | Excitation at 488 nm | Primary Target | Notes |
| MaxBlock™ Kit | 95% Reduction | 90% Reduction | General | Commercial kit. |
| TrueBlack™ | 93% Reduction | 89% Reduction | Lipofuscin | Also reduces background from other sources.[7] |
| Sudan Black B | 88% Reduction | 82% Reduction | Lipofuscin | Can leave a dark residue visible in brightfield.[6][7] |
| TrueVIEW™ Kit | 70% Reduction | Not specified | Non-lipofuscin | Effective for collagen, elastin, RBCs.[7] |
| Ammonia/Ethanol | 70% Reduction | 65% Reduction | General | A commonly prepared lab reagent.[6] |
Data adapted from Wright Cell Imaging Facility comparisons.[6]
Mandatory Visualizations
Diagrams of Workflows and Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 7. Autofluorescence Quenching | Visikol [visikol.com]
- 8. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 13. Optica Publishing Group [opg.optica.org]
- 14. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 15. Time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time Resolved Fluorescence (TRF)|News & Events|Hangzhou Allsheng Instruments [allsheng.com]
- 19. Time-resolved fluorescence | Abcam [abcam.com]
- 20. biotium.com [biotium.com]
- 21. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Selecting the appropriate vehicle for Kushenol C delivery in animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kushenol C in animal experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation and administration of this compound in animal studies.
Q1: My this compound is precipitating out of solution. What can I do?
A1: Precipitation is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. For poorly soluble compounds like this compound, a single solvent is often insufficient. Co-solvent systems are generally more effective.
-
Recommended Formulations:
-
Solubilization Technique: Gentle heating and/or sonication can aid in the dissolution of this compound[1]. However, be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. While specific data for this compound is limited, flavonoids are generally more stable in acidic conditions[2][3]. Adjusting the pH of your vehicle (if appropriate for your route of administration) may improve solubility.
Q2: I'm observing low bioavailability with my oral this compound formulation. How can I improve it?
A2: Low oral bioavailability is a significant challenge for many flavonoids due to poor solubility and first-pass metabolism[4][5]. Consider the following strategies:
-
Lipid-Based Formulations: Formulations containing lipids, such as corn oil, can enhance the absorption of lipophilic compounds like this compound[1].
-
Surfactants: Including surfactants like Tween-80 or Polysorbate 80 in your formulation can improve solubility and absorption by forming micelles[1][6].
-
Particle Size Reduction: While not a vehicle-based solution, reducing the particle size of your this compound powder through techniques like micronization can increase the surface area for dissolution.
-
Alternative Administration Routes: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which bypass the gastrointestinal tract and first-pass metabolism.
Q3: Are there any toxicity concerns with the recommended vehicle components?
A3: Yes, it is crucial to be aware of the potential toxicity of excipients, especially at the concentrations required to dissolve this compound.
-
DMSO: While an excellent solvent, DMSO can have biological effects on its own and may cause skin irritation at high concentrations. It is essential to include a vehicle-only control group in your experiments.
-
PEG 300/400: Generally considered safe, but high concentrations or rapid intravenous administration of PEGs can potentially lead to adverse effects.
-
Tween-80 (Polysorbate 80): While widely used, there are reports of hypersensitivity reactions and other toxicities in some animal species, particularly with intravenous administration.
Always consult relevant literature for safe dosing volumes and concentrations for your specific animal model and administration route.
Q4: How should I store my this compound stock solutions and formulations?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Stock Solutions: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light[7].
-
Formulations: The stability of this compound in final formulations will depend on the specific vehicle. It is recommended to prepare formulations fresh before each experiment. If short-term storage is necessary, store at 4°C and protect from light. Conduct stability tests to ensure the compound does not degrade or precipitate over the storage period. Flavonoids, in general, are sensitive to light, temperature, and pH[2][3][8].
Data Presentation
Table 1: Solubility and Formulation Data for this compound and Structurally Similar Flavonoids
| Parameter | Vehicle/Solvent | This compound | Kushenol I (Similar Flavonoid) | General Flavonoids | Citation |
| Solubility | DMSO | 75 mg/mL | 100 mg/mL | --- | [9][10] |
| Ethanol | Data not available | Data not available | Soluble | [11] | |
| Propylene Glycol | Data not available | Data not available | Soluble | [12] | |
| PEG 400 | Data not available | Data not available | Soluble | [13][14][15][16] | |
| Example Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | --- | ≥ 2.5 mg/mL (Clear Solution) | --- | [1] |
| Example Formulation 2 | 10% DMSO, 90% Corn Oil | --- | ≥ 2.5 mg/mL (Clear Solution) | --- | [1] |
| Oral Bioavailability | Rat | Data not available | Data not available | Generally low (<10%) | [4] |
| Stability | pH | More stable in acidic conditions | Data not available | Generally more stable at lower pH | [2][3] |
| Temperature | Sensitive to thermal degradation | Data not available | Degradation increases with temperature | [17][18] | |
| Light | Protect from light | Protect from light | Sensitive to light | [7] |
Note: Specific quantitative solubility, bioavailability, and stability data for this compound in various vehicles are limited in the current literature. Researchers are encouraged to perform their own assessments using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Novel Vehicle
This protocol describes a method to determine the saturation solubility of this compound in a vehicle of interest.
Materials:
-
This compound powder
-
Selected vehicle (e.g., co-solvent mixture)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Add an excess amount of this compound powder to a known volume of the selected vehicle in a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Tightly cap the vial and vortex thoroughly to suspend the powder.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually confirm that excess solid this compound is still present at the bottom of the vial.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the vehicle, accounting for the dilution factor.
Protocol 2: Assessment of Oral Bioavailability of a this compound Formulation in Rodents
This protocol provides a general workflow for a pharmacokinetic study to determine the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
This compound solution for intravenous (IV) administration (for absolute bioavailability)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC system for bioanalysis
Methodology:
-
Animal Dosing:
-
Oral Group: Administer a single dose of the this compound formulation to a group of fasted animals via oral gavage.
-
Intravenous Group: Administer a single, lower dose of a solubilized this compound formulation to a separate group of animals via IV injection (e.g., tail vein).
-
-
Blood Sampling:
-
Collect blood samples from each animal at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both the oral and IV groups.
-
Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable vehicle for this compound delivery.
Caption: Simplified Nrf2 signaling pathway activated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dietary Flavonoids Modulate CYP2C to Improve Drug Oral Bioavailability and Their Qualitative/Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fate of flavonoids after oral administration: a comprehensive overview of its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kushenol N | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. chembk.com [chembk.com]
- 14. PEG 400 - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. download.basf.com [download.basf.com]
- 17. mdpi.com [mdpi.com]
- 18. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Kushenol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular uptake of Kushenol C in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results suggest low cellular uptake of this compound. What are the potential reasons for this?
A1: this compound is a prenylated flavonoid, and its chemical structure confers a lipophilic (hydrophobic) nature. This property can lead to several challenges that result in low apparent cellular uptake:
-
Poor Aqueous Solubility: this compound has low solubility in aqueous solutions, including cell culture media. This can lead to the precipitation of the compound, reducing the effective concentration available for cellular absorption.
-
Aggregation: In aqueous environments, hydrophobic molecules like this compound tend to aggregate to minimize contact with water. These aggregates are often too large to be efficiently taken up by cells.
-
Non-specific Binding: The lipophilic nature of this compound can cause it to bind non-specifically to plasticware (e.g., flasks, plates, pipette tips) and serum proteins in the culture medium, further decreasing the concentration of free compound available to the cells.
-
Membrane Permeability Issues: While lipophilic compounds can often cross cell membranes, very high lipophilicity can sometimes hinder this process. The compound may become trapped within the lipid bilayer of the cell membrane, with inefficient release into the cytoplasm.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: Improving the solubility of this compound is the first step to enhancing its cellular uptake. Here are a few strategies:
-
Use of a Co-solvent: A small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to prepare a concentrated stock solution of this compound. This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation Strategies: More advanced methods involve the use of formulation technologies to create delivery systems that enhance the solubility and stability of this compound in aqueous media. These include liposomal encapsulation, cyclodextrin complexation, and solid dispersions.
Q3: What are the recommended formulation strategies to enhance the cellular uptake of this compound, and how do they compare?
A3: Several formulation strategies can significantly improve the cellular delivery of hydrophobic compounds like this compound. The choice of method may depend on the specific experimental requirements and cell type. Below is a summary of common approaches with representative data from studies on other flavonoids, which can serve as a guide.
Data Presentation: Comparison of Formulation Strategies for Flavonoid Delivery
| Formulation Strategy | Mechanism of Uptake Enhancement | Representative Encapsulation Efficiency (%) [Flavonoid] | Representative Cellular Uptake Enhancement (Fold Increase vs. Free Flavonoid) [Flavonoid] |
| Liposomal Encapsulation | Encapsulates this compound within a lipid bilayer, which can fuse with the cell membrane to release the compound into the cytoplasm. | 70-95% [Quercetin, Isoscutellarein][1] | 2-5 fold [Quercetin] |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic this compound molecule is held within the hydrophobic cavity of a cyclodextrin molecule, increasing its solubility in water. | 80-95% [Hesperetin] | 1.5-3 fold [Hesperetin] |
| Solid Dispersion | Disperses this compound in a hydrophilic polymer matrix at a molecular level, improving its wettability and dissolution rate. | Not applicable (co-formulation) | Dissolution rate enhancement up to 10-fold [Naringenin][2] |
| Nanoparticle Formulation | Encapsulates or adsorbs this compound into or onto a polymeric nanoparticle, which can be taken up by cells through endocytosis. | 60-90% [Quercetin] | 3-10 fold [Quercetin][3] |
Note: The data presented are for other flavonoids and should be considered as a general reference. The actual performance with this compound may vary and requires experimental validation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method involves the formation of a thin lipid film that is subsequently hydrated with an aqueous solution containing this compound.[4][5][6][7]
Materials:
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution at the desired concentration.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (temperature should be above the lipid transition temperature, e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath sonicator or a probe sonicator.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.
-
-
Purification and Storage:
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
Store the final liposome formulation at 4°C.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the formation of an inclusion complex between this compound and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[8][9][10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Prepare a concentrated solution of this compound in ethanol.
-
-
Complexation:
-
While vigorously stirring the HP-β-CD solution, slowly add the this compound solution dropwise. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a common starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Solvent Removal and Lyophilization:
-
Remove the ethanol from the mixture using a rotary evaporator.
-
Freeze the resulting aqueous solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
-
Characterization and Storage:
-
The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Store the powdered complex in a desiccator at room temperature.
-
Protocol 3: Cellular Uptake Assay
This general protocol can be used to quantify and compare the cellular uptake of free this compound versus its formulated versions.
Materials:
-
Cell line of interest (e.g., seeded in a 24-well plate)
-
Cell culture medium
-
Free this compound (dissolved in DMSO)
-
Formulated this compound (e.g., liposomes, cyclodextrin complex)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Analytical method for this compound quantification (e.g., HPLC, LC-MS/MS)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare working solutions of free this compound and formulated this compound in cell culture medium at the desired final concentrations. Ensure the final DMSO concentration for the free this compound is non-toxic.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO or empty formulation).
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
-
Cell Lysis:
-
After incubation, remove the treatment medium and wash the cells three times with ice-old PBS to remove any extracellular compound.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Determine the total protein concentration in each lysate using a protein assay.
-
-
Data Analysis:
-
Normalize the amount of this compound to the total protein content for each sample (e.g., ng of this compound per mg of protein).
-
Compare the uptake of the formulated this compound to that of the free compound.
-
Mandatory Visualizations
Caption: Workflow for selecting and validating a strategy to enhance the cellular uptake of this compound.
Caption: this compound activates the PI3K/Akt/Nrf2 antioxidant signaling pathway.
Caption: this compound inhibits the NF-κB pro-inflammatory signaling pathway.
References
- 1. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. iipseries.org [iipseries.org]
Validation & Comparative
Kushenol C vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutics. Among the vast array of flavonoids, Kushenol C, a prenylated flavonoid from Sophora flavescens, and quercetin, a ubiquitous flavonol in fruits and vegetables, have garnered significant attention for their health-promoting properties. This guide provides a comprehensive comparison of the antioxidant activities of this compound and quercetin, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Mechanistic Insights into Antioxidant Action
Both this compound and quercetin exert their antioxidant effects through a combination of direct radical scavenging and modulation of endogenous antioxidant defense systems. However, the nuances of their interactions with cellular signaling pathways differentiate their modes of action.
Quercetin , a well-established antioxidant, directly neutralizes free radicals such as reactive oxygen species (ROS).[1][2][3] Its antioxidant prowess is further amplified by its ability to upregulate the expression of antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[4][5] Quercetin has also been shown to modulate other signaling cascades, including the PI3K/AKT pathway, which is involved in cell survival and resistance to oxidative stress.[4]
This compound also demonstrates significant anti-oxidative stress activity.[6][7] Similar to quercetin, it has been shown to upregulate the endogenous antioxidant defense system.[6][7] Studies have highlighted its ability to activate the Nrf2 signaling pathway, leading to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] Furthermore, this compound has been reported to inhibit the activation of pro-inflammatory pathways such as NF-κB and STAT1/6, which are often linked to oxidative stress.[6][7] One study reported that this compound possesses greater antioxidant activities compared to other prenylated flavonoids like kushenol A and 8-prenylkaempferol.[8]
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing a head-to-head analysis of the antioxidant potency of this compound and quercetin are limited. The following table summarizes the available quantitative data from various studies. It is crucial to note that variations in experimental conditions can influence IC50 values, and therefore, direct comparisons across different studies should be interpreted with caution.
| Antioxidant Assay | This compound (IC50) | Quercetin (IC50) | Reference(s) |
| DPPH Radical Scavenging | Data not available in reviewed literature | 4.36 µM - 19.17 µg/mL | [1][9][10][11] |
| ABTS Radical Scavenging | Data not available in reviewed literature | 1.89 µg/mL - 48.0 µM | [9][12][13] |
| Cellular Antioxidant Activity | Protects against tBHP-induced oxidative stress | Reduces ROS and increases GSH in various cell lines | [6][14] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction mixture: Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to generate the blue/green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction mixture: Different concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6-10 minutes) at room temperature.
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The percentage of ABTS•+ scavenging is determined, and the IC50 value is calculated.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a microplate.
-
Probe Loading: The cells are incubated with a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.
-
Treatment: The cells are treated with various concentrations of the test antioxidant.
-
Induction of Oxidative Stress: A free radical initiator (e.g., AAPH) is added to the cells to induce oxidative stress.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates oxidation of the probe.
-
Calculation: The ability of the antioxidant to suppress the fluorescence signal is quantified to determine its cellular antioxidant activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical workflow for assessing antioxidant activity.
Caption: Antioxidant signaling pathways of Quercetin and this compound.
Caption: General workflow for in vitro antioxidant activity assessment.
Conclusion
Both this compound and quercetin are potent flavonoids with significant antioxidant properties. Quercetin's antioxidant capacity has been extensively documented, with a wealth of quantitative data available. This compound, while less studied, shows great promise as an antioxidant, particularly through its modulation of key cellular defense and inflammatory pathways. The lack of direct comparative studies necessitates further research to definitively establish the relative antioxidant efficacy of these two compounds under identical experimental conditions. Nevertheless, the available evidence suggests that both this compound and quercetin are valuable candidates for further investigation in the development of antioxidant-based therapies.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Kushenol C and other Sophora flavescens flavonoids
A Comparative Guide to Kushenol C and Other Flavonoids from Sophora flavescens
Introduction
Sophora flavescens, a perennial herb known in traditional Chinese medicine as "Ku Shen," is a rich source of bioactive compounds, primarily alkaloids and flavonoids.[1][2][3][4] Among these, prenylated flavonoids have garnered significant attention from researchers for their potent pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[3][5] This guide provides a comparative analysis of this compound, a prominent prenylated flavonoid from Sophora flavescens, and other flavonoids isolated from the same plant. The comparison focuses on their biological performance, supported by experimental data, and details the underlying mechanisms of action and experimental protocols for their evaluation.
Comparative Biological Activities
The flavonoids derived from Sophora flavescens exhibit a wide range of biological activities. This section compares this compound with other flavonoids from the plant, focusing on anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
Many flavonoids from Sophora flavescens demonstrate significant anti-inflammatory effects.[6] this compound has been shown to dose-dependently suppress the production of several key inflammatory mediators.[7][8] A comparative study on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells provides a basis for comparing the anti-inflammatory potency of various flavonoids from this plant.
Table 1: Comparison of Anti-inflammatory Activity of Sophora flavescens Flavonoids
| Compound | Assay | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound | BACE1 Inhibition | Enzyme Assay | 5.45 | [9] |
| This compound | NO Production | RAW264.7 | ~25-50 (Effective Conc.) | [7][8] |
| Various Flavonoids | NO Production | RAW264.7 | 4.6 ± 1.1 to 14.4 ± 0.4 | [10] |
| Sophoraflavanone G | NO Production | RAW264.7 | Not specified | [6] |
| Leachianone A | NO Production | RAW264.7 | Not specified | [6] |
| Maackiain | NO Production | RAW264.7 | Not specified |[6] |
Note: Direct IC50 values for NO production by this compound were not explicitly stated in the provided abstracts, but its effective concentration was demonstrated.
Antioxidant Activity
This compound exhibits potent antioxidant properties by upregulating the endogenous antioxidant defense system.[7][11][12] It protects against oxidative stress by activating the Akt/Nrf2 signaling pathway.[7][12] One study reported that this compound possesses greater antioxidant activities compared to other prenylated flavonoids such as kushenol A, 8-prenylkaempferol, formononetin, and 8-prenylnaringenin.[12]
Table 2: Comparison of Antioxidant Activity of Sophora flavescens Flavonoids
| Compound | Assay | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| This compound | tBHP-induced oxidative stress | HaCaT cells | Upregulates Nrf2 and Akt, preventing DNA damage and cell death.[7][8] | [7][8] |
| This compound | tBHP-induced oxidative stress | HepG2 cells | Reduces cell death, apoptosis, and ROS generation.[12] | [12] |
| This compound vs. Others | ROS generation | Liver cell line | Greater antioxidant activity than Kushenol A, 8-prenylkaempferol, formononetin, and 8-prenylnaringenin.[12] |[12] |
Anticancer Activity
Several flavonoids from Sophora flavescens have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. Kushenol Z, a novel flavonoid, was found to have potent cytotoxicity against non-small-cell lung cancer (NSCLC) cells, comparable to sophoraflavanone G and kushenol A.[13]
Table 3: Comparison of Anticancer Activity of Sophora flavescens Flavonoids
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Kushenol Z | A549 (NSCLC) | Cytotoxicity | Not specified | [13] |
| Sophoraflavanone G | A549 (NSCLC) | Cytotoxicity | Not specified | [13] |
| Kushenol A | A549 (NSCLC) | Cytotoxicity | Not specified | [13] |
| Various Flavonoids | HepG2 | Antiproliferative | 0.46 ± 0.1 to 48.6 ± 0.8 |[10] |
Signaling Pathways
The biological activities of this compound and other flavonoids are mediated through the modulation of specific intracellular signaling pathways.
This compound Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects by inhibiting the activation of key transcription factors involved in the inflammatory response, such as NF-κB, STAT1, and STAT6.[7][9][11] This leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and various cytokines.[7]
References
- 1. Phytochemistry and biological properties of isoprenoid flavonoids from Sophora flavescens Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury [mdpi.com]
- 13. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Kushenol C and Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory effects of the natural flavonoid Kushenol C against the well-established steroidal drug, Dexamethasone. This document outlines their mechanisms of action, presents available quantitative data from in vitro studies, and provides detailed experimental protocols for validation.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated promising anti-inflammatory and anti-oxidative stress activities.[1][2] Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug and serves as a benchmark for comparison.[3] This guide aims to provide a comparative validation of this compound's anti-inflammatory effects against Dexamethasone, focusing on in vitro experimental evidence.
Mechanisms of Action
This compound and Dexamethasone exert their anti-inflammatory effects through distinct molecular mechanisms.
This compound: This flavonoid modulates inflammatory responses by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to dose-dependently suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β).[1][2] Its mechanism involves the inhibition of the STAT1, STAT6, and NF-κB signaling pathways, which are crucial for the transcription of pro-inflammatory genes.[1][2]
Dexamethasone: As a glucocorticoid, Dexamethasone's primary mechanism of action involves binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes.[3] This leads to the inhibition of inflammatory cytokine production and the suppression of the inflammatory response.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Dexamethasone on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. It is important to note that a direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.
| Compound | Target Mediator | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | BACE1 | - | - | 5.45 µM | [4] |
| Dexamethasone | Nitric Oxide (NO) | RAW264.7 | LPS | 34.60 µg/mL | [5] |
Note: IC50 values for this compound on the inhibition of NO, PGE2, and IL-6 production were not explicitly found in the search results, though dose-dependent inhibition was reported.[1][2] Further targeted studies would be needed for a direct quantitative comparison.
Experimental Protocols
Detailed methodologies for key in vitro experiments to validate and compare the anti-inflammatory effects of this compound and Dexamethasone are provided below.
Cell Culture and Treatment
The murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[8][9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[8]
Measurement of Inflammatory Mediators
Nitric Oxide (NO) Assay (Griess Assay):
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[8]
-
Incubate the mixture at room temperature for 10 minutes.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[8]
Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6) ELISA:
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the concentration of PGE2 and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used for accurate quantification.
Visualizations
Signaling Pathway Diagram
Caption: Mechanisms of this compound and Dexamethasone.
Experimental Workflow Diagram
Caption: In Vitro Anti-Inflammatory Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture of RAW264.7 cells [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
A Comparative Guide: Kushenol C vs. Ascorbic Acid in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kushenol C, a prenylated flavonoid from Sophora flavescens, and the well-established antioxidant Ascorbic Acid (Vitamin C). We will delve into their distinct mechanisms of action, present available experimental data for performance comparison, and provide detailed protocols for key assays relevant to oxidative stress research.
Introduction to the Antioxidants
Ascorbic Acid (Vitamin C) is a vital water-soluble vitamin known for its powerful antioxidant properties.[1] It is a primary scavenger of free radicals, playing a crucial role in protecting cells from oxidative damage.[2][3] Its functions are diverse, ranging from direct neutralization of reactive oxygen species (ROS) to acting as a cofactor in various enzymatic reactions.[4]
This compound is a bioactive prenylated flavonoid isolated from the roots of the medicinal plant Sophora flavescens.[5] While also possessing antioxidant capabilities, emerging research indicates that its primary protective mechanism against oxidative stress is indirect, involving the modulation of endogenous cellular defense pathways.[5]
Mechanisms of Action: A Tale of Two Strategies
This compound and Ascorbic Acid employ fundamentally different strategies to protect against oxidative stress. Ascorbic Acid acts as a direct frontline defender, while this compound functions as a commander, bolstering the cell's own long-term defense systems.
Ascorbic Acid: The Direct Scavenger
Ascorbic acid directly donates electrons to neutralize a wide variety of reactive oxygen species, including superoxide (O₂•⁻), hydroxyl (•OH), and hydrogen peroxide (H₂O₂).[2] This direct scavenging activity makes it an immediate and potent antioxidant. Furthermore, it contributes to the antioxidant network by regenerating other key antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby protecting lipid membranes from peroxidation.[1]
It is important to note that under specific conditions, particularly in the presence of free transition metals like iron or copper, high concentrations of ascorbic acid can exhibit pro-oxidant properties.[1]
This compound: The Nrf2 Pathway Activator
This compound exerts its protective effects primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5][6] It stimulates the PI3K/Akt signaling cascade, which promotes the translocation of Nrf2 into the nucleus.[5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[7] This results in an upregulated synthesis of the cell's own defense machinery, including enzymes like superoxide dismutase (SOD), catalase, and glutathione (GSH), providing sustained protection against oxidative insults.[5]
Quantitative Data Comparison
Direct comparative data on the free radical scavenging activity of pure this compound using assays like DPPH is limited in the available literature. This is likely because its primary mechanism is not direct scavenging but the upregulation of cellular defenses. The following tables compare their mechanisms and efficacy based on available cellular studies.
Table 1: Comparison of Antioxidant Mechanisms
| Feature | This compound | Ascorbic Acid (Vitamin C) |
| Primary Mechanism | Indirect: Activates the PI3K/Akt/Nrf2 signaling pathway.[5] | Direct: Acts as a potent free radical scavenger.[2][3] |
| Mode of Action | Upregulates endogenous antioxidant enzymes (SOD, Catalase, GSH, HO-1).[5] | Donates electrons to neutralize ROS; regenerates other antioxidants like Vitamin E.[1] |
| Onset of Action | Delayed, requires transcription and translation. | Immediate. |
| Duration of Effect | Potentially longer-lasting due to increased enzyme expression. | Transient, depends on its concentration and redox state. |
| Cellular Target | Cytoplasmic signaling pathways (PI3K/Akt) and nuclear transcription (Nrf2).[5] | Directly interacts with ROS in aqueous cellular compartments.[1] |
Table 2: Performance in Cellular Oxidative Stress Models
| Parameter | This compound | Ascorbic Acid (Vitamin C) |
| Cell Type | HaCaT keratinocytes | Various, including keratinocytes |
| Oxidative Stressor | tert-butyl hydroperoxide (tBHP) | Various (e.g., UV-induced, drug-induced) |
| Effective Concentration | 50 µM significantly decreased intracellular ROS levels.[5] | ~100 µM can significantly reduce DNA damage and suppress apoptosis.[8] |
| Observed Effects | Prevents DNA damage and cell death by upregulating endogenous antioxidant systems.[5] | Directly scavenges ROS, reduces levels of DNA damage, and prevents apoptosis.[8] |
| DPPH IC₅₀ Value | Not readily available in cited literature for pure this compound. | ~4.8 - 24.3 µg/mL (Varies by specific assay conditions).[9][10] |
Key Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a hydrogen/electron donor to the stable DPPH free radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading at ~517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[11]
-
Preparation of Samples: Prepare a stock solution of the test compound (e.g., this compound) and the positive control (Ascorbic Acid) in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.
-
Reaction:
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 50 µL).
-
Add an equal volume of the DPPH working solution (e.g., 50 µL) to each well to initiate the reaction.[12]
-
Include a negative control (solvent + DPPH solution) and a blank (solvent + methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[13]
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: Plot the % scavenging against the sample concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[14]
Intracellular ROS Detection using DCFH-DA
This assay quantifies intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Cell culture medium and serum
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Adherent cells plated in a multi-well plate
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Treatment: Remove the culture medium and pre-treat the cells with various concentrations of the test compound (this compound or Ascorbic Acid) in serum-free medium for a designated time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add the ROS-inducing agent (e.g., H₂O₂) to the wells and incubate for the desired period. Include untreated and vehicle-treated controls.
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS or HBSS. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.[15][16]
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[17] During this time, cellular esterases cleave the diacetate group, trapping the non-fluorescent DCFH inside the cells.[15]
-
Measurement: Wash the cells twice with PBS or HBSS to remove any excess probe.[17] Add PBS to the wells and immediately measure the fluorescence intensity. The intracellular ROS oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
Conclusion
This compound and Ascorbic Acid represent two distinct and valuable molecular tools for combating oxidative stress.
-
Ascorbic Acid is a classic, direct-acting antioxidant. Its strength lies in its ability to immediately neutralize a broad spectrum of reactive oxygen species, making it an excellent benchmark and a potent frontline defense molecule.
-
This compound operates through a more sophisticated, indirect mechanism. By activating the Nrf2 signaling pathway, it enhances the cell's intrinsic antioxidant capacity, leading to a broader and more sustained protective effect.[5][19] This mechanism makes it a compelling candidate for research into therapies for chronic conditions where long-term upregulation of cellular defenses is desirable.
The choice between these two compounds depends on the research or therapeutic goal. For applications requiring immediate ROS quenching, Ascorbic Acid is a proven option. For strategies aimed at enhancing cellular resilience and long-term protection against oxidative stress, the pathway-modulating effects of this compound present a promising avenue for exploration and drug development.
References
- 1. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbic Acid-A Potential Oxidant Scavenger and Its Role in Plant Development and Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
- 11. 3.8.1. DPPH Free-Radical Scavenging Assay [bio-protocol.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. marinebiology.pt [marinebiology.pt]
- 14. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. bioquochem.com [bioquochem.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Efficacy of Kushenol C and Resveratrol
For Immediate Release
A deep dive into the anti-inflammatory properties of Kushenol C and resveratrol, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. By examining their mechanisms of action and presenting supporting experimental data, this document serves as a valuable resource for those exploring novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds with anti-inflammatory properties are of significant interest in drug discovery. This guide provides a detailed comparison of two such compounds: this compound, a prenylated flavonoid from Sophora flavescens, and resveratrol, a well-studied polyphenol found in grapes and other plants.
In Vitro Efficacy: A Quantitative Comparison
The anti-inflammatory effects of this compound and resveratrol have been evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard model for studying inflammation.
Inhibition of Key Inflammatory Mediators
This compound has been shown to dose-dependently suppress the production of several key inflammatory mediators. At concentrations of 50 and 100 µM, it significantly reduces nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[1]
Resveratrol also demonstrates potent anti-inflammatory activity in the same cell model. It effectively inhibits the production of NO, PGE2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β at concentrations ranging from 1 to 25 µM.[2][3][4][5]
Table 1: Comparison of the Inhibitory Effects of this compound and Resveratrol on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages.
| Mediator | This compound (Concentration) | % Inhibition | Resveratrol (Concentration) | % Inhibition (approximate) |
| Nitric Oxide (NO) | 50 µM | ~50% | 10 µM | ~60% |
| 100 µM | ~80% | |||
| Prostaglandin E2 (PGE2) | 50 µM | ~40% | 10 µM | ~50% |
| 100 µM | ~70% | |||
| TNF-α | 50 µM | Not Reported | 10 µM | ~50% |
| 100 µM | Not Reported | 20 µM | IC50 ~18.9 µM | |
| IL-6 | 50 µM | ~45% | 10 µM | ~40% |
| 100 µM | ~75% | 20 µM | IC50 ~17.5 µM | |
| IL-1β | 50 µM | ~50% | 10 µM | ~50% |
| 100 µM | ~80% | |||
| MCP-1 | 50 µM | ~40% | Not Reported | Not Reported |
| 100 µM | ~70% | |||
| IFN-β | 50 µM | ~30% | Not Reported | Not Reported |
| 100 µM | ~60% |
Note: The data for this compound is derived from a single study, while the data for resveratrol is aggregated from multiple sources with varying experimental conditions. Direct comparison of IC50 values is challenging due to these variations.
In Vivo Anti-inflammatory Activity
While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for assessing the physiological relevance of these findings.
This compound has demonstrated anti-inflammatory effects in a UVB-induced skin damage model in mice. Treatment with this compound significantly suppressed the generation of pro-inflammatory mediators in the irradiated skin.
Resveratrol has been evaluated in various in vivo inflammation models. In the carrageenan-induced paw edema model in rats, resveratrol has been shown to reduce paw swelling.[6] However, some studies report that it reverses hyperalgesia without affecting the edema itself.[6]
Mechanistic Insights: Signaling Pathways
Both this compound and resveratrol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound:
-
NF-κB Pathway: Inhibits the activation of NF-κB, a central regulator of inflammatory gene expression.
-
STAT1/6 Pathway: Suppresses the activation of Signal Transducer and Activator of Transcription 1 and 6.
-
Nrf2/HO-1 Pathway: Upregulates the Nrf2-mediated expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).
Resveratrol:
-
NF-κB Pathway: Inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[5]
-
MAPK Pathway: Attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[2][3]
-
JAK/STAT Pathway: Suppresses the JAK/STAT signaling cascade.[5]
-
SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a deacetylase that can modulate inflammatory responses.
Caption: Signaling pathways modulated by this compound and Resveratrol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This workflow is fundamental for assessing the anti-inflammatory potential of compounds.
Caption: General workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment:
-
RAW264.7 macrophages are seeded in 96-well or 6-well plates and allowed to adhere.
-
Cells are then pre-treated with varying concentrations of this compound or resveratrol for 1-2 hours.
2. LPS Stimulation:
-
Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response.
3. Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined using a standard curve.
4. Cytokine and PGE2 Measurement (ELISA):
-
Levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Western Blot Analysis for Signaling Proteins:
-
After treatment and stimulation, cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, iNOS, COX-2) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and resveratrol demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways. While resveratrol has been more extensively studied, this compound emerges as a potent anti-inflammatory agent with a multi-targeted mechanism of action. The quantitative data presented, although not from direct comparative studies, suggests that both compounds are effective in the low micromolar range in vitro. Further head-to-head comparative studies, particularly in in vivo models of chronic inflammation, are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational comparison to aid researchers in the design of future studies and the development of novel anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 4. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Resveratrol decreases hyperalgesia induced by carrageenan in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kushenol C and Epigallocatechin Gallate (EGCG) as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the antioxidant properties of two potent flavonoids: Kushenol C, a prenylated flavonoid from Sophora flavescens, and Epigallocatechin gallate (EGCG), the principal catechin in green tea. We will examine their performance in key antioxidant assays, delve into their shared molecular mechanisms, and provide detailed experimental protocols for researchers.
Quantitative Antioxidant Performance
Direct comparison of the antioxidant capacities of this compound and EGCG is challenging due to the limited availability of studies conducting head-to-head assays. However, by compiling data from various independent studies, we can assess their relative strengths in both chemical and cellular environments. EGCG has been extensively studied, with well-documented radical scavenging activity, while this compound's characterization has focused more on its effects within cellular models.
Epigallocatechin Gallate (EGCG): A Potent Radical Scavenger
EGCG is renowned for its powerful direct antioxidant activity, effectively scavenging a wide array of free radicals.[1] Its potency has been quantified in numerous standard chemical assays.
Table 1: Quantitative Antioxidant Activity of EGCG
| Assay Type | IC50 / EC50 Value¹ | Reference |
|---|---|---|
| DPPH Radical Scavenging | 4.47 µg/mL (~9.7 µM) | [2] |
| ABTS Radical Scavenging | 90.2% scavenging at 400 µM | [3] |
| Cellular Antioxidant Activity (CAA) | EC50 of 3.4 - 7.5 µg/mL² | [4] |
| H₂O₂-induced ROS Reduction | Reduces ROS production to 5.43% (vs. 78.6% in control) | [3] |
¹IC50/EC50: The concentration required to scavenge 50% of radicals or achieve 50% of the maximal effect. Lower values indicate higher potency. ²Value is for EGCG in combination with kaempferol, demonstrating high cellular activity.[4]
This compound: A Modulator of Cellular Defense
Current research on this compound highlights its significant anti-oxidative stress effects within cellular systems. Rather than just direct radical scavenging, it appears to excel at upregulating the cell's own endogenous antioxidant machinery.
Table 2: Cellular Antioxidant Effects of this compound
| Cellular Model | Assay / Endpoint | Observed Effect | Reference |
|---|---|---|---|
| HaCaT Keratinocytes | tBHP-induced Oxidative Stress | Prevents cell death and DNA damage by upregulating endogenous antioxidant systems (glutathione, SOD, catalase). | [5][6] |
| HaCaT Keratinocytes | Intracellular ROS Measurement | Prevents reactive oxygen species (ROS) production. | [5] |
| RAW264.7 Macrophages | LPS-induced Stress | Upregulates the expression and activity of the antioxidant enzyme Heme Oxygenase-1 (HO-1). | [5][6] |
| Hepatocytes | Oxidative Stress | Exhibits a cytoprotective effect against oxidative damage. |[7] |
Mechanism of Action: Activation of the Nrf2 Signaling Pathway
A critical point of convergence for both this compound and EGCG is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8] This pathway is a master regulator of the cellular antioxidant response.[9][10][11]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. When exposed to oxidative stress or activators like this compound and EGCG, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including those for Heme Oxygenase-1 (HO-1), Glutathione S-transferases (GSTs), and other vital antioxidant enzymes.[12][13][14]
Studies show that both compounds promote the nuclear accumulation of Nrf2.[8] this compound's effect is linked to the PI3K/Akt signaling pathway, while EGCG has been shown to work through upstream kinases including Akt, ERK1/2, and p38-MAPK.[1][6][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Nrf2 signaling pathway using phytochemical ingredients: A novel therapeutic road map to combat neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 15. Green Tea Polyphenol (−)-Epigallocatechin-3-Gallate Restores Nrf2 Activity and Ameliorates Crescentic Glomerulonephritis | PLOS One [journals.plos.org]
A Comparative Guide to HPLC and qNMR for Purity Assessment of Kushenol C
For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity determination of Kushenol C, a prenylated flavonoid with notable biological activities isolated from Sophora flavescens.
Cross-validation of orthogonal analytical methods is essential for robust purity assessment.[1] By comparing the results from HPLC, a separative technique, with qNMR, a spectroscopic method that provides structural and quantitative information without the need for a reference standard of the same compound, a high degree of confidence in the purity value can be achieved.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using both HPLC and qNMR are presented below. These protocols are based on established methods for the analysis of flavonoids from Sophora flavescens.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and potential impurities.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution using Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| 0-10 min: 3-20% A | |
| 10-15 min: 20-30% A | |
| 15-20 min: 30-50% A | |
| 20-25 min: 50-70% A | |
| 25-27 min: 70-100% A | |
| 27-30 min: 100% A | |
| 30-32 min: 100-3% A | |
| 32-35 min: 3% A | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 294 nm (characteristic absorbance for this class of flavonoids) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable concentration for analysis. |
| Quantification | Purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram. |
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes a ¹H-qNMR method for the absolute purity determination of this compound using an internal standard.
| Parameter | Condition |
| Instrumentation | NMR spectrometer (e.g., 400 MHz or higher) |
| Internal Standard | Maleic acid (or another suitable standard with known purity and non-overlapping signals) |
| Solvent | Methanol-d4 (CD3OD) |
| Sample Preparation | Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent. Transfer the solution to an NMR tube. |
| ¹H-NMR Acquisition Parameters | |
| Pulse Program | |
| Relaxation Delay (d1) | |
| Number of Scans | |
| Spectral Width | |
| Data Processing | Apply Fourier transform, phase correction, and baseline correction to the acquired FID. |
| Quantification | The purity of this compound is calculated using the following formula: |
| Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS | |
| Where: | |
| I = Integral of the signal | |
| N = Number of protons for the integrated signal | |
| MW = Molecular weight | |
| m = Mass | |
| P = Purity of the internal standard | |
| analyte = this compound | |
| IS = Internal Standard |
Data Presentation and Comparison
The quantitative data obtained from both methods can be summarized for a clear comparison.
| Analytical Method | Parameter Measured | Result | Advantages | Limitations |
| HPLC | Relative Purity (Area %) | e.g., 99.5% | High sensitivity, excellent for resolving impurities. | Requires a reference standard for each impurity for accurate quantification; assumes all impurities have the same response factor as the main compound in the area percent method. |
| qNMR | Absolute Purity (Weight %) | e.g., 98.9% | Provides absolute purity without a reference standard of the analyte; structural confirmation is inherent.[1][5] | Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures. |
Cross-Validation Workflow
The cross-validation of HPLC and qNMR data provides a comprehensive and robust assessment of this compound purity. The workflow involves a systematic comparison of the results obtained from these two orthogonal techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. qNMR--a versatile concept for the validation of natural product reference compounds. | Semantic Scholar [semanticscholar.org]
Kushenol C vs. Kushenol A: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prenylated flavonoids, Kushenol C and Kushenol A. Sourced from the medicinal plant Sophora flavescens, these compounds have garnered significant interest for their distinct therapeutic potentials. This document summarizes key experimental data, outlines methodologies for cited experiments, and visualizes relevant biological pathways to facilitate further research and drug development.
Key Differences in Biological Activity: At a Glance
While both this compound and Kushenol A are structurally related flavonoids, their biological activities diverge significantly. This compound primarily exhibits potent anti-inflammatory and antioxidant properties. In contrast, Kushenol A is recognized for its anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines. A direct comparison also reveals differences in their enzymatic inhibition and radical scavenging capacities.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from comparative and individual studies on the biological activities of this compound and Kushenol A.
Table 1: Tyrosinase Inhibition and Antioxidant Activity
| Biological Activity | This compound | Kushenol A | Reference Compound |
| Tyrosinase Inhibition IC₅₀ (µM) | 24.1 ± 2.3 | 1.1 ± 0.7 | Kojic Acid (16.7 ± 2.4 µM) |
| ABTS Radical Scavenging IC₅₀ (µM) | 4.9 ± 0.3 | 9.7 ± 0.1 | - |
Data from Kim et al., 2018. Lower IC₅₀ values indicate greater potency.
Table 2: Anti-Inflammatory and Cytotoxic Activities
| Biological Activity | Cell Line | This compound | Kushenol A |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Dose-dependent reduction | Data not available |
| Cytotoxicity IC₅₀ (µg/mL) | A549 (Lung Cancer) | Data not available | 5.3 |
| Anti-proliferative Activity | Breast Cancer Cells | Data not available | Reduces proliferation |
Data for this compound's anti-inflammatory activity is from Cho et al., 2020. Data for Kushenol A's cytotoxicity is from a study on non-small-cell lung cancer cells.[1] Data on Kushenol A's anti-proliferative activity is from studies on breast cancer cells.[2][3][4] A direct comparison in the same study is not available.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and Kushenol A are attributed to their differential modulation of key cellular signaling pathways.
This compound: Anti-Inflammatory and Antioxidant Pathways
This compound exerts its anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors such as STAT1, STAT6, and NF-κB .[5] It also upregulates the Nrf2/HO-1 pathway , a critical defense mechanism against oxidative stress.[5][6] The activation of the PI3K/Akt pathway by this compound further contributes to its anti-oxidative stress activity.[5]
Kushenol A: Anti-Proliferative and Pro-Apoptotic Pathway
Kushenol A demonstrates its anti-cancer potential by suppressing the PI3K/AKT/mTOR signaling pathway .[2][3][7][8] This inhibition leads to a reduction in cancer cell proliferation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of mushroom tyrosinase.
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and phosphate buffer.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, L-DOPA.
-
Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475 nm) using a microplate reader.[9][10][11][12][13]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
ABTS Radical Scavenging Assay
Objective: To assess the antioxidant capacity of a compound by measuring its ability to scavenge the ABTS radical cation.
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Incubate the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).[14][15][16][17][18]
-
Add the test compound at various concentrations to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation period.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Procedure:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.[19][20][21][22][23][24][25]
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) and calculate the percentage of NO inhibition.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on cancer cells by assessing cell viability.
Procedure:
-
Seed the desired cancer cell line (e.g., A549 or MCF-7) in a 96-well plate and allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[26][27][28][29]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
This compound and Kushenol A, despite their structural similarities, exhibit distinct and compelling biological activities. This compound's potent antioxidant and anti-inflammatory properties suggest its potential in treating inflammatory conditions, while Kushenol A's significant anti-proliferative and pro-apoptotic effects highlight its promise as a potential anti-cancer agent. The direct comparative data on their tyrosinase inhibitory and antioxidant activities clearly demonstrate differences in their potency. Further head-to-head studies are warranted to directly compare their anti-inflammatory and cytotoxic effects to fully elucidate their therapeutic potential and guide future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - ProQuest [proquest.com]
- 5. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Tyrosinase inhibition assay [bio-protocol.org]
- 10. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 11. ijsr.in [ijsr.in]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. researchgate.net [researchgate.net]
- 29. texaschildrens.org [texaschildrens.org]
Evaluating the Synergistic Potential of Kushenol C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of Kushenol C with other compounds. While direct experimental data on this compound's synergistic activity is limited in current literature, this document evaluates its potential by examining studies on structurally related flavonoids isolated from Sophora flavescens. The guide presents experimental data from these related compounds in anticancer and antimicrobial applications, offering a framework for future research into this compound combination therapies.
Anticancer Synergistic Effects: A Focus on the PI3K/AKT/mTOR Pathway
While specific studies on the synergistic anticancer effects of this compound are not yet available, research on the structurally similar compound Kushenol A provides valuable insights. A study on Kushenol A demonstrated a synergistic inhibitory effect on breast cancer cell proliferation when combined with a PI3K inhibitor. This suggests that this compound may also enhance the efficacy of targeted cancer therapies, particularly those aimed at the PI3K/AKT/mTOR signaling pathway.
Furthermore, Compound Kushen Injection (CKI), a clinical preparation derived from Sophora flavescens that contains a mixture of flavonoids including this compound, has been shown to act synergistically with chemotherapeutic agents like doxorubicin. Flavonoids from the related plant Sophora alopecuroides have also been observed to have a synergistic anticancer effect with sorafenib. These findings collectively suggest a strong potential for flavonoids from Sophora species, including this compound, in combination cancer therapy.
Comparative Data: Synergistic Anticancer Effects of Sophora Flavonoids
| Compound/Extract | Combination Agent | Cancer Cell Line | Observed Synergistic Effect |
| Kushenol A | PI3K Inhibitor (PI3K-IN-6) | Breast Cancer Cells | Enhanced inhibition of cell proliferation and further attenuation of AKT and mTOR phosphorylation. |
| Compound Kushen Injection (CKI) | Doxorubicin | Breast Carcinoma (MCF-7) | Overcame multidrug resistance, increased accumulation of doxorubicin. |
| Sophora flavescens Decoction | 5-Fluorouracil | Gastric Cancer (BGC-823) | More effective promotion of apoptosis and inhibition of cell proliferation compared to single agents. |
| Sophoraflavanone G & Leachianone A | Sorafenib | Hepatocellular Carcinoma (MHCC97H) | Significantly enhanced inhibition of cancer cell growth; reduced IC50 of sorafenib. |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, the combination agent, and the combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) and the Combination Index (CI) to determine synergy (CI < 1 indicates synergy).
Western Blot Analysis for Signaling Pathway Proteins:
-
Treat cells with the compounds as described above.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, total AKT, total mTOR, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Visualizations
Caption: Synergistic inhibition of the PI3K/AKT/mTOR pathway by Kushenol A and a PI3K inhibitor.
Antimicrobial Synergistic Effects: Enhancing Antibiotic Efficacy
Studies on extracts and isolated flavonoids from Sophora flavescens have demonstrated significant synergistic effects when combined with conventional antibiotics against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate that components of Sophora flavescens, likely including this compound, can enhance the efficacy of antibiotics, potentially reversing antibiotic resistance.
The primary mechanism of action is thought to involve the disruption of the bacterial cell membrane by the flavonoids, allowing for increased penetration and activity of the antibiotic.
Comparative Data: Synergistic Antimicrobial Effects of Sophora Flavonoids and Extracts
| Compound/Extract | Combination Antibiotic | Bacterial Strain | Method | Fractional Inhibitory Concentration (FIC) Index |
| Sophoraflavanone G | Ampicillin | MRSA | Checkerboard Assay | 0.188 - 0.375 |
| Sophoraflavanone G | Oxacillin | MRSA | Checkerboard Assay | 0.188 - 0.375 |
| S. flavescens n-BuOH fraction | Ampicillin, Gentamicin, Erythromycin, Vancomycin | Oral Bacteria | Checkerboard Assay | FIC ≤ 0.5 (Synergy) |
Experimental Protocols
Checkerboard Assay for Synergy Testing:
-
Prepare a 96-well microtiter plate with serial twofold dilutions of this compound along the x-axis and the antibiotic along the y-axis.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5x10⁵ CFU/mL).
-
Include wells with each agent alone as controls.
-
Incubate the plate at 37°C for 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Interpret the results: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.
Time-Kill Assay:
-
Prepare bacterial cultures in broth with sub-inhibitory concentrations (e.g., 0.5 x MIC) of this compound, the antibiotic, and the combination.
-
Include a growth control without any antimicrobial agent.
-
Incubate the cultures at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions and plate on agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizations
Caption: Workflow for assessing antimicrobial synergy using the checkerboard assay.
Conclusion and Future Directions
The available evidence from studies on flavonoids structurally related to this compound, as well as extracts from its source plant Sophora flavescens, strongly suggests that this compound holds significant potential as a synergistic agent in both anticancer and antimicrobial therapies. The data presented in this guide, derived from these related compounds, provides a solid foundation and rationale for initiating preclinical studies on this compound in combination with existing drugs.
Future research should focus on direct experimental evaluation of this compound's synergistic effects. The experimental protocols detailed in this guide can serve as a starting point for these investigations. Such studies are warranted to unlock the full therapeutic potential of this compound and to develop novel, more effective combination therapies for cancer and infectious diseases.
Independent Validation of Nrf2 Pathway Activation by Kushenol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kushenol C's ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, benchmarked against the well-characterized Nrf2 activators, Sulforaphane and Curcumin. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, making its activation a promising therapeutic strategy for a range of diseases. This document summarizes the available experimental data, details the methodologies for key validation assays, and provides visual representations of the signaling cascade and experimental workflows.
Overview of Nrf2 Activation
The transcription factor Nrf2 is the master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, such as the compounds discussed herein, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxification and maintaining cellular redox homeostasis.
Comparative Analysis of Nrf2 Activators
The following tables summarize the available data on the Nrf2 activation potential of this compound, Sulforaphane, and Curcumin. The data is compiled from studies using relevant in vitro models, specifically RAW264.7 macrophages and HaCaT keratinocytes, to provide a basis for comparison.
Table 1: Qualitative and Semi-Quantitative Comparison of Nrf2 Activation
| Compound | Cell Line(s) | Observed Effect on Nrf2 | Downstream Target Gene Induction | Notes |
| This compound | RAW264.7, HaCaT | Upregulation of Nrf2 transcriptional activity; Increased nuclear Nrf2 expression. | Upregulation of HO-1 expression and activity. | Activation is linked to the PI3K/Akt signaling pathway. |
| Sulforaphane | RAW264.7, THP-1 | Potent inducer of Nrf2 nuclear translocation and DNA binding. | Strong induction of HO-1 and NQO1 expression. | A well-established and potent Nrf2 activator. |
| Curcumin | HaCaT | Increased Nrf2 protein expression and nuclear accumulation. | Induction of HO-1 expression. | Activates Nrf2 as part of its broader antioxidant and anti-inflammatory effects. |
Table 2: Quantitative Comparison of Nrf2 Target Gene Induction
| Compound | Cell Line | Target Gene | Concentration | Fold Induction (mRNA/Protein) | Reference |
| This compound | RAW264.7 | HO-1 | 50-100 µM | Dose-dependent increase in protein expression (qualitative) | [Cho et al., 2020] |
| Sulforaphane | RAW264.7 | HO-1 | 10 µM | Significant increase in protein expression | [Sulforaphane study in RAW264.7] |
| Sulforaphane | BMDM | NQO1, HO-1 | 10 µM | Enhanced accumulation of protein | [Sulforaphane study in BMDM] |
| Curcumin | HaCaT | HO-1 | 5-20 µM | Dose-dependent increase in mRNA and protein expression | [Curcumin study in HaCaT] |
| Curcumin | HepG2 | NQO1 | 10 µM | Increased protein expression | [Curcumin study in HepG2] |
Signaling Pathway and Experimental Workflow
To visually represent the key processes involved in the validation of Nrf2 activation, the following diagrams have been generated using the DOT language.
Caption: The Nrf2 signaling pathway activated by this compound and other inducers.
Caption: Experimental workflow for the validation of Nrf2 pathway activation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for the validation of Nrf2 activation.
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Cell Culture and Transfection:
-
Culture human keratinocyte (HaCaT) or other suitable cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transient transfection, co-transfect cells with a pGL4.37[luc2P/ARE/Hygro] vector containing the ARE sequence and a pRL-TK vector (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
For stable cell lines, select transfected cells with the appropriate antibiotic (e.g., hygromycin).
-
-
Treatment and Lysis:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, sulforaphane, curcumin, or vehicle control for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminometry:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction relative to the vehicle-treated control.
-
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
This technique is used to detect and quantify the levels of Nrf2 in nuclear extracts and the total cellular levels of Nrf2 target proteins like HO-1 and NQO1.
-
Cell Lysis and Protein Extraction:
-
Culture and treat RAW264.7 or HaCaT cells as described above.
-
For Nrf2 nuclear translocation, fractionate the cells to isolate nuclear and cytoplasmic extracts using a nuclear extraction kit. For total protein analysis, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the corresponding loading control.
-
Express the results as fold change relative to the vehicle-treated control.
-
Real-Time Quantitative PCR (RT-qPCR) for Nrf2 Target Gene Expression
RT-qPCR is a sensitive method to measure the changes in mRNA levels of Nrf2 target genes upon treatment with a potential activator.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as described previously.
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the reaction to verify the specificity of the amplified products (for SYBR Green-based assays).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change in mRNA expression relative to the vehicle-treated control.
-
Conclusion
The available evidence indicates that this compound is a promising activator of the Nrf2 signaling pathway, demonstrating the ability to increase Nrf2 transcriptional activity and upregulate the expression of the cytoprotective enzyme HO-1 in both macrophage and keratinocyte cell lines.[1] Its mechanism of action appears to be mediated, at least in part, through the PI3K/Akt pathway.[1] When compared to well-established Nrf2 activators like sulforaphane and curcumin, this compound shows a similar qualitative profile of Nrf2 activation and downstream gene induction. However, a more definitive quantitative comparison of potency (e.g., through EC50 values) is limited by the currently available data.
The experimental protocols detailed in this guide provide a robust framework for the independent validation and further characterization of this compound's Nrf2-activating properties. Such studies would be invaluable for elucidating its full therapeutic potential and for its consideration in drug development programs targeting diseases associated with oxidative stress and inflammation.
References
A Comparative Analysis of the Anti-inflammatory Profiles of Various Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of several well-researched prenylated flavonoids. The information presented herein is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds. This document summarizes quantitative experimental data, details the methodologies used in these studies, and provides visual representations of key signaling pathways and experimental workflows.
Introduction to Prenylated Flavonoids and Inflammation
Prenylated flavonoids are a class of naturally occurring polyphenolic compounds characterized by the presence of one or more isoprenoid side chains attached to a flavonoid backbone. This structural feature enhances their lipophilicity and, consequently, their interaction with biological membranes and cellular targets, often leading to increased bioactivity compared to their non-prenylated counterparts.[1] Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in plant-derived compounds, with prenylated flavonoids emerging as promising candidates.[1][2][3] These compounds have been shown to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activities of five prominent prenylated flavonoids: Xanthohumol, Licochalcone A, Sophoraflavanone G, Artocarpin, and Isobavachalcone. The data, presented as IC50 values (the concentration required to inhibit a biological process by 50%), has been compiled from various scientific studies. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Prenylated Flavonoid | Cell Line | Stimulant | IC50 (µM) | Reference(s) |
| Xanthohumol | RAW 264.7 | LPS | 12.9 ± 1.2 | [2] |
| RAW 264.7 | LPS + IFN-γ | 8.3 | [2] | |
| Licochalcone A | RAW 264.7 | LPS | Not explicitly stated, but showed dose-dependent inhibition. | [4][5] |
| Sophoraflavanone G | RAW 264.7 | LPS | 9.12 ± 0.72 | [3] |
| Artocarpin | RAW 264.7 | LPS | 18.7 | [6] |
| Isobavachalcone | Not explicitly stated, but showed dose-dependent inhibition. | Not explicitly stated. | Not available |
Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity
| Prenylated Flavonoid | Enzyme | Assay Type | IC50 (µM) | Reference(s) |
| Xanthohumol | COX-2 | PGE2 production in LPS-stimulated RAW 264.7 cells | Not explicitly stated, but showed significant inhibition. | |
| Licochalcone A | Not specified | PGE2 production in LPS-stimulated primary rat microglia | Significant inhibition at 10 µM | [7] |
| Sophoraflavanone G | COX-2 | PGE2 production in LPS-stimulated RAW 264.7 cells | Inhibited at 1-50 µM | |
| Artocarpin | Not specified | Not specified | Not available | |
| Isobavachalcone | Not specified | Not specified | Not available |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Prenylated Flavonoid | Cytokine | Cell Line | Stimulant | Inhibition/IC50 (µM) | Reference(s) |
| Xanthohumol | TNF-α, IL-6 | Human PBMCs | LTA | Significant reduction in LTA-induced release | [8][9] |
| Licochalcone A | TNF-α, IL-6 | LPS-stimulated primary rat microglial cells | LPS | Significant inhibition at 10 µM | [7] |
| Sophoraflavanone G | TNF-α, IL-6 | RAW 264.7 | LPS | Dose-dependent inhibition (2.5-20 µM) | [4] |
| Artocarpin | TNF-α, IL-6 | Human keratinocytes | UVB | Decreased production | [10] |
| Isobavachalcone | Not specified | Not specified | Not specified | Not available |
Key Inflammatory Signaling Pathways Modulated by Prenylated Flavonoids
Prenylated flavonoids exert their anti-inflammatory effects by targeting key signaling cascades within immune cells. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition is a primary mechanism of action for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many prenylated flavonoids have been shown to inhibit this pathway by preventing IκBα phosphorylation and degradation.[4]
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. Prenylated flavonoids have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory cascade.[4]
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the anti-inflammatory effects of prenylated flavonoids.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of the test prenylated flavonoid for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[11]
-
-
Griess Reaction:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.[2][6]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
-
Measurement:
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a highly sensitive method for quantifying the concentration of specific cytokines in biological fluids.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[12]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[12]
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants (collected from flavonoid-treated and LPS-stimulated cells) and a series of known concentrations of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate thoroughly.
-
-
Detection:
-
Add a biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours at room temperature.[12]
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.[12]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.[12]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Measurement:
-
Measure the absorbance at 450 nm.
-
Quantify the cytokine concentration in the samples by interpolating from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.[1][13][14]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of prenylated flavonoids.
Conclusion
The presented data highlights the significant anti-inflammatory potential of various prenylated flavonoids. Xanthohumol, Licochalcone A, and Sophoraflavanone G, in particular, demonstrate potent inhibitory effects on key inflammatory mediators and signaling pathways. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to further investigate these and other related compounds. The comparative analysis suggests that while many prenylated flavonoids share common mechanisms of action, their potency can vary, underscoring the importance of continued research to identify the most promising candidates for development as novel anti-inflammatory therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 5. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral intake of xanthohumol attenuates lipoteichoic acid-induced inflammatory response in human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Replicating In Vivo Efficacy of Kushenol C for Skin Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Kushenol C in skin protection against UVB-induced damage, benchmarked against other natural compounds. All data is sourced from published, peer-reviewed studies to facilitate the replication of findings and to inform further research and development.
Comparative Efficacy of Skin Protective Compounds
The following tables summarize the key quantitative results from in vivo studies on this compound and selected alternative compounds, demonstrating their efficacy in mitigating UVB-induced skin damage.
Table 1: Effects on Skin Physical Characteristics and Histology
| Compound | Animal Model | UVB Dose | Treatment | Epidermal Thickness (μm) | Collagen Content (% of control) | Mast Cell Infiltration (cells/mm²) | Reference |
| This compound | BALB/c mice | Not specified | 10 mg/kg (topical) | Significantly reduced vs. UVB | Significantly increased vs. UVB | Significantly reduced vs. UVB | Wang et al., 2023[1] |
| L-Ascorbic Acid (AA) | BALB/c mice | Not specified | 10 mg/kg (topical) | Reduced vs. UVB | Increased vs. UVB | Reduced vs. UVB | Wang et al., 2023[1] |
| Naringenin | Hairless mice | 4.14 J/cm² | 0.5 g of formulation (topical) | Not specified | Not specified | Not specified | Martinez et al., 2016[2][3] |
| Pterostilbene | BALB/c mice | 3.7 J/cm² (cumulative) | 60 mg/kg (oral) | 43.64 ± 2.08 | Not specified | Not specified | Lee & Roh, 2025[4] |
| Sesamin | Hairless mice | Not specified | 200 µM (topical) | 24.2 ± 4.1 (control) vs. 99.0 ± 6.8 (UVB) | Significantly increased vs. UVB | Not specified | Li et al., 2019[5][6][7] |
| Eugenol | Hairless mice | 3 MED (gradually escalated) | 0.05% in diet (oral) | Significantly reduced vs. UVB | Significantly increased vs. UVB | Not specified | Li et al., 2024[8][9] |
Table 2: Effects on Inflammatory Markers
| Compound | Animal Model | Key Inflammatory Markers Measured | Results | Reference |
| This compound | BALB/c mice | TNF-α, IL-6 | Significantly suppressed vs. UVB | Wang et al., 2023[1] |
| L-Ascorbic Acid (AA) | BALB/c mice | TNF-α, IL-6 | Suppressed vs. UVB | Wang et al., 2023[1] |
| Naringenin | Hairless mice | TNF-α, IL-1β, IL-6, IL-10 | Significantly inhibited vs. UVB | Martinez et al., 2016[2][3] |
| Sesamin | Hairless mice | NF-κB, i-NOS, IL-1 | Reduced vs. UVB | Li et al., 2019[5][6][7] |
Table 3: Effects on Oxidative Stress Markers and Antioxidant Enzymes
| Compound | Animal Model | Key Oxidative Stress Markers / Antioxidant Enzymes Measured | Results | Reference |
| This compound | BALB/c mice | SOD, Catalase, GSH | Significantly increased vs. UVB | Wang et al., 2023[1] |
| L-Ascorbic Acid (AA) | BALB/c mice | SOD, Catalase, GSH | Increased vs. UVB | Wang et al., 2023[1] |
| Naringenin | Hairless mice | Superoxide anion, Lipid hydroperoxides, Catalase, GSH | Inhibited production of markers, maintained enzyme levels vs. UVB | Martinez et al., 2016[2][3] |
| Pterostilbene | BALB/c mice | GSH | 0.563 ± 0.018 µmol/mg (PS 60) vs. 0.477 ± 0.014 µmol/mg (UVB) | Lee & Roh, 2025[4] |
| Eugenol | Hairless mice | MDA, SOD | Lowered MDA, restored SOD activity vs. UVB | Li et al., 2024[8][9] |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide to ensure reproducibility.
2.1. This compound and L-Ascorbic Acid (Positive Control)
-
Animal Model: Female BALB/c mice (6 weeks old).[1]
-
Acclimatization: 1 week.[1]
-
Grouping:
-
Control (No treatment, no UVB)
-
UVB only
-
UVB + this compound (10 mg/kg)
-
UVB + L-Ascorbic Acid (10 mg/kg)
-
-
UVB Irradiation: The dorsal skin of mice was exposed to UVB radiation. The specific dose and duration were not detailed in the available abstract.
-
Treatment Administration: this compound and L-Ascorbic Acid were topically applied to the dorsal skin of the mice.
-
Sample Collection: After the experimental period, skin tissue was collected for histological analysis (H&E and Masson's trichrome staining), and biochemical assays (SOD, Catalase, GSH, TNF-α, IL-6).[1]
-
Key Analytical Methods:
-
Histology: Hematoxylin and Eosin (H&E) for epidermal thickness and inflammation, Masson's trichrome for collagen content.
-
Biochemical Assays: Commercially available kits were used to measure the levels of SOD, Catalase, GSH, TNF-α, and IL-6.
-
2.2. Naringenin
-
Grouping:
-
Non-irradiated control
-
Irradiated control
-
Irradiated + Formulation without Naringenin
-
Irradiated + Formulation with Naringenin
-
-
UVB Irradiation: A fluorescent UVB lamp with a peak emission around 313 nm was used. The radiation dose was 4.14 J/cm².[2]
-
Treatment Administration: 0.5 g of the formulation was topically applied to the dorsal surface 12 hours, 6 hours, and 5 minutes before, and 6 hours after the irradiation session.[2]
-
Sample Collection: Dorsal skin samples were collected at 2, 4, or 12 hours post-irradiation depending on the endpoint being measured.
-
Key Analytical Methods:
-
Skin Edema: Measured by the weight of skin punches.
-
Cytokine Levels (TNF-α, IL-1β, IL-6, IL-10): Measured by ELISA.
-
Oxidative Stress Markers: Assays for superoxide anion, lipid hydroperoxides, FRAP, ABTS, catalase, and GSH levels.
-
Gene Expression (GPx1, GR, Nrf2, HO-1): Measured by qPCR.
-
2.3. Pterostilbene
-
Animal Model: Female BALB/c mice (7 weeks old).[4]
-
Grouping:
-
UVB (-)
-
UVB (+)
-
UVB (+) + Pterostilbene (30 mg/kg)
-
UVB (+) + Pterostilbene (60 mg/kg)
-
-
UVB Irradiation: Mice were exposed to increasing doses of UVB three times a week for eight weeks, with a cumulative exposure of 3.7 J/cm².[4]
-
Treatment Administration: Pterostilbene was administered daily by oral gavage.[4]
-
Sample Collection: Skin samples were collected after the 8-week exposure period.
-
Key Analytical Methods:
-
Skin Elasticity: Pinch test.
-
Histology: H&E staining for epidermal thickness.
-
Biochemical Assays: GSH assay.
-
2.4. Sesamin
-
Grouping:
-
Control
-
UVB only
-
UVB + Vehicle
-
UVB + Sesamin (50 and 200 µM)
-
-
UVB Irradiation: Chronic exposure for 10 weeks.
-
Treatment Administration: Daily topical application.[7]
-
Sample Collection: Skin samples were collected at the end of the 10-week period.
-
Key Analytical Methods:
-
Histology: H&E for skin thickness, Masson's trichrome for collagen.
-
Immunohistochemistry: For MMP-1, IL-1, i-NOS, and NF-κB.
-
2.5. Eugenol
-
Animal Model: Female SKH-1 hairless mice (6 weeks old).[8][9]
-
Grouping:
-
Control
-
UVB only
-
UVB + Eugenol (0.05% w/w in diet)
-
-
UVB Irradiation: The minimal erythema dose (MED) was determined, and the dose was gradually escalated to 3 MED over 14 weeks.[9]
-
Treatment Administration: Eugenol was supplemented in the AIN93G diet.[9]
-
Sample Collection: Skin samples were collected after 14 weeks.
-
Key Analytical Methods:
-
Oxidative Stress Markers: MDA and SOD assays.
-
Histology: H&E for epidermal thickness, Masson's trichrome for collagen density.
-
Signaling Pathways and Mechanisms of Action
This compound and the compared natural compounds exert their skin-protective effects by modulating key signaling pathways involved in inflammation and the antioxidant response. The primary pathways implicated are the NF-κB and Nrf2 signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical in vivo experimental workflow for evaluating the efficacy of skin-protective compounds against UVB-induced damage.
Figure 1. A generalized workflow for in vivo studies of skin protection.
NF-κB Signaling Pathway in UVB-Induced Inflammation
UVB radiation is a potent activator of the NF-κB signaling pathway, which leads to the transcription of pro-inflammatory genes. This compound and other photoprotective compounds can inhibit this pathway at various points.
Figure 2. Inhibition of the NF-κB pathway by photoprotective compounds.
Nrf2 Signaling Pathway in the Antioxidant Response
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound and other natural compounds can activate this pathway to enhance the expression of antioxidant enzymes, thereby protecting the skin from UVB-induced oxidative stress.
Figure 3. Activation of the Nrf2 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical Formulation Containing Naringenin: Efficacy against Ultraviolet B Irradiation-Induced Skin Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Protective Effects of Sesamin against UVB-Induced Skin Inflammation and Photodamage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Sesamin against UVB-Induced Skin Inflammation and Photodamage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revitalizing Photoaging Skin through Eugenol in UVB-Exposed Hairless Mice: Mechanistic Insights from Integrated Multi-Omics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Kushenol C's Inhibitory Action on Inflammatory Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kushenol C's inhibitory action on key inflammatory mediators. Extracted from the roots of Sophora flavescens, this compound is a prenylated flavonoid with demonstrated anti-inflammatory and anti-oxidative stress properties.[1] This document aims to objectively assess the specificity of its action by comparing its performance with other well-established inflammatory inhibitors, supported by experimental data and detailed protocols.
Comparative Inhibitory Effects on Inflammatory Mediators
This compound has been shown to dose-dependently suppress the production of several key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3][4] To contextualize its potency, this section compares its inhibitory concentration (IC50) values with those of standard inhibitors: dexamethasone (a corticosteroid), BAY 11-7082 (an NF-κB inhibitor), and Fludarabine (a STAT1 inhibitor).
Table 1: Comparison of IC50 Values for Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Target Pathway | IC50 (µM) | Reference |
| This compound | NF-κB, STAT1/6 | ~50-100 | [5] |
| Dexamethasone | Glucocorticoid Receptor | ~0.05 | [6] |
Table 2: Comparison of IC50 Values for Inhibition of Interleukin-6 (IL-6) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Target Pathway | IC50 (µM) | Reference |
| This compound | NF-κB, STAT1/6 | <50 | [7] |
| Dexamethasone | Glucocorticoid Receptor | ~0.01-0.1 | [8] |
| BAY 11-7082 | NF-κB | ~5-10 | [3] |
Table 3: Comparison of IC50 Values for Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Target Pathway | IC50 (µM) | Reference |
| This compound | NF-κB | Data not available | |
| Eugenol | COX-2 | 0.37 | [5] |
| Lonimacranthoide VI | COX-2 | 0.25 | [9] |
Note: While studies confirm this compound inhibits PGE2 production, a specific IC50 value in LPS-stimulated RAW264.7 cells was not available in the reviewed literature.
Table 4: Comparison of Inhibitory Effects on Interferon-β (IFN-β) Production
| Compound | Target Pathway | Effect | Reference |
| This compound | STAT1/6 | Dose-dependent suppression | [7] |
| Fludarabine | STAT1 | Inhibits STAT1-dependent transcription | [10] |
Specificity in Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating multiple signaling pathways. A key aspect of its specificity is its differential impact on these pathways.
Inhibition of NF-κB and STAT Pathways
This compound has been demonstrated to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.[1] It also significantly decreases the phosphorylation of STAT1 and STAT6 in a dose-dependent manner in LPS-stimulated RAW264.7 cells.[7] The inhibition of STAT1 activation may be linked to the suppression of IFN-β, a primary STAT1-activating cytokine.[7] While LPS is known to activate other STAT proteins, such as STAT3, in RAW264.7 cells, the selectivity of this compound for STAT1 and STAT6 over other STAT family members has not been extensively characterized.[2]
Activation of the Nrf2/HO-1 Antioxidant Pathway
In addition to its inhibitory effects, this compound upregulates the expression and activity of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties.[1] This upregulation is mediated by the activation of the Nrf2 transcription factor, a key regulator of the antioxidant response.[1] This dual action of inhibiting pro-inflammatory pathways while simultaneously activating anti-inflammatory and antioxidant responses highlights a unique aspect of this compound's mechanism.
Experimental Protocols
For researchers seeking to validate or expand upon these findings, detailed experimental protocols are provided below.
Cell Culture and Treatment
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For inflammatory stimulation, cells are pre-treated with various concentrations of this compound or other inhibitors for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW264.7 cells in a 96-well plate and treat as described above for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (IL-6)
-
Seed RAW264.7 cells in a 24-well plate and treat as described above for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Human IL-6 ELISA Kit).
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
Western Blot for Phosphorylated STAT1 (p-STAT1) and NF-κB p65
-
Seed RAW264.7 cells in a 6-well plate and treat as described above for the appropriate time (e.g., 30 minutes for NF-κB, 4 hours for p-STAT1).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1 (Tyr701), STAT1, p-NF-κB p65 (Ser536), NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Nrf2 Luciferase Reporter Assay
-
Transfect RAW264.7 cells with a firefly luciferase reporter vector containing Antioxidant Response Elements (ARE) and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with this compound or other compounds for 1 hour.
-
Stimulate the cells with an Nrf2 activator (e.g., sulforaphane) or use LPS to induce oxidative stress.
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the Nrf2 transcriptional activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its analysis.
Caption: this compound's dual anti-inflammatory mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 Differentially Regulates TLR4-Mediated Inflammatory Responses in Early or Late Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Hepatoprotective Activities of Kushenol C and Silymarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the hepatoprotective activities of Kushenol C, a promising natural compound, against the well-established therapeutic agent, silymarin. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in key studies.
Introduction: The Quest for Effective Hepatoprotective Agents
Drug-induced liver injury (DILI) remains a significant challenge in clinical practice and drug development, necessitating the exploration of effective hepatoprotective agents. Silymarin, a flavonoid complex derived from milk thistle (Silybum marianum), is a widely used natural compound for liver disorders, known for its antioxidant, anti-inflammatory, and antifibrotic properties.[1][2][3] this compound, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a potent antioxidant with significant cytoprotective effects against liver damage.[4][5] This guide aims to provide a comparative overview of the hepatoprotective performance of this compound and silymarin, supported by experimental evidence.
Mechanisms of Hepatoprotection
Both this compound and silymarin exert their protective effects on the liver through multiple mechanisms, primarily centered around combating oxidative stress and inflammation.
This compound: Activating Cellular Defense Pathways
This compound's hepatoprotective action is significantly attributed to its ability to activate the Akt/Nrf2 signaling pathway.[4][6] This pathway plays a crucial role in the cellular defense against oxidative stress.
-
Akt (Protein Kinase B) Activation: Akt phosphorylation is a key step in cell survival pathways.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Activation: Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][6]
By activating this pathway, this compound enhances the endogenous antioxidant capacity of hepatocytes, thereby mitigating damage induced by reactive oxygen species (ROS). Furthermore, it has been shown to suppress the production of pro-inflammatory mediators.[4]
References
- 1. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Comparative Assessment of Phytoconstituents, Antioxidant Activity and Chemical Analysis of Different Parts of Milk Thistle Silybum marianum L. [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Kushenol C
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, is noted for its anti-inflammatory and anti-oxidative stress activities.[1][2][3] However, its safe disposal requires strict adherence to established protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Hazard Profile and Safety Precautions
According to its Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Protective gloves.[4]
-
Body Protection: Impervious clothing, such as a lab coat.[4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[4]
Ensure adequate ventilation and have an accessible safety shower and eye wash station in the vicinity.[4]
Step-by-Step Disposal Procedure
The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant."[4] This should be carried out in accordance with all prevailing country, federal, state, and local regulations.[4] The following steps outline the general procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's chemical safety office.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads from spill cleanup), in a designated, properly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Include the starting date of waste accumulation on the label.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]
-
The storage area should be a designated satellite accumulation area within the laboratory.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[4]
-
Absorb solutions with a liquid-binding material like diatomite or universal binders.[4]
-
Decontaminate surfaces by scrubbing with alcohol.[4]
-
Collect all contaminated materials and dispose of them as hazardous waste according to these procedures.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following data from the MSDS is crucial for risk assessment and handling:
| Property | Value | Source |
| Acute Toxicity, Oral | Category 4 | [4] |
| Acute Aquatic Toxicity | Category 1 | [4] |
| Chronic Aquatic Toxicity | Category 1 | [4] |
| Molecular Formula | C25H26O7 | [4] |
| Molecular Weight | 438.47 g/mol | [4] |
Experimental Protocols Cited
The information provided in this guide is based on established safety and regulatory protocols for chemical waste disposal and does not stem from a specific experimental study on this compound disposal methods. The procedures are derived from the chemical's safety data sheet and general principles of hazardous waste management.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Kushenol C
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent eye contact.[3]
-
Hand Protection: Chemical-resistant protective gloves are required. For phenolic compounds, neoprene or butyl rubber gloves are often recommended.[4][5][6] It is advisable to double-glove, especially when handling concentrated solutions.[6]
-
Skin and Body Protection: An impervious lab coat or clothing that covers the body is necessary.[3][6] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn.[5][6]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or when there is a potential for aerosol formation.[3][4] Work should be conducted in a well-ventilated area, preferably within a fume hood.[3][4]
Safe Handling and Storage
Handling:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use only in areas with adequate exhaust ventilation.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash skin thoroughly after handling.[3]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[3]
Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 99119-73-0 | [3] |
| Molecular Formula | C25H26O7 | [3] |
| Molecular Weight | 438.47 | [3] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [3] |
| Aquatic Toxicity | Category 1 (Acute and Chronic) | [3] |
| Storage (Powder) | -20°C | [3] |
| Storage (in Solvent) | -80°C | [3] |
Emergency Procedures
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[3]
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Seek prompt medical attention.[3]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician.[3] For phenolic compound exposure, immediate and repeated wiping or irrigation with low-molecular-weight polyethylene glycol (PEG 300 or 400) is recommended.[5][7]
-
Inhalation: Move the person to fresh air immediately.[3]
Spill Response: In the event of a spill, it is crucial to follow a clear and immediate action plan to contain and clean up the material safely.
Caption: Workflow for the safe cleanup of a this compound spill.
Disposal
Dispose of the contents and container to an approved waste disposal plant.[3] Avoid release to the environment and collect any spillage.[3] All solutions and stock materials of phenolic compounds must be collected as chemical hazardous waste.[6]
References
- 1. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|99119-73-0|MSDS [dcchemicals.com]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
